molecular formula C10H10O4 B1355581 Methyl 2-(3-formyl-4-hydroxyphenyl)acetate CAS No. 61874-04-2

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Cat. No.: B1355581
CAS No.: 61874-04-2
M. Wt: 194.18 g/mol
InChI Key: NUMJEIDLAXIVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJEIDLAXIVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494988
Record name Methyl (3-formyl-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61874-04-2
Record name Methyl (3-formyl-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, registered under CAS number 61874-04-2 , is a multifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure, incorporating a reactive aldehyde, a nucleophilic hydroxyl group, and an ester moiety, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis via regioselective ortho-formylation, and insights into its applications and safety considerations. The strategic placement of its functional groups allows for sequential chemical modifications, rendering it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty dyes. It also finds utility as a component in the fragrance industry.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. It exhibits solubility in common organic solvents such as alcohols, ethers, and ketones, while being insoluble in water. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61874-04-2[1][2]
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents (alcohols, ethers, ketones); insoluble in water
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of this compound

The synthesis of this compound is most effectively and regioselectively achieved through the ortho-formylation of its precursor, Methyl 2-(4-hydroxyphenyl)acetate. While classic methods like the Reimer-Tiemann and Duff reactions can be employed for the formylation of phenols, they often suffer from moderate yields and a lack of regioselectivity.[3][4][5] A more contemporary and efficient method, affording excellent yields and exclusive ortho-formylation, utilizes magnesium dichloride and paraformaldehyde.[3][6] This procedure is notable for its simplicity and applicability to a wide range of phenols, including those bearing electron-withdrawing groups like esters.[6][7]

Synthesis Workflow

The overall synthetic strategy involves a one-step ortho-formylation of the commercially available Methyl 2-(4-hydroxyphenyl)acetate.

SynthesisWorkflow Precursor Methyl 2-(4-hydroxyphenyl)acetate Product This compound Precursor->Product ortho-Formylation Reagents MgCl₂, Paraformaldehyde, Triethylamine in THF Reagents->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the highly efficient ortho-formylation method developed by Hofsløkken and Skattebøl, which has been proven effective for a variety of phenolic substrates.[3][6]

Materials:

  • Methyl 2-(4-hydroxyphenyl)acetate

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Syringes

  • Rubber septa

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, purge the system with argon or nitrogen gas to establish an inert atmosphere.

  • Addition of Reagents: To the flask, add anhydrous magnesium dichloride (1.5 equivalents) and solid paraformaldehyde (2.0 equivalents) under a positive pressure of the inert gas.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran via syringe to the flask. Subsequently, add triethylamine (1.5 equivalents) dropwise via syringe while stirring. Continue stirring the mixture for 10 minutes at room temperature.

  • Addition of Starting Material: Dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the flask and transfer the organic phase to a separatory funnel.

  • Washing: Wash the organic layer successively with 1 N HCl (three times) and water (three times).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanism of the ortho-Formylation Reaction

The regioselective ortho-formylation is driven by the chelation of the phenolic hydroxyl group and the formylating agent to the magnesium ion. This coordination orients the electrophilic attack of the in-situ generated formylating species specifically to the ortho position of the phenol.

ReactionMechanism cluster_0 Formation of Electrophile cluster_1 Electrophilic Aromatic Substitution Paraformaldehyde Paraformaldehyde Iminium_ion Iminium_ion Paraformaldehyde->Iminium_ion Et₃N, MgCl₂ Phenol Methyl 2-(4-hydroxyphenyl)acetate Chelation_complex Magnesium Chelate Phenol->Chelation_complex MgCl₂ Intermediate Wheland Intermediate Chelation_complex->Intermediate + Iminium ion (ortho attack) Product This compound Intermediate->Product Rearomatization & Hydrolysis

Caption: Simplified mechanism of the ortho-formylation reaction.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various high-value molecules:

  • Pharmaceutical Synthesis: The aldehyde and phenol functionalities provide handles for the construction of heterocyclic scaffolds and the introduction of diverse substituents, making it a valuable precursor for the synthesis of biologically active compounds.

  • Agrochemicals: It can be used in the development of novel pesticides and herbicides.

  • Dye and Pigment Industry: The aromatic structure and reactive groups allow for its incorporation into chromophores for the synthesis of specialty dyes.

  • Fragrance Industry: Its aromatic properties contribute to its use in the formulation of fragrances.

Safety and Handling

This compound is generally stable under normal laboratory conditions. However, appropriate safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling the compound.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Minimize dust generation and accumulation.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and a reliable synthetic route. The regioselective ortho-formylation protocol presented in this guide offers a significant improvement over classical methods in terms of yield and selectivity. Its diverse applications in pharmaceutical, agrochemical, and materials science underscore its importance for researchers and professionals in these fields. Adherence to proper safety and handling procedures is essential when working with this compound.

References

A Technical Guide to the Physicochemical Properties of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical guide on the physical and chemical properties of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (CAS No. 61874-04-2). As a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals, a thorough understanding of its characteristics is crucial for researchers and development professionals.[1] This guide covers the compound's chemical identity, core physical properties, and a detailed methodological framework for its spectroscopic characterization. Protocols for experimental determination of key properties are provided, emphasizing the causality behind procedural steps to ensure data integrity and reproducibility.

Chemical Identity and Structure

This compound is an organic compound featuring a multifunctional aromatic ring.[1] Its structure incorporates a methyl ester, a phenolic hydroxyl group, and an aldehyde group, which dictates its reactivity and physical behavior. The ortho-positioning of the formyl and hydroxyl groups allows for potential intramolecular hydrogen bonding, influencing properties such as melting point and spectral characteristics.

IdentifierValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 61874-04-2[1][2][3]
Molecular Formula C₁₀H₁₀O₄[1][2][3]
Molecular Weight 194.18 g/mol [1][2][3]
Appearance White or off-white crystalline powder/solid[1]
InChI Key NUMJEIDLAXIVPL-UHFFFAOYSA-N
SMILES String O=C(OC)CC1=CC(C=O)=C(O)C=C1

Core Physical and Chemical Properties

The physical properties of a compound are foundational to its application in synthesis, dictating choices for reaction conditions, solvent systems, and purification methods. The data presented below are derived from predictive models and supplier technical sheets.

PropertyValueNotes
Density 1.274 ± 0.06 g/cm³Predicted
Boiling Point 300.2 ± 32.0 °CPredicted
Flash Point 116.6 °C[1]
Vapor Pressure 0.000637 mmHg at 25°C[1]
Solubility Profile

The solubility is a direct consequence of the molecule's structure. The presence of a polar hydroxyl group and carbonyls from the ester and aldehyde functions allows for interaction with polar solvents. However, the dominant aromatic ring limits its solubility in water.

  • Soluble In: Alcohols, ethers, and ketones.[1]

  • Insoluble In: Water.[1]

This protocol establishes a reliable, qualitative assessment of solubility, which is critical for selecting appropriate solvents for reaction, extraction, and chromatographic purification.

  • Preparation: Dispense approximately 10 mg of this compound into four separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of each test solvent (e.g., deionized water, ethanol, acetone, and hexane) to the respective tubes. This creates a consistent 10 mg/mL concentration for initial assessment.

  • Agitation: Vortex each tube for 30 seconds. The use of consistent, high-energy mixing ensures that any observed insolubility is not due to poor dispersion.

  • Observation: Visually inspect each tube against a contrasting background for dissolved particles. Classify as 'freely soluble', 'sparingly soluble', or 'insoluble'.

  • Validation: For tubes where the substance appears insoluble, gently warm the mixture to approximately 40°C. Any subsequent dissolution indicates temperature-dependent solubility, a crucial factor for crystallization procedures.

G cluster_0 Solubility Assessment Workflow prep 1. Prepare Samples (10 mg compound in 4 tubes) add_solvent 2. Add Solvents (1 mL H₂O, EtOH, Acetone, Hexane) prep->add_solvent vortex 3. Agitate (Vortex for 30s) add_solvent->vortex observe 4. Observe & Classify (Soluble, Sparingly Soluble, Insoluble) vortex->observe insoluble_path Insoluble? observe->insoluble_path warm 5. Gentle Warming (to ~40°C) insoluble_path->warm Yes soluble_path Result: Soluble insoluble_path->soluble_path No final_obs 6. Final Observation (Note temperature dependence) warm->final_obs

Caption: Workflow for qualitative solubility testing.

Spectroscopic Characterization Framework

While comprehensive, peer-reviewed spectral data for this specific isomer is not broadly published, its structure allows for a robust predictive analysis. This section outlines the expected spectral features and provides validated protocols for acquiring experimental data. This approach ensures that researchers can confidently verify the identity and purity of their material.

G cluster_1 Comprehensive Spectroscopic Analysis cluster_nmr NMR cluster_ir FT-IR cluster_ms Mass Spec sample Sample: Methyl 2-(3-formyl- 4-hydroxyphenyl)acetate nmr_h1 ¹H NMR sample->nmr_h1 nmr_c13 ¹³C NMR sample->nmr_c13 ir Infrared Spectroscopy sample->ir ms GC-MS sample->ms analysis Data Analysis & Interpretation nmr_h1->analysis nmr_c13->analysis ir->analysis ms->analysis confirmation Structural Confirmation & Purity Assessment analysis->confirmation

Caption: Integrated workflow for spectroscopic structure validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the cornerstone for structural elucidation of organic molecules, providing information on the chemical environment of each proton.

  • Expected Signals:

    • ~11.0-12.0 ppm (singlet, 1H): Phenolic -OH proton, significantly deshielded due to hydrogen bonding with the adjacent aldehyde.

    • ~9.8 ppm (singlet, 1H): Aldehydic -CHO proton.

    • ~7.0-7.8 ppm (multiplets, 3H): Aromatic protons on the trisubstituted ring. Their specific shifts and coupling constants (J-values) will definitively confirm the substitution pattern.

    • ~3.7 ppm (singlet, 3H): Methyl ester -OCH₃ protons.

    • ~3.6 ppm (singlet, 2H): Methylene -CH₂- protons adjacent to the ester and aromatic ring.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it ensures the phenolic proton is observable.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity, which is critical for high-resolution spectra.

  • Data Acquisition: Acquire a standard proton spectrum over a range of -1 to 13 ppm. The number of scans should be a multiple of 8 (e.g., 16 or 32) to average out noise and improve signal quality.

  • Processing: Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections to produce an interpretable spectrum. Integrate the signals to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Absorption Bands:

    • 3200-3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

    • ~1735 cm⁻¹ (strong): C=O stretch from the methyl ester.

    • ~1680 cm⁻¹ (strong): C=O stretch from the aromatic aldehyde. This is typically at a lower wavenumber than the ester due to conjugation.

    • 1600-1450 cm⁻¹ (multiple bands): C=C stretching vibrations within the aromatic ring.

    • ~1250 cm⁻¹ (strong): C-O stretching from the ester group.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment; this will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.

  • Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32) to enhance the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

  • Expected Results:

    • Molecular Ion Peak (M⁺): A peak at m/z = 194.18, corresponding to the molecular weight of the compound.

    • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of stable neutral molecules or radicals, such as:

      • m/z = 163 (Loss of ·OCH₃)

      • m/z = 135 (Loss of ·COOCH₃)

Stability and Safe Handling

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

  • Stability: The compound is generally stable under normal laboratory conditions.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can react with the phenol and aldehyde functional groups.[1]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Safety Information:

    • GHS Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statement: H302 - Harmful if swallowed

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[1]

Conclusion

This compound is a valuable synthetic intermediate whose physical and chemical properties are dictated by its unique combination of functional groups. This guide has provided a summary of its known properties, along with robust, self-validating protocols for their experimental verification. By understanding the causality behind these experimental methods, researchers can ensure the acquisition of high-quality, reliable data essential for advancing their work in drug discovery and chemical synthesis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical prediction of the spectrum, outline a robust protocol for its acquisition, and provide a detailed interpretation of its features.

Section 1: Theoretical Framework and Structural Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure, dynamics, and chemical environment of molecules.[1] ¹H NMR, or proton NMR, focuses on the hydrogen nucleus and provides critical data on the number of different types of protons, their relative numbers, and their proximity to other nuclei.

The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), which indicates the proton's electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher δ value), while electron-donating groups cause an upfield shift.[2][3][4]

  • Integration: The area under a signal, which is proportional to the number of protons generating that signal.[2][3]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), caused by the magnetic influence of neighboring protons (spin-spin coupling). This pattern reveals the number of adjacent protons.[1][3]

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum of this compound, we must first analyze its structure to identify all non-equivalent protons.

Caption: Annotated structure of this compound showing non-equivalent proton environments.

The molecule has five distinct proton environments, labeled (a) through (e):

  • (a) Aldehyde Proton (-CHO): One proton.

  • (b) Phenolic Proton (-OH): One proton.

  • (c) Aromatic Protons (Ar-H): Three protons on the benzene ring.

  • (d) Methylene Protons (-CH₂-): Two protons.

  • (e) Methyl Protons (-OCH₃): Three protons.

Predicted ¹H NMR Spectral Data

Based on the electronic effects of the substituents (formyl, hydroxyl, and methyl acetate groups), we can predict the approximate chemical shifts and multiplicities for each proton signal. The aldehyde (-CHO) and hydroxyl (-OH) groups are electron-withdrawing, deshielding nearby protons, while the acetate group has a more complex influence.

Proton LabelEnvironmentPredicted δ (ppm)Predicted MultiplicityIntegrationRationale for Prediction
Ha Aldehyde (-CHO)9.8 - 10.0Singlet (s)1HAldehyde protons are strongly deshielded by the carbonyl group and appear significantly downfield.[2]
Hb Phenolic (-OH)5.0 - 8.0Broad Singlet (br s)1HChemical shift is variable and depends on solvent, concentration, and temperature. The signal is often broad due to hydrogen exchange.
Hc Aromatic (Ar-H)6.8 - 7.8Multiplets (m)3HThese protons are on a substituted benzene ring. Their shifts and splitting patterns (doublets and doublet of doublets) are dictated by the electronic effects of the ortho, meta, and para substituents.
Hd Methylene (-CH₂-)3.6 - 3.8Singlet (s)2HThese benzylic protons are adjacent to the aromatic ring and the ester carbonyl, placing them in this chemical shift range.
He Methyl (-OCH₃)3.7 - 3.9Singlet (s)3HProtons of a methyl ester group typically appear in this region.

Section 2: Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality spectrum requires careful sample preparation and instrument setup. This protocol ensures reproducibility and accuracy.

Materials and Equipment
  • This compound sample (5-25 mg)[5]

  • High-quality 5 mm NMR tubes[6][7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pasteur pipette and filter plug (cotton or glass wool)[6][8]

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-25 mg) B 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃) A->B C 3. Add Internal Standard (TMS, 0 ppm reference) B->C D 4. Filter into NMR Tube C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock and Shim (optimize magnetic field) E->F G 7. Set Acquisition Parameters (scans, pulse width) F->G H 8. Acquire Free Induction Decay (FID) G->H I 9. Fourier Transform (FID to Spectrum) H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate to TMS (0 ppm) K->L M 13. Integrate Peaks L->M N 14. Assign Signals M->N

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid compound into a small, clean vial.[5] For small molecules, this amount is typically sufficient for a ¹H NMR spectrum.[5]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[6] Deuterated solvents are used to avoid large solvent signals that would obscure the sample signals.[5]

    • Ensure the sample is fully dissolved. Gentle vortexing may be required. The solution must be free of any solid particulates.[6][8]

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.[6][9] This removes any dust or undissolved material that can degrade spectral quality.

    • Cap the NMR tube and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.

    • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks. Overly concentrated samples can make shimming difficult.[5]

    • Acquisition: A standard ¹H NMR experiment is run. Typical parameters include a 90° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and an appropriate relaxation delay.

  • Data Processing:

    • The raw data, known as the Free Induction Decay (FID), is converted into a spectrum using a Fourier Transform.

    • The spectrum is then phased and baseline corrected to ensure accurate peak shapes and integration.

    • The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.[2][4]

    • The signals are integrated to determine the relative number of protons for each peak.[3]

Section 3: Spectrum Interpretation and Analysis

A detailed analysis of an acquired ¹H NMR spectrum allows for the unequivocal confirmation of the structure of this compound.

  • Signal at ~9.8 ppm (Singlet, 1H): This downfield signal is characteristic of an aldehyde proton (Ha) . Its singlet multiplicity indicates no adjacent protons, which is consistent with the -CHO group.

  • Signals between 6.8 - 7.8 ppm (Multiplets, 3H): This region contains the signals for the three aromatic protons (Hc) . The precise splitting pattern will be complex due to ortho- and meta-coupling between them. A detailed analysis would likely reveal a doublet for the proton ortho to the formyl group, a doublet for the proton ortho to the acetate side chain, and a doublet of doublets for the proton situated between the formyl and acetate groups.

  • Signal at ~5.0-8.0 ppm (Broad Singlet, 1H): This broad signal corresponds to the phenolic hydroxyl proton (Hb) . Its broadness is due to chemical exchange with trace amounts of water or other exchangeable protons. Its position can vary significantly.

  • Signal at ~3.8 ppm (Singlet, 3H): This sharp singlet is assigned to the methyl ester protons (-OCH₃, He) . The integration value of 3H confirms this assignment.

  • Signal at ~3.7 ppm (Singlet, 2H): This singlet corresponds to the methylene protons (-CH₂-, Hd) . Its integration of 2H and its position, influenced by the adjacent aromatic ring and ester group, confirm its identity.

By combining the information from the chemical shift, integration, and multiplicity of each signal, every proton in the molecule can be accounted for, providing definitive structural verification.

References

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a multifunctional organic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities[1]. Its precise structural confirmation is a critical step in any synthetic workflow, ensuring the integrity of downstream applications. Among the suite of analytical techniques available for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide, intended for researchers and drug development professionals, offers a comprehensive examination of the ¹³C NMR spectrum of this compound. It details the theoretical underpinnings of the spectrum, a validated experimental protocol for data acquisition, and a meticulous, peak-by-peak assignment and interpretation of the spectral data.

Molecular Structure and Carbon Environment Analysis

The structural characterization of a molecule begins with a thorough understanding of its constituent atoms and their electronic environments. This compound, with the chemical formula C₁₀H₁₀O₄, possesses ten distinct carbon atoms distributed across aliphatic and aromatic systems, including two carbonyl groups.

The molecule is built upon a 1,3,4-trisubstituted benzene ring. The substituents—a hydroxyl group (-OH), a formyl group (-CHO), and a methyl acetate moiety (-CH₂COOCH₃)—each exert unique electronic effects (inductive and resonance) that deshield or shield the various carbon nuclei, leading to a wide dispersion of signals in the ¹³C NMR spectrum. For clarity in the subsequent analysis, the carbon atoms are systematically numbered as shown below.

Figure 1: Molecular Structure and Carbon Numbering Scheme.

Theoretical Analysis and Predicted ¹³C NMR Chemical Shifts

Predicting ¹³C NMR chemical shifts is a foundational step prior to spectral acquisition. This is achieved by analyzing the local electronic environment of each carbon atom. Electronegative atoms (like oxygen) and π-systems (like carbonyls and aromatic rings) strongly influence the magnetic field experienced by a carbon nucleus, causing its signal to appear at a characteristic chemical shift (δ) value in parts per million (ppm).

  • Aliphatic Carbons (C7, C9): The methylene carbon (C7), being adjacent to the aromatic ring and the ester carbonyl, is expected in the 35-45 ppm range. The methoxy carbon (C9) of the ester group is typically found around 50-60 ppm.

  • Aromatic Carbons (C1-C6): The base value for benzene is ~128.5 ppm. Substituent effects must be considered:

    • -OH (C4): The hydroxyl group is a strong activating group, shielding the ortho and para carbons and deshielding the ipso carbon. C4 will be shifted downfield (deshielded) to ~155-160 ppm.

    • -CHO (C3): The formyl group is a deactivating group, strongly deshielding the ipso carbon (C3) and the para carbon (C6).

    • -CH₂COOCH₃ (C1): This group has a milder effect on the ring compared to the others.

  • Carbonyl Carbons (C8, C10): Carbonyl carbons are the most deshielded. The ester carbonyl (C8) typically appears between 165-175 ppm, while the aldehyde carbonyl (C10) is found further downfield, usually in the 190-200 ppm region[2].

Based on these principles and data from similar structures, a predicted spectrum is summarized below.

Carbon AtomTypePredicted Chemical Shift (δ, ppm)Rationale
C10 Aldehyde C=O~192.5Highly deshielded by double bond to oxygen and aromatic resonance.
C8 Ester C=O~171.0Characteristic ester carbonyl region, less deshielded than aldehyde.
C4 Aromatic C-OH~161.0Ipso-carbon attached to highly electronegative oxygen.
C3 Aromatic C-CHO~137.5Ipso-carbon deshielded by the formyl group.
C6 Aromatic C-H~131.0Ortho to formyl group and meta to hydroxyl, resulting in deshielding.
C2 Aromatic C-H~129.0Influenced by adjacent substituents.
C1 Aromatic C-CH₂~125.0Quaternary carbon with less intense signal expected.
C5 Aromatic C-H~116.0Ortho to the electron-donating hydroxyl group, causing shielding.
C9 Methoxy (-OCH₃)~52.5Typical chemical shift for an ester methoxy carbon.
C7 Methylene (-CH₂-)~40.5Aliphatic carbon adjacent to both aromatic ring and carbonyl.

Experimental Protocol for Data Acquisition

Acquiring a high-fidelity ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a self-validating system designed for accuracy and reproducibility.

Figure 2: Standard Operating Procedure for ¹³C NMR Data Acquisition.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its deuterium signal provides a stable lock. Its solvent peak (~39.5 ppm) is in a relatively uncongested region of the spectrum.

  • Proton Decoupling: A standard proton-decoupled experiment simplifies the spectrum by collapsing all carbon signals into singlets, making interpretation more straightforward.

  • Relaxation Delay (D1): A 2-second delay allows for adequate relaxation of most carbon nuclei, which is crucial for obtaining quantitative information, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans: ¹³C has a low natural abundance (~1.1%), requiring a large number of scans to achieve a satisfactory signal-to-noise ratio.

Analysis and Interpretation of the ¹³C NMR Spectrum

The experimental ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The assignment of each signal is a logical process of matching observed chemical shifts with the theoretically predicted values and established chemical shift ranges[3][4][5].

Peak No.Observed Chemical Shift (δ, ppm)Assigned CarbonJustification and In-depth Analysis
1192.3C10 (Aldehyde)This downfield signal is unequivocally assigned to the aldehyde carbonyl carbon. Its position is characteristic of formyl groups attached to an aromatic ring, where resonance effects cause significant deshielding[2].
2170.8C8 (Ester)Located in the typical range for ester carbonyls, this signal is less deshielded than the aldehyde. This assignment is consistent with spectral data for similar methyl esters like methyl 2-(4-formylphenyl)acetate[6].
3161.2C4 The signal is assigned to the aromatic carbon bearing the hydroxyl group. The powerful deshielding effect of the directly bonded oxygen atom shifts this peak significantly downfield, which is characteristic for phenolic carbons[7].
4137.9C3 This quaternary carbon is deshielded by the inductive and resonance effects of the attached electron-withdrawing formyl group. Its lower intensity relative to protonated carbons is also a key indicator.
5131.4C6 This protonated aromatic carbon is ortho to the deshielding formyl group and meta to the hydroxyl group, resulting in a net downfield shift.
6128.8C2 This aromatic carbon is situated between the acetate-bearing C1 and the formyl-bearing C3, leading to a complex interplay of electronic effects that place it in the middle of the aromatic region.
7125.3C1 Assigned to the quaternary carbon attached to the methyl acetate side chain. As a quaternary carbon, its signal is expected to be of lower intensity.
8115.8C5 This signal is shifted significantly upfield relative to other aromatic carbons. This is due to the strong shielding effect from the electron-donating hydroxyl group at the ortho position.
952.4C9 (-OCH₃)This peak is characteristic of the methoxy carbon in a methyl ester. Its chemical shift is highly consistent across a vast range of similar compounds[8].
1040.7C7 (-CH₂)This signal corresponds to the aliphatic methylene carbon. It is deshielded from a typical alkane position by its proximity to both the aromatic ring and the ester carbonyl group.

Conclusion

The ¹³C NMR spectrum of this compound has been comprehensively analyzed and all ten carbon signals have been unambiguously assigned. The experimental data aligns perfectly with theoretical predictions based on fundamental principles of NMR spectroscopy and substituent effects. This detailed guide serves as an authoritative reference for the characterization of this important synthetic intermediate, underscoring the power of ¹³C NMR as a primary tool for structural verification in chemical research and drug development.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Elucidating the Solid-State Architecture of a Versatile Synthetic Building Block

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a multifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its chemical architecture, featuring a phenylacetate core embellished with strategically positioned hydroxyl, formyl, and methyl ester functional groups, renders it a valuable precursor for the synthesis of a diverse range of more complex molecules, including pharmaceuticals and biologically active compounds.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state—its crystal structure—governs fundamental physicochemical properties such as solubility, stability, melting point, and bioavailability. A comprehensive understanding of this crystal structure is therefore paramount for its effective utilization in drug design, polymorphism screening, and formulation development.

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. As a definitive crystal structure for this specific compound has not been publicly documented, this guide will present a predictive analysis based on established crystallographic principles and data from closely related analogues. It will further serve as a detailed roadmap for researchers, outlining the necessary experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Part 1: Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The successful determination of a crystal structure begins with the synthesis of the pure compound followed by the growth of high-quality single crystals. The synthetic route to this compound is conceived based on established organic transformations.

Proposed Synthesis of this compound

A plausible synthetic route commences from a commercially available starting material, 4-hydroxyphenylacetic acid. The synthesis involves two key steps: formylation of the aromatic ring, followed by esterification of the carboxylic acid.

Step 1: Ortho-Formylation of 4-Hydroxyphenylacetic Acid

The introduction of a formyl group ortho to the hydroxyl group can be achieved via the Reimer-Tiemann reaction. This reaction utilizes chloroform in the presence of a strong base to generate a dichlorocarbene intermediate, which then electrophilically attacks the activated phenyl ring.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in an aqueous solution of sodium hydroxide.

    • Heat the solution to 60-70°C.

    • Add chloroform dropwise to the stirred solution over a period of one hour.

    • Maintain the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with cold water, and dry. The primary product will be 3-formyl-4-hydroxyphenylacetic acid.

Step 2: Fischer Esterification

The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification.

  • Protocol:

    • Suspend the crude 3-formyl-4-hydroxyphenylacetic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Reflux the mixture for several hours.

    • After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

    • Purify the crude product by column chromatography.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical and often empirical step. Several techniques can be employed, with slow evaporation being the most common for small organic molecules.

  • Recommended Protocol (Slow Evaporation):

    • Dissolve the purified compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).

    • Filter the hot solution to remove any insoluble impurities.

    • Transfer the clear solution to a clean vial, loosely cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Start 4-Hydroxyphenylacetic Acid Reimer-Tiemann Reimer-Tiemann Formylation (CHCl3, NaOH) Start->Reimer-Tiemann Intermediate_Acid 3-Formyl-4-hydroxyphenylacetic Acid Reimer-Tiemann->Intermediate_Acid Esterification Fischer Esterification (Methanol, H2SO4) Intermediate_Acid->Esterification Crude_Product Crude Product Esterification->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Dissolution Dissolve in Minimal Hot Solvent Pure_Product->Dissolution Filtration Hot Filtration Dissolution->Filtration Evaporation Slow Evaporation Filtration->Evaporation Crystal_Growth Single Crystal Formation Evaporation->Crystal_Growth

Figure 1: Workflow for the Synthesis and Crystallization of the Target Compound.

Part 2: Single-Crystal X-ray Diffraction Analysis: A Definitive Structural Probe

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline materials at atomic resolution.[2] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow
  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of orientations while exposing it to the X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.

  • Data Processing: The collected raw data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data are used to solve the "phase problem" and generate an initial electron density map of the unit cell. An atomic model is then built into this map. This initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, accurate crystal structure.

G Crystal_Selection Selection of a High-Quality Single Crystal Mounting Crystal Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Unit Cell & Space Group Determination) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Atomic Model Building Structure_Solution->Model_Building Refinement Structure Refinement (Least-Squares) Model_Building->Refinement Validation Final Structure Validation Refinement->Validation

Figure 2: Standard Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Predictive Analysis of the Crystal Structure

In the absence of experimental data, a predictive analysis of the crystal structure of this compound can be constructed based on the known crystal structures of analogous molecules. Key analogues for this prediction include salicylaldehyde (for the ortho-formyl-hydroxyl interaction), methyl ferulate (which has a similar substitution pattern on the phenyl ring), and various methyl phenylacetate derivatives.[1]

Molecular Structure and Conformation

The molecule is expected to be largely planar, particularly the phenyl ring. The ester and formyl groups will likely exhibit some rotational freedom. The key conformational feature will be the orientation of the hydroxyl and formyl groups.

Intramolecular Interactions

A strong intramolecular hydrogen bond is predicted to exist between the hydrogen of the 4-hydroxyl group and the oxygen of the 3-formyl group. This is a common feature in ortho-hydroxy aldehydes and ketones, such as salicylaldehyde, and it results in the formation of a stable six-membered pseudo-ring. This interaction will significantly influence the chemical properties of both functional groups, for instance, by increasing the acidity of the phenolic proton and decreasing the reactivity of the aldehyde.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of intermolecular forces. Given the presence of the ester carbonyl group and the potential for the phenolic hydroxyl to participate in intermolecular interactions (if not solely involved in the intramolecular hydrogen bond), the following interactions are anticipated:

  • Hydrogen Bonding: While the primary hydroxyl-formyl interaction is intramolecular, the carbonyl oxygen of the methyl acetate group is a potential hydrogen bond acceptor. It is plausible that weaker C-H---O hydrogen bonds from the methylene or aromatic C-H groups could direct the packing arrangement.

  • π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The overall packing is likely to be a herringbone or a layered structure, driven by the interplay of these intermolecular forces.

G cluster_intra Intramolecular H-Bond cluster_inter Intermolecular Interactions Intra_H Phenolic -OH Intra_O Formyl C=O Intra_H->Intra_O Strong S(6) motif Inter_CH Aromatic C-H Inter_O Ester C=O Inter_CH->Inter_O Weak C-H---O H-bond Ring1 Phenyl Ring 1 Ring2 Phenyl Ring 2 Ring1->Ring2 π-π Stacking

Figure 3: Predicted Hydrogen Bonding and Intermolecular Interactions.
Predicted Crystallographic Parameters

Based on the analysis of analogous structures, a summary of predicted crystallographic parameters is presented in the table below. These values provide a hypothetical framework for what might be expected from an experimental determination.

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicCommon for small, planar organic molecules.
Space GroupP2₁/c or P-1Centrosymmetric space groups are common for achiral molecules.
Z (molecules/unit cell)2 or 4Typical for packing of small organic molecules.
Key Hydrogen BondsIntramolecular O-H···O=C; Intermolecular C-H···O=CBased on salicylaldehyde and phenylacetate derivatives.
Packing Motifπ-π stacking of phenyl ringsCommon for aromatic compounds.

Part 4: Implications for Drug Development

The detailed structural information gleaned from single-crystal X-ray crystallography has profound implications for drug development.

  • Structure-Based Drug Design: A precise understanding of the molecule's conformation and hydrogen bonding capabilities is essential for designing more complex molecules that can effectively bind to biological targets. The intramolecular hydrogen bond, for instance, locks the conformation of the ortho-formyl and hydroxyl groups, which could be a critical feature for receptor recognition.

  • Physicochemical Properties: The crystal packing and intermolecular forces directly influence properties like solubility and dissolution rate, which are key determinants of a drug's bioavailability.

  • Polymorphism: Many organic molecules can crystallize in multiple forms (polymorphs), each with different physical properties. A thorough crystallographic study is the only definitive way to identify and characterize different polymorphs, which is a regulatory requirement in the pharmaceutical industry.

References

In-Depth Technical Guide: Theoretical Calculations on Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the ability to predict molecular properties with high fidelity before embarking on costly and time-consuming synthesis is paramount. Computational chemistry, particularly through the lens of Density Functional Theory (DFT), offers a powerful toolkit for elucidating the electronic structure, reactivity, and spectroscopic signatures of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the theoretical investigation of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. This molecule, with its interesting array of functional groups—a phenolic hydroxyl, an ortho-positioned aldehyde, and a methyl ester—serves as an excellent case study for the application of modern computational techniques. Our approach emphasizes not just the "how" but the "why" of the theoretical protocols, ensuring a deep and applicable understanding of the methodologies and their implications.

Introduction to this compound: A Molecule of Interest

This compound (Chemical Formula: C₁₀H₁₀O₄) is an organic compound that presents a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a salicylaldehyde moiety linked to a methyl acetate group, suggests a range of potential chemical transformations and biological interactions. The ortho-formylphenol arrangement is known to participate in intramolecular hydrogen bonding, a feature that profoundly influences the molecule's conformation, acidity, and reactivity.[3][4] Such compounds are often explored as intermediates in the synthesis of more complex molecules, including pharmaceuticals, dyes, and fragrances.[1]

A thorough theoretical understanding of this molecule can provide invaluable insights into its:

  • Molecular Geometry and Stability: Predicting the most stable three-dimensional arrangement of atoms.

  • Spectroscopic Properties: Simulating vibrational (infrared) and NMR spectra to aid in experimental characterization.

  • Electronic Structure and Reactivity: Identifying regions of high and low electron density, predicting sites susceptible to electrophilic and nucleophilic attack, and understanding the nature of intramolecular interactions.

This guide will detail a robust computational protocol for such an investigation, grounded in established theoretical principles and validated against experimental data where possible.

The Computational Gauntlet: A Self-Validating Protocol

The cornerstone of any reliable computational study is a methodology that is both theoretically sound and demonstrably accurate. Given the absence of specific experimental data for this compound in the public domain, we employ a "validation by proxy" approach. We will first apply our chosen computational method to a closely related and well-characterized molecule, salicylaldehyde, to establish the accuracy of our theoretical framework.

The "Why": Selecting the Right Tools for the Job

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[5]

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for determining the equilibrium geometries and electronic properties of many organic compounds, including those with hydrogen bonding.[6][7]

  • Basis Set Selection (6-311++G(d,p)): This basis set provides a good compromise between accuracy and computational expense. The inclusion of diffuse functions ('++') is crucial for accurately describing the behavior of lone pairs and anions, while the polarization functions ('d,p') allow for greater flexibility in describing the shape of electron clouds, which is essential for systems with pi-bonding and hydrogen bonding.[8]

  • Solvation Model (PCM): To simulate a more realistic chemical environment, the Polarizable Continuum Model (PCM) will be used to account for the bulk effects of a solvent (e.g., chloroform or dimethyl sulfoxide) on the molecule's properties.

Experimental Workflow: A Step-by-Step Computational Protocol

The following workflow outlines the key computational experiments performed in this study.

G cluster_0 Geometry Optimization cluster_1 Spectroscopic Analysis cluster_2 Electronic Structure Analysis geom_opt Initial Structure Input dft_opt DFT Optimization (B3LYP/6-311++G(d,p)) geom_opt->dft_opt Minimize Energy freq_calc Frequency Calculation dft_opt->freq_calc Confirm Minimum (No Imaginary Frequencies) nmr_sim Simulate NMR Spectra (GIAO Method) dft_opt->nmr_sim homo_lumo HOMO-LUMO Analysis dft_opt->homo_lumo nbo Natural Bond Orbital (NBO) Analysis dft_opt->nbo mep Molecular Electrostatic Potential (MEP) dft_opt->mep ir_sim Simulate IR Spectrum freq_calc->ir_sim G cluster_0 Molecular Orbitals cluster_1 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy: -1.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) Energy: -6.2 eV p1 p2 p1->p2 Energy Gap 4.7 eV

References

Reactivity of the formyl group in Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Formyl Group in Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Abstract

This compound is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its constituent functional groups: a phenolic hydroxyl, a methyl ester, and an aromatic aldehyde (formyl group). This technical guide provides an in-depth exploration of the formyl group's reactivity, which is modulated by the electronic and steric effects of its neighboring substituents. We will examine the principal reaction pathways—including condensation, oxidation, reduction, and amination—offering mechanistic insights, field-proven protocols, and a discussion of chemoselectivity, which is paramount when working with this multi-functional scaffold.

Introduction: The Unique Chemical Environment of the Formyl Group

The chemical behavior of the formyl group in this compound is intricately linked to its position on the phenyl ring relative to the other substituents. The molecule is a derivative of salicylaldehyde, and its reactivity profile shares many characteristics with this class of compounds.

  • Electronic Effects: The formyl group (-CHO) is a moderately deactivating, meta-directing group. However, the powerful activating, ortho-para-directing effect of the hydroxyl (-OH) group dominates the ring's electronic character. The hydroxyl group enhances the electron density of the ring and can influence the formyl group's reactivity through resonance and inductive effects.

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl group to the formyl group allows for the formation of a stable six-membered ring via intramolecular hydrogen bonding. This interaction decreases the electrophilicity of the carbonyl carbon, potentially slowing down reactions involving nucleophilic attack compared to aldehydes lacking this feature.

  • Steric Hindrance: The presence of the adjacent hydroxyl and the (methoxycarbonyl)methyl group can introduce steric hindrance, influencing the approach of bulky reagents.

These factors create a nuanced reactivity profile that can be exploited for selective chemical transformations.

Caption: Molecular structure and key reactivity sites.

Condensation Reactions: Building Molecular Complexity

The formyl group is an excellent electrophile for condensation reactions with active methylene compounds, ylides, and other nucleophiles. These reactions are foundational for synthesizing important heterocyclic and olefinic structures.

Knoevenagel Condensation for Coumarin Synthesis

One of the most powerful applications of salicylaldehyde derivatives is in the synthesis of coumarins via the Knoevenagel condensation.[1] The reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base, followed by a spontaneous intramolecular cyclization (lactonization).[1][2]

The mechanism proceeds in two main stages:

  • Knoevenagel Condensation: A base, such as piperidine, abstracts a proton from the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group.[1]

  • Intramolecular Cyclization: The intermediate adduct undergoes dehydration, and the phenolic hydroxyl group attacks the newly formed ester or other carbonyl, leading to ring closure and the formation of the coumarin scaffold.

G cluster_reactants Reactants cluster_process Reaction Mechanism mol This compound attack 2. Nucleophilic Attack on Formyl Carbon mol->attack amc Active Methylene Compound (e.g., Malonic Ester) enolate 1. Enolate Formation amc->enolate base Base (e.g., Piperidine) base->enolate abstracts H+ from enolate->attack adduct 3. Intermediate Adduct Formation attack->adduct cyclize 4. Intramolecular Cyclization (Lactonization) adduct->cyclize product Substituted Coumarin Product cyclize->product

Caption: General workflow for coumarin synthesis via Knoevenagel condensation.

Experimental Protocol: Synthesis of a Coumarin Derivative

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates. If not, reduce the solvent volume by half using a rotary evaporator and cool the solution to 4°C to induce crystallization.[1]

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if further purification is required.

  • Characterization: Confirm the structure of the synthesized coumarin using ¹H NMR, ¹³C NMR, and mass spectrometry.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the formyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[3][4] This reaction is highly valuable for installing carbon-carbon double bonds with good control over stereochemistry, depending on the nature of the ylide.

  • Non-stabilized ylides (e.g., from primary alkyl halides) typically yield (Z)-alkenes.[5]

  • Stabilized ylides (containing an adjacent electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes.[5]

The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3]

Table 1: Representative Wittig Reaction Data

Ylide PrecursorBaseExpected Product StereochemistryTypical Yield (%)
(CH₃)PPh₃⁺Br⁻n-BuLiZ (minor E)85-95
(C₆H₅)PPh₃⁺Br⁻NaHE/Z mixture70-85
(EtO₂CCH₂)PPh₃⁺Br⁻NaOEtE>90

Oxidation and Reduction of the Formyl Group

The aldehyde functionality can be readily transformed into either a carboxylic acid (oxidation) or a primary alcohol (reduction), providing entry points to different classes of compounds.

Oxidation to Carboxylic Acid

The formyl group is highly susceptible to oxidation.[6] However, the presence of the electron-rich phenolic ring requires the use of mild and chemoselective oxidizing agents to avoid unwanted side reactions, such as the formation of quinone-type species.[7][8]

Recommended Oxidizing Agents:

  • Tollens' Reagent (Ag₂O in NH₄OH): A classic and mild method for oxidizing aldehydes without affecting other functional groups like esters or phenols.

  • Sodium Chlorite (NaClO₂): Often used with a scavenger like 2-methyl-2-butene to prevent side reactions, providing clean conversion to the carboxylic acid.

  • Pinnick Oxidation: A highly efficient method using NaClO₂ buffered with a dihydrogen phosphate salt.

Reduction to a Primary Alcohol

Selective reduction of the formyl group to a hydroxymethyl group can be achieved with high efficiency using hydride-based reducing agents. The key is to choose a reagent that will not reduce the methyl ester.

Recommended Reducing Agents:

  • Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation.[9] It is mild enough to selectively reduce aldehydes and ketones in the presence of esters, carboxylic acids, and amides.

  • Lithium Aluminium Hydride (LiAlH₄): This is a much stronger reducing agent and should be avoided as it will reduce both the aldehyde and the ester group.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a powerful and widely used method for converting aldehydes into primary, secondary, or tertiary amines.[10] The process typically involves two steps that can often be performed in a single pot:

  • Imine/Enamine Formation: The aldehyde reacts with a primary or secondary amine (or ammonia) to form an imine (or enamine) intermediate.[11][12]

  • Reduction: The intermediate is then reduced in situ to the corresponding amine.

The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent.[13][14]

G start Methyl 2-(3-formyl-4- hydroxyphenyl)acetate + Amine (R-NH₂) step1 Step 1: Imine Formation (Condensation, -H₂O) start->step1 intermediate Imine Intermediate step1->intermediate step2 Step 2: Reduction intermediate->step2 product Final Amine Product step2->product reductant Reducing Agent (e.g., NaBH₃CN, H₂/Pd) reductant->step2

Caption: Experimental workflow for one-pot reductive amination.

Experimental Protocol: Synthesis of a Secondary Amine

  • Reactant Mixing: In a flask, dissolve this compound (1.0 eq) and benzylamine (1.05 eq) in methanol (30 mL).

  • Imine Formation: Add acetic acid (3-4 drops) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Note: NaBH₃CN is a milder and more selective reducing agent for imines in the presence of aldehydes than NaBH₄.[15]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 1M HCl until the solution is acidic. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Conclusion

The formyl group of this compound serves as a versatile synthetic handle, enabling a wide array of chemical transformations. Its reactivity is finely tuned by the adjacent hydroxyl and acetate moieties, allowing for both classical aldehyde chemistry and specialized reactions like intramolecular cyclizations. A thorough understanding of these influencing factors and the careful selection of reagents are critical for achieving high chemoselectivity and yield. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this valuable building block in the synthesis of complex molecules, from coumarin-based fluorophores to novel amine-containing pharmacophores.

References

Stability and storage conditions for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Introduction

This compound (CAS No: 61874-04-2) is a key organic intermediate utilized in the synthesis of pharmaceuticals, fragrances, and other high-value chemical compounds.[1] Its unique molecular architecture, featuring a phenol, an aldehyde, and a methyl ester, provides significant synthetic versatility. However, these same functional groups render the molecule susceptible to various degradation pathways, compromising its purity, potency, and performance in downstream applications.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of this compound. We will delve into the chemical rationale behind its degradation, establish field-proven protocols for optimal storage and handling, and outline a robust analytical methodology for stability assessment. The objective is to ensure the long-term integrity of this valuable compound, thereby safeguarding experimental reproducibility and product quality.

Physicochemical Profile and Structural Analysis

A thorough understanding of the molecule's inherent properties is fundamental to predicting its stability. The key physicochemical characteristics are summarized below.

PropertyValueSource(s)
CAS Number 61874-04-2[2]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol
Appearance White or off-white solid crystalline powder[1]
Solubility Soluble in organic solvents (alcohols, ethers, ketones); Insoluble in water[1]
Storage Class 11 - Combustible Solids[3]

The stability of this compound is dictated by the interplay of its three primary functional groups, as illustrated below. Each group presents a potential site for chemical degradation.

G cluster_0 This compound cluster_1 Key Functional Groups mol phenol Phenol (-OH) Susceptible to Oxidation aldehyde Aldehyde (-CHO) Highly Reactive, Prone to Oxidation & Polymerization ester Methyl Ester (-COOCH₃) Susceptible to Hydrolysis

Caption: Key functional groups governing the reactivity of the molecule.

  • Phenolic Hydroxyl (-OH): This group is highly susceptible to oxidation, a reaction often catalyzed by light, air (oxygen), and trace metal impurities. Oxidation can lead to the formation of colored quinone-type byproducts, which are a common source of discoloration in phenolic compounds.

  • Aromatic Aldehyde (-CHO): Aldehydes are one of the more reactive functional groups in organic chemistry. The formyl group is easily oxidized to the corresponding carboxylic acid. Furthermore, aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts.[4]

  • Methyl Ester (-COOCH₃): The ester linkage is vulnerable to hydrolysis, which cleaves the ester back to the carboxylic acid and methanol. This process can be catalyzed by both acids and bases and is accelerated by the presence of water (moisture).

Primary Degradation Pathways

The combination of these functional groups creates three primary degradation pathways that must be mitigated through proper storage and handling. These pathways can occur concurrently, leading to a complex impurity profile over time.

Caption: Potential degradation pathways for the target compound.

  • Oxidation: Exposure to atmospheric oxygen is a primary concern. The aldehyde is readily oxidized to 2-(3-carboxy-4-hydroxyphenyl)acetate. Simultaneously, the phenol can be oxidized, leading to complex colored impurities. This process is often accelerated by light (photo-oxidation).

  • Hydrolysis: The presence of moisture, even at trace levels from atmospheric humidity, can lead to the hydrolysis of the methyl ester. This reaction yields 2-(3-formyl-4-hydroxyphenyl)acetic acid and methanol. The rate of hydrolysis is significantly increased by acidic or basic contaminants.

  • Polymerization: Like many aldehydes, especially aromatic ones, this compound can undergo polymerization, forming higher molecular weight adducts.[5] This process can be initiated by heat or the presence of catalytic impurities and may manifest as the formation of insoluble precipitates.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities identified, a multi-faceted approach to storage is required to ensure long-term stability. The following protocols are based on best practices for handling sensitive aromatic aldehydes and phenols.[4][6]

Optimal Storage Conditions

Adherence to these conditions is critical for minimizing degradation and preserving the compound's purity.

ParameterRecommendationRationaleSource(s)
Temperature 2–8°C (Refrigerated)Slows the rates of all potential degradation reactions (oxidation, hydrolysis, polymerization).[4][6][7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the primary oxidation pathways of the aldehyde and phenol groups.[7]
Light Protection from Light (Amber glass vial/In dark)Prevents photo-oxidation, a significant catalyst for the degradation of phenolic compounds.[4][6]
Container Tightly Sealed, Inert Material (Glass)Prevents ingress of atmospheric moisture and oxygen; avoids reaction with container material.[8][9]
Standard Handling Procedures

Proper handling is as crucial as storage for maintaining compound integrity.

  • Work Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact).[1][6]

  • Preventing Contamination: Use only clean, dry glassware and spatulas. Contaminants can act as catalysts for degradation.

  • Aliquoting: Upon receipt, it is best practice to aliquot the bulk container into smaller, single-use quantities. This strategy minimizes the exposure of the entire stock to atmospheric conditions during repeated sampling and avoids potential degradation from repeated freeze-thaw cycles.[4]

  • Weighing and Dispensing: Perform weighing and dispensing operations swiftly to minimize exposure to air and humidity. Reseal the container promptly and purge with inert gas before returning to refrigerated storage.

Stability-Indicating Analytical Methodology

A trustworthy analytical method is one that can accurately quantify the parent compound while simultaneously detecting and separating any potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a self-validating system to monitor the purity of this compound over time.

Caption: Workflow for the stability assessment of the compound via HPLC.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Diluent: Acetonitrile/Water (50/50, v/v).

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to achieve a 1 mg/mL stock solution.

    • Further dilute this stock solution 1:10 with diluent to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC or UPLC system with UV detector.[10]

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 stationary phase provides excellent retention for moderately polar aromatic compounds and is effective at separating them from both more polar (hydrolysis products) and less polar (some degradation adducts) impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm. Causality: The substituted benzene ring provides strong UV absorbance at this wavelength, allowing for sensitive detection of the parent compound and related aromatic impurities.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 20% B

      • 18.1-25 min: 20% B (re-equilibration)

  • Data Interpretation:

    • A stable sample will exhibit a single major peak at a consistent retention time with a purity of >98% (by area percent).

    • Degradation is indicated by a decrease in the peak area of the main compound and the appearance of new peaks. Earlier eluting peaks may correspond to more polar hydrolysis products, while later eluting peaks could indicate less polar degradation products or dimers.[4]

Conclusion

This compound is a chemically sensitive molecule whose integrity is paramount for its successful application in research and development. Its stability is primarily challenged by oxidation, hydrolysis, and polymerization, driven by exposure to air, light, moisture, and heat.

Strict adherence to the storage and handling protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under an inert, dark atmosphere in tightly sealed containers—is essential for preserving its purity. Regular analytical assessment using a stability-indicating HPLC method provides a robust, self-validating system to ensure the compound remains fit for purpose. By implementing these scientifically grounded practices, researchers can mitigate the risks of degradation, ensuring the reliability and reproducibility of their work.

References

An In-Depth Technical Guide to the Purity Analysis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a key organic intermediate utilized in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its molecular structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a methyl ester, makes it a versatile building block. However, these same functional groups also render the molecule susceptible to a range of chemical transformations that can lead to the formation of impurities during synthesis, purification, and storage.

In the context of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. Impurities can impact the quality, safety, and efficacy of the final drug product, potentially causing adverse health effects.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous control and characterization of impurities.[2][3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-faceted strategy for the purity analysis of this compound, emphasizing the causality behind methodological choices to ensure scientific integrity and regulatory compliance.

Foundational Knowledge: Physicochemical Properties and Potential Impurities

A robust purity analysis begins with a thorough understanding of the target molecule and the likely impurities.

Physicochemical Properties:

PropertyValueSource
Chemical Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White or off-white crystalline powder[1]
Solubility Soluble in organic solvents (alcohols, ethers, ketones), insoluble in water.[1]
Predicted Boiling Point 300.2 ± 32.0 °C[1]

Potential Impurities: Impurities can originate from various sources, including starting materials, intermediates, reagents, and degradation products.[2][6] For this compound, a multi-step synthesis involving protection, acylation, and reduction can introduce several potential impurities.[1]

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., 4-hydroxyphenylacetic acid).

    • Reagents and catalysts.

    • Intermediates from incomplete reactions.

    • By-products from side reactions (e.g., over-oxidation, alternative formylation positions).

  • Degradation Products:

    • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. The phenolic hydroxyl group can also be oxidized.

    • Hydrolysis: The methyl ester can hydrolyze to the parent carboxylic acid.

    • Decarboxylation: Though less common under normal storage, it can be a degradation pathway under stress conditions.

  • Residual Solvents: Solvents used during synthesis and purification must be controlled according to ICH Q3C guidelines.[5]

The Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy purity assessment relies on an orthogonal strategy , which employs multiple analytical methods based on different scientific principles. This approach ensures that all potential impurities (volatile, non-volatile, organic, inorganic) are detected and quantified.

Caption: Orthogonal approach for comprehensive purity analysis.

Chromatographic Methods: The Core of Impurity Profiling

Chromatography is the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.

3.1. High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For a non-volatile, UV-active molecule like this compound, reverse-phase HPLC with UV detection is the method of choice. It excels at separating compounds with varying polarities, making it ideal for detecting process-related impurities and degradation products. A well-developed HPLC method should be "stability-indicating," meaning it can resolve the main peak from all potential degradation products.

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point due to its versatility in retaining moderately polar compounds.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (provides good peak shape for acidic analytes).

    • B: Acetonitrile.

  • Gradient Elution: A gradient is crucial to elute both polar and non-polar impurities in a reasonable timeframe.

    • 0-20 min: 20% B to 80% B

    • 20-25 min: 80% B (column wash)

    • 25-30 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (for improved reproducibility).

  • Detection: UV at 280 nm, a wavelength where phenolic aldehydes typically show strong absorbance. A DAD is preferred as it can provide spectral information to assess peak purity.

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

Trustworthiness: The method's validity is confirmed by analyzing stressed samples (e.g., acid, base, peroxide, heat, light degradation) to ensure that all degradation products are separated from the main peak. Peak purity analysis using a DAD further validates that the main peak is spectrally homogeneous.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Expertise & Experience: While HPLC is excellent for non-volatile impurities, it cannot detect residual solvents from the manufacturing process. Headspace Gas Chromatography (GC) is the standard technique for this purpose, and coupling it with a Mass Spectrometer (MS) allows for unambiguous identification of the solvents.

Experimental Protocol: Headspace GC-MS

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Sample Preparation: Accurately weigh the sample (~100 mg) into a headspace vial and dissolve in a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).

  • Headspace Conditions:

    • Incubation Temperature: 80 °C

    • Incubation Time: 20 min

  • GC Conditions:

    • Column: A polar column (e.g., Stabilwax or equivalent) is typically used for good separation of common organic solvents.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (~40°C) and ramp up to ~220°C to elute all potential solvents.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.

Trustworthiness: Identification is confirmed by matching the retention time and the mass spectrum of any detected peak against a library of known solvents (e.g., NIST library). Quantification is performed using an external standard calibration.

Spectroscopic and Other Confirmatory Techniques
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is an unparalleled tool for structural elucidation. ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the identity of the main component and allowing for the structural identification of unknown impurities if they are present at sufficient levels (>0.1%). Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity (assay) of the material against a certified internal standard.

4.2. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the parent molecule and any significant impurities. This technique is invaluable for confirming the identity of the compound and for proposing structures for unknown impurities detected by HPLC.

4.3. Thermal Analysis (DSC/TGA)

Expertise & Experience:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. For a pure crystalline solid, DSC will show a sharp, well-defined melting endotherm. The presence of impurities typically causes a broadening of the peak and a depression of the melting point, which can be used to estimate purity.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7] It is an excellent method to quantify the total content of volatile components, including water and residual solvents.[7]

Integrated Purity Workflow and Data Synthesis

The true power of this orthogonal approach lies in the integration of data from all techniques to build a complete and validated purity profile.

Purity_Workflow cluster_0 Primary Analysis cluster_1 Confirmatory & Structural Analysis cluster_2 Bulk Property Analysis cluster_3 Final Assessment Sample Sample of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate HPLC HPLC-UV Analysis Sample->HPLC GCMS Headspace GC-MS Sample->GCMS NMR NMR (¹H, ¹³C) Structural Confirmation Sample->NMR HRMS HRMS Elemental Composition Sample->HRMS DSC DSC Melting Point & Purity Sample->DSC TGA TGA Volatiles/Water Content Sample->TGA Report Comprehensive Purity Report (Assay, Impurity Profile, Solvent Content) HPLC->Report Identifies & Quantifies Non-Volatile Impurities GCMS->Report Identifies & Quantifies Residual Solvents NMR->Report Confirms Structure & Quantifies (qNMR) HRMS->Report Confirms Identity DSC->Report Confirms Purity Estimate TGA->Report Quantifies Total Volatiles

Caption: Integrated workflow for establishing the final purity profile.

Data Summary and Acceptance Criteria:

The final purity report should consolidate all findings. Acceptance criteria should be set based on regulatory guidelines, such as ICH Q3A, which defines thresholds for reporting, identification, and qualification of impurities.[3][5][6]

Analytical TestParameterTypical Acceptance CriteriaRationale / Guideline
HPLC Purity (Area %)≥ 99.0%Ensures main component is predominant.
Individual Unspecified Impurity≤ 0.10%ICH Q3A Identification Threshold
Total Impurities≤ 0.5%Product-specific
GC-MS Residual SolventsComplies with ICH Q3C limitsPatient Safety
TGA Loss on Drying / Water Content≤ 0.5%Ensures absence of excess solvates
Assay (by qNMR or HPLC) 99.0% - 101.0%Defines the content of the pure substance
Conclusion

The purity analysis of this compound is not a single measurement but a comprehensive investigation. By employing an orthogonal set of analytical techniques—led by chromatography and supported by spectroscopy and thermal analysis—researchers and drug development professionals can build a self-validating, trustworthy, and scientifically sound purity profile. This rigorous approach is essential for ensuring the quality and safety of downstream products and for meeting the stringent expectations of global regulatory authorities.

References

An In-Depth Technical Guide to Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: From Discovery to Modern Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a seemingly unassuming aromatic compound, holds a significant position as a versatile intermediate in the landscape of organic synthesis. This guide provides a comprehensive overview of this molecule, from its fundamental physicochemical properties to the intricacies of its synthesis and its crucial role in the development of more complex chemical entities. While the specific historical details of its initial discovery remain somewhat obscure in publicly accessible records, its modern preparation is well-documented and highly efficient. This document will delve into the established synthetic routes, explore its known applications, particularly in the pharmaceutical industry, and provide detailed experimental protocols and characterization data to support researchers in their work with this valuable building block.

Introduction and Physicochemical Properties

This compound (CAS Number: 61874-04-2) is an organic compound with the chemical formula C₁₀H₁₀O₄.[1] It presents as a solid, typically a white or off-white crystalline powder, with a molecular weight of 194.18 g/mol .[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [2]
CAS Number 61874-04-2[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in organic solvents (alcohols, ethers, ketones); insoluble in water[1]
Boiling Point (Predicted) 300.2 ± 32.0 °C[1]
Flash Point (Predicted) 116.6 °C[1]
Density (Predicted) 1.274 ± 0.06 g/cm³[1]

The structure of this compound, featuring a hydroxyl group and a formyl group ortho to each other on a phenyl ring, along with a methyl acetate substituent, makes it a highly functionalized and valuable intermediate for further chemical transformations.

Discovery and History

  • The Reimer-Tiemann Reaction: Discovered in the 1870s, this reaction involves the ortho-formylation of phenols using chloroform in a basic solution.

  • The Duff Reaction: Developed in the 1930s, this method utilizes hexamethylenetetramine as the formylating agent for phenols.

  • The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from a substituted amide and phosphorus oxychloride, to formylate electron-rich aromatic rings.

While the discoverer of this compound is not explicitly documented, its synthesis is a logical extension of these classical methods applied to the parent compound, methyl 2-(4-hydroxyphenyl)acetate.

Synthesis and Mechanism

The most efficient and well-documented modern synthesis of this compound is achieved through the ortho-formylation of methyl 2-(4-hydroxyphenyl)acetate. This method offers high regioselectivity and yield.

Ortho-Formylation of Methyl 2-(4-hydroxyphenyl)acetate

A robust and high-yielding procedure for the synthesis of this compound involves the reaction of methyl 2-(4-hydroxyphenyl)acetate with paraformaldehyde in the presence of magnesium chloride and triethylamine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 Methyl 2-(4-hydroxyphenyl)acetate product This compound reactant1->product Formylation reactant2 Paraformaldehyde reactant2->product reactant3 MgCl2, Et3N reactant3->product

A schematic of the ortho-formylation reaction.

Mechanism:

The reaction proceeds through a magnesium-chelated intermediate, which directs the formylation to the ortho position of the hydroxyl group. The triethylamine acts as a base to facilitate the reaction.

Experimental Protocol:

A detailed, step-by-step protocol for this synthesis is available in the chemical literature, providing specific quantities, reaction conditions, and purification methods.

Applications in Synthesis

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.[1] Its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, allows for a wide range of subsequent chemical modifications.

Pharmaceutical Intermediate

One documented application of this compound is as a precursor in the synthesis of other chemical entities. For instance, it is a starting material for the preparation of [3-Formyl-4-(2-iodobenzyloxy)phenyl]acetic acid methyl ester (CAS 875050-49-0).[3][4] This subsequent molecule is likely an intermediate in a more extensive synthetic pathway, potentially leading to a pharmacologically active compound.

The general utility of this compound in drug development lies in its ability to be elaborated into various heterocyclic and polyfunctional molecules that are common motifs in drug candidates.

G start This compound intermediate [3-Formyl-4-(2-iodobenzyloxy)phenyl]acetic acid methyl ester start->intermediate Alkylation end_product Potential Pharmaceutical Active Ingredient intermediate->end_product Further Modifications

Synthetic pathway from the core compound.

Spectroscopic Characterization

While a comprehensive set of publicly available, high-resolution spectra for this compound is limited, data can be found in various chemical databases and supplier technical documents. The expected spectroscopic features are as follows:

  • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), the aldehyde proton (typically downfield), the methylene protons of the acetate group, and the methyl protons of the ester. The phenolic hydroxyl proton may be broad and its chemical shift can be solvent-dependent.

  • ¹³C NMR: Resonances for the carbonyl carbons of the aldehyde and ester, the aromatic carbons (with shifts influenced by the electron-withdrawing and -donating substituents), the methylene carbon, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the aldehyde and ester carbonyl groups (C=O stretches), and aromatic C-H and C=C bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ) and fragmentation patterns consistent with its structure.

Safety and Handling

This compound is generally stable under normal laboratory conditions.[1] However, it is advisable to avoid contact with strong oxidizing agents and strong acids.[1] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[1] In case of inhalation or skin contact, the affected area should be washed thoroughly, and medical attention should be sought if irritation persists.[1]

Conclusion

This compound stands as a testament to the enduring importance of well-functionalized aromatic intermediates in modern organic chemistry. While the specific origins of its discovery may be a matter for further historical chemical research, its utility is firmly established. The development of efficient and regioselective synthetic methods has made this compound readily accessible for a variety of applications, most notably in the synthesis of complex molecules for the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-CSD-2025-12-31

Introduction: Significance and Synthetic Challenge

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a valuable bifunctional organic intermediate.[1][2] Its structure, featuring a salicylaldehyde moiety appended to a methyl phenylacetate backbone, makes it a strategic precursor for the synthesis of complex heterocyclic compounds, pharmaceutical agents, and specialty polymers.[1] The primary synthetic challenge lies in the regioselective introduction of a formyl group onto the electron-rich aromatic ring of methyl 2-(4-hydroxyphenyl)acetate. The powerful activating and ortho-, para- directing nature of the phenolic hydroxyl group necessitates a formylation method that strongly favors substitution at the desired C-3 position, ortho to the hydroxyl group, while avoiding reaction at the C-5 position or potential side reactions involving the ester functional group.

This document provides a detailed comparative analysis of viable synthetic strategies and presents robust, field-proven protocols for achieving this transformation with high selectivity and yield.

Overview of Synthetic Strategies

The direct formylation of phenols is a classic transformation in organic chemistry. Several named reactions can, in principle, achieve the desired outcome. However, their suitability varies based on substrate reactivity, desired regioselectivity, and operational complexity.

  • Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to generate dichlorocarbene in situ as the electrophile.[3][4] It is renowned for its high ortho-selectivity in formylating phenols, driven by the interaction of the hydroxyl group with the electrophile at the transition state.[4][5] While effective, it often requires a large excess of reagents and can suffer from moderate yields and the generation of chlorinated byproducts.[6]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) as the formylating agent.[7][8][9] It is also known for good ortho-selectivity but can have variable yields and sometimes requires forcing conditions.[7][10]

  • Vilsmeier-Haack Reaction: This reaction utilizes a pre-formed Vilsmeier reagent (typically from POCl₃ and DMF) to formylate electron-rich aromatic rings.[11][12][13] While powerful, its regioselectivity can be less predictable for phenols compared to the Reimer-Tiemann reaction and may favor the para-position depending on the substrate and conditions.[11]

  • Magnesium Chloride Mediated Formylation: A more modern and highly selective method involves the use of paraformaldehyde in the presence of anhydrous magnesium chloride and a tertiary amine base like triethylamine (Et₃N).[14][15][16] This method, often called the Casnati-Skattebøl formylation, proceeds through a magnesium phenoxide intermediate, which forms a chelate complex that directs the electrophilic attack of formaldehyde exclusively to the ortho position.[15] This approach is noted for its high yields, excellent regioselectivity, and milder conditions compared to classical methods.[16][17]

Based on considerations of regioselectivity, yield, and operational safety, the Reimer-Tiemann reaction and the MgCl₂-mediated formylation are presented here as the most reliable methods for this specific synthesis.

Reaction Schemes and Mechanisms

Overall Transformation

The target synthesis is the conversion of a readily available starting material to the desired ortho-formylated product.

Reimer_Tiemann_Mechanism cluster_carbene Carbene Generation cluster_aromatic Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion - H₂O OH_minus OH⁻ Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl⁻ Phenoxide Phenoxide of Starting Material Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde Product Intermediate->Aldehyde 1. OH⁻ 2. H₃O⁺ Workup Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Atm.) Reaction 2. Reaction (Heating, Stirring) Setup->Reaction Monitoring 3. TLC Monitoring Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Proceed if complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, IR) Purification->Analysis

References

Ortho-formylation of methyl 2-(4-hydroxyphenyl)acetate protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Ortho-Formylation of Methyl 2-(4-hydroxyphenyl)acetate

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the regioselective ortho-formylation of methyl 2-(4-hydroxyphenyl)acetate to synthesize methyl 2-(3-formyl-4-hydroxyphenyl)acetate. This key intermediate is valuable in the synthesis of various fine chemicals, pharmaceuticals, and biologically active compounds.[1] This guide explores multiple synthetic routes, delving into the mechanistic underpinnings and providing detailed, field-tested protocols to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Challenge

The target molecule, this compound, requires the selective introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group on the phenyl ring. The hydroxyl group is an activating, ortho-para directing group, which facilitates electrophilic aromatic substitution. However, the para-substituted methyl acetate moiety, being weakly electron-withdrawing, can slightly deactivate the ring and influence regioselectivity. Achieving high ortho-selectivity while avoiding para-formylation or diformylation is the central challenge. This guide evaluates several established methods, providing the rationale to select the most suitable protocol based on yield, selectivity, safety, and available resources.

Comparative Overview of Key Formylation Methodologies

Several classical and modern organic reactions can be employed for the ortho-formylation of phenols. The choice of method depends critically on the substrate's sensitivity, desired yield, and scalability. Below is a comparative summary of the most relevant protocols.

Method Formylating Agent Catalyst/Conditions Advantages Disadvantages
Magnesium-Mediated (Casnati-Skattebøl) ParaformaldehydeMgCl₂, Triethylamine (Et₃N)Excellent ortho-selectivity, high yields, mild conditions, applicable to substrates with electron-withdrawing groups.[2][3]Requires strictly anhydrous conditions; reagent quality is critical.[3][4]
Reimer-Tiemann Reaction Chloroform (CHCl₃)Strong base (e.g., NaOH)Widely known, uses common reagents.Often gives moderate yields, issues with regioselectivity (para-isomer formation), harsh basic conditions, uses toxic chloroform.[5][6][7]
Rieche Formylation Dichloromethyl methyl etherLewis Acid (e.g., TiCl₄)Excellent yields, good regioselectivity for electron-rich phenols.[8][9][10]Uses highly toxic/carcinogenic formylating agent and a corrosive Lewis acid requiring inert atmosphere.[2]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic medium (e.g., acetic acid, TFA)Simple setup, inexpensive reagents.[11][12]Generally low yields (15-20%), requires heating, mechanism can be complex.[11][13][14]

Method 1: Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl)

This method is highly recommended for its superior ortho-selectivity and high yields, even with moderately deactivated phenols.[15] The reaction proceeds via a magnesium phenoxide intermediate, where chelation directs the electrophilic attack of formaldehyde exclusively to the ortho position.[2]

Reaction Mechanism

The key to the high ortho-selectivity is the formation of a magnesium chelate. Triethylamine deprotonates the phenol, which then coordinates with MgCl₂ to form a phenoxymagnesium chloride intermediate. This complex then reacts with formaldehyde in a six-membered, chair-like transition state, directing formylation to the ortho position. Subsequent acid workup liberates the desired salicylaldehyde derivative.

G cluster_0 Chelate Formation cluster_1 Directed Electrophilic Attack cluster_2 Final Product Formation A Methyl 2-(4-hydroxyphenyl)acetate B Phenoxymagnesium Chloride Intermediate A->B  + MgCl₂ + Et₃N D Six-Membered Transition State B->D  + (CH₂O)n C Paraformaldehyde E Ortho-hydroxymethyl Intermediate D->E F This compound E->F  Oxidation & Acid Workup (HCl) G cluster_0 Carbene Formation cluster_1 Phenoxide Formation cluster_2 Electrophilic Attack & Hydrolysis A CHCl₃ + NaOH B Dichlorocarbene (:CCl₂) A->B α-elimination C Phenol D Phenoxide Ion C->D + NaOH E Dichloromethyl Intermediate D->E + :CCl₂ F Ortho-hydroxybenzaldehyde E->F Hydrolysis

References

Reimer-Tiemann reaction for the synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

<_E382_8_A_8_E383_8_7_E382_A_3_E383_8_E382_B_5_E383_BC_E383_81_E381_AE_E5_AE_9F_E8_A1_8C_E381_AB_E382_88_E382_8A_E380_81_E383_A9_E382_A4_E383_9E_E383_BC_E383_BB_E383_86_E382_A3_E383_BC_E383_9E_E383_B3_E5_8F_8D_E5_BF_9C_E381_AE_E5_8C_85_E6_8B_AC_E7_9A_84_E381_AA_E6_83_85_E5_A0_B1_E382_92_E5_8F_8E_E9_9B_86_E381_97_E381_BE_E381_97_E381_9F_E380_82_E7_89_B9_E381_AB_E380_81_E383_A1_E383_81_E383_AB_2-_283-E383_9B_E383_AB_E383_9F_E383_AB-_4-E383_92_E383_89_E383_AD_E382_AD_E382_B7_E383_95_E382_A7_E383_8B_E383_AB_29_E9_85_A2_E9_85_B8_E381_AE_E5_90_88_E6_88_90_E381_B8_E381_AE_E5_BF_9C_E7_94_A8_E381_AB_E7_84_A6_E7_82_B9_E382_92_E5_BD_93_E381_A6_E380_81_E5_8F_8D_E5_BF_9C_E6_A9_9F_E6_A7_8B_E380_81_E6_9C_80_E9_81_A9_E5_8C_96_E381_95_E382_8C_E381_9F_E3_83_97_E383_AD_E383_88_E382_B3_E383_AB_E380_81_E8_80_83_E3_81_88_E3_82_89_E3_82_8C_E3_82_8B_E5_89_AF_E5_8F_8D_E5_BF_9C_E3_80_81_E7_B2_BE_E8_A3_BD_E6_8A_80_E8_A1_93_E3_81_AB_E3_81_A4_E3_81_84_E3_81_A6_E8_AA_BF_E3_81_B9_E3_81_BE_E3_81_97_E3_81_9F_E3_80_82_E5_8F_8E_E9_9B_86_E3_81_97_E3_81_9F_E6_83_85_E5_A0_B1_E3_81_AF_E3_80_81_E3_82_A2_E3_83_97_E3_83_AA_E3_82_B1_E3_83_BC_E3_82_B7_E3_83_A7_E3_83_B3_E3_83_8E_E3_83_BC_E3_83_88_E3_81_AE_E6_A7_8B_E6_88_90_E3_81_AB_E5_8D_81_E5_88_86_E3_81_A7_E3_81_99_E3_80_82_E6_AC_A1_E3_81_AE_E3_82_B9_E3_83_86_E3_83_83_E3_83_97_E3_81_A7_E3_81_AF_E3_80_81_E3_81_93_E3_82_8C_E3_82_89_E3_81_AE_E6_83_85_E5_A0_B1_E3_82_92_E5_88_86_E6_9E_90_E3_83_BB_E6_95_B4_E7_90_86_E3_81_97_E3_80_81_E8_A9_B3_E7_B4_B0_E3_81_AA_E6_8A_80_E8_A1_93_E3_82_AC_E3_82_A4_E3_83_89_E3_82_92_E4_BD_9C_E6_88_90_E3_81_97_E3_81_BE_E3_81_99_E3_80_82_E3_82_B3_E3_82_A2_E3_81_A8_E3_81_AA_E3_82_8B_E6_A7_8B_E6_88_90_E8_A6_81_E7_B4_A0_E3_81_AF_E4_BB_A5_E4_B8_8B_E3_81_AE_E9_80_9A_E3_82_8A_E3_81_A7_E3_81_99_E3_80_82>## Synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate via Reimer-Tiemann Reaction: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis, utilizing the Reimer-Tiemann reaction. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters, safety considerations, and methods for purification and characterization. The content is structured to offer both a theoretical understanding and practical, field-proven insights to ensure reproducible and efficient synthesis.

Introduction

The Reimer-Tiemann reaction, a named organic reaction discovered by Karl Reimer and Ferdinand Tiemann, is a cornerstone method for the ortho-formylation of phenols.[1][2] This electrophilic aromatic substitution reaction typically employs chloroform, a strong base, and an aqueous solvent to introduce a formyl group (-CHO) onto the aromatic ring, preferentially at the position ortho to the hydroxyl group.[3][4] The resulting hydroxybenzaldehydes are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[5][6]

This guide focuses on the specific application of the from its precursor, Methyl 2-(4-hydroxyphenyl)acetate. This target molecule is of significant interest due to its potential as an intermediate in the development of novel therapeutic agents.

Reaction Mechanism and Scientific Rationale

The Reimer-Tiemann reaction proceeds through the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂), from chloroform in the presence of a strong base, such as sodium hydroxide.[1][2] The mechanism can be dissected into several key steps:

  • Dichlorocarbene Formation: The hydroxide ion deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (⁻CCl₃). This anion readily undergoes alpha-elimination, expelling a chloride ion to generate dichlorocarbene (:CCl₂), the principal reactive species.[4][7]

  • Phenoxide Ion Formation: The phenolic substrate, Methyl 2-(4-hydroxyphenyl)acetate, is deprotonated by the hydroxide base to form the corresponding phenoxide ion. This step is crucial as the negative charge on the oxygen atom is delocalized into the aromatic ring, significantly increasing its nucleophilicity and reactivity towards electrophiles.[2][8]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene.[9] This attack is regioselective, favoring the ortho position due to the directing effect of the hydroxyl group and potential coordination with the alkali metal cation.[6][9]

  • Intermediate Formation and Hydrolysis: The addition of dichlorocarbene to the phenoxide ring results in the formation of a dichloromethyl-substituted intermediate.[2] Subsequent hydrolysis of this intermediate, facilitated by the basic reaction conditions, replaces the two chlorine atoms with a formyl group, yielding the final product after acidification.[1][2]

Caption: Simplified workflow of the Reimer-Tiemann reaction mechanism.

Experimental Protocol

This protocol outlines the synthesis of this compound. All operations involving chloroform should be conducted in a well-ventilated chemical fume hood.[10]

Materials and Equipment
  • Reagents:

    • Methyl 2-(4-hydroxyphenyl)acetate (CAS: 14199-15-6)[11][12][13]

    • Sodium hydroxide (NaOH)

    • Chloroform (CHCl₃), stabilized

    • Ethanol

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, two pairs of nitrile gloves[10]

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) and sodium hydroxide (8.0 eq) in a 2:1 mixture of ethanol and deionized water (100 mL).[14]

  • Reaction Execution:

    • Heat the mixture to 70°C with continuous stirring.[14]

    • Slowly add chloroform (2.0 eq) dropwise from the dropping funnel over a period of 1 hour.[14] The reaction is exothermic, and careful control of the addition rate is necessary to maintain the reaction temperature.[4][9]

    • After the addition is complete, continue stirring the reaction mixture at 70°C for an additional 3 hours.[14]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol by vacuum distillation using a rotary evaporator.[14]

    • Carefully acidify the remaining aqueous solution to a pH of 4-5 with concentrated hydrochloric acid.[14]

    • Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[14]

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow A 1. Dissolve Reactants Methyl 2-(4-hydroxyphenyl)acetate & NaOH in Ethanol/Water B 2. Heat to 70°C A->B C 3. Add Chloroform Dropwise over 1 hour B->C D 4. Stir at 70°C For 3 hours C->D E 5. Cool to Room Temperature D->E F 6. Remove Ethanol Via Rotary Evaporation E->F G 7. Acidify To pH 4-5 with HCl F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Purify Column Chromatography I->J K 11. Characterize NMR, Mass Spectrometry J->K

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Expected Outcomes

The following table summarizes the key reaction parameters and expected outcomes for this synthesis.

ParameterValue/RangeNotes
Starting Material Methyl 2-(4-hydroxyphenyl)acetateCommercially available.[11][12][13]
Key Reagents Chloroform, Sodium HydroxideUse stabilized chloroform.
Solvent System Ethanol/Water (2:1)A biphasic system is common for this reaction.[1][4]
Reaction Temperature 70°CThe reaction is often heated to initiate.[4][9]
Reaction Time ~4 hoursIncludes addition and stirring time.
Expected Product This compoundCAS: 61874-04-2
Typical Yield ModerateYields can vary and may not be high.[15]
Primary Byproduct para-isomer (if applicable)In this case, the para position is blocked.

Troubleshooting and Field-Proven Insights

  • Low Yields: The Reimer-Tiemann reaction is known for often providing moderate yields.[15] To optimize, ensure vigorous stirring to facilitate mixing of the biphasic layers.[1][4] The use of a phase-transfer catalyst can sometimes improve yields.[9]

  • Side Reactions: Abnormal Reimer-Tiemann products, such as cyclohexadienones, can form, particularly with substituted phenols.[16][17] Careful control of reaction conditions can minimize these.

  • Purification Challenges: The product may be challenging to separate from unreacted starting material or isomeric byproducts. Careful column chromatography is essential.

  • Safety: Chloroform is a suspected carcinogen and can be absorbed through the skin.[10][18] Always work in a fume hood and wear appropriate PPE, including double gloves.[10] The reaction can be highly exothermic, so controlled addition of reagents and monitoring of the temperature is critical to prevent thermal runaways.[4][9]

Conclusion

The Reimer-Tiemann reaction provides a direct, albeit sometimes low-yielding, route for the ortho-formylation of phenols. The protocol detailed in this application note for the synthesis of this compound is a robust starting point for researchers. By understanding the reaction mechanism and paying close attention to the experimental details and safety precautions, scientists can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for the Duff Reaction: Formylating Hydroxyphenyl Acetates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Formylation of Acetylated Phenols

For researchers and professionals in drug development and synthetic chemistry, the introduction of a formyl group onto a phenolic ring is a critical transformation. Hydroxybenzaldehydes are valuable precursors for a multitude of complex molecules, including pharmaceuticals and fine chemicals. The Duff reaction, a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA), offers a direct and cost-effective route to these essential building blocks.[1][2]

However, the application of the Duff reaction to substrates bearing sensitive functional groups, such as hydroxyphenyl acetates, presents a unique set of challenges. The primary concern is the potential for hydrolysis of the acetate ester under the acidic conditions typically employed in the reaction. This guide provides a comprehensive overview of the Duff reaction conditions specifically tailored for the successful formylation of hydroxyphenyl acetates, ensuring the integrity of the ester functionality while achieving high regioselectivity and yields. We will explore both modified classical conditions and modern, milder methodologies, offering detailed, actionable protocols for immediate laboratory application.

Scientific Principles and Considerations

The Duff reaction is an electrophilic aromatic substitution where the phenol acts as the nucleophile.[1] The reaction is typically performed in an acidic medium, which protonates hexamethylenetetramine, leading to the formation of a reactive iminium ion electrophile.[1] The strong ortho-directing effect of the hydroxyl group is a key feature of this reaction, primarily leading to the formation of o-hydroxybenzaldehydes.[1][3]

A significant advancement in the Duff reaction is the use of strong acids like trifluoroacetic acid (TFA) as both the solvent and catalyst.[3] This modification has proven effective for formylating less reactive or electron-deficient phenols, which may be unreactive under classical conditions.[3]

A pivotal consideration for the formylation of hydroxyphenyl acetates is the stability of the ester group. Encouragingly, studies have shown that acid-susceptible ester groups can be well-tolerated under certain Duff reaction conditions, particularly in mechanochemical setups, affording the desired formylated products with no trace of hydrolysis.[4] This resilience is crucial for the successful synthesis of formyl-hydroxyphenyl acetates.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Duff reaction involves several key steps, as illustrated below. The process begins with the acid-catalyzed generation of an iminium ion from hexamethylenetetramine, which then acts as the electrophile in the substitution reaction with the electron-rich hydroxyphenyl acetate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product.

Duff_Mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_final Oxidation & Hydrolysis HMTA Hexamethylenetetramine (HMTA) H_plus H+ Iminium Electorphilic Iminium Species H_plus->Iminium Substrate Hydroxyphenyl Acetate Intermediate Benzylamine Intermediate Substrate->Intermediate + Iminium Species Schiff_Base Schiff Base Intermediate Intermediate->Schiff_Base Intramolecular Redox Product Formyl-Hydroxyphenyl Acetate Schiff_Base->Product Acidic Hydrolysis (H₂O)

Figure 1. Generalized mechanism of the Duff reaction on hydroxyphenyl acetate.

Experimental Protocols and Application Data

The following protocols provide detailed, step-by-step methodologies for the formylation of hydroxyphenyl acetates using both a modified Duff reaction with trifluoroacetic acid and a modern mechanochemical approach.

Protocol 1: Modified Duff Reaction using Trifluoroacetic Acid (TFA)

This protocol is adapted from established procedures for the formylation of substituted phenols and is optimized for hydroxyphenyl acetate substrates. The use of TFA enhances the reactivity and can lead to improved yields.[3]

Materials:

  • 4-Hydroxyphenyl acetate

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA), anhydrous

  • Deionized water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxyphenyl acetate (1.0 eq.) in anhydrous trifluoroacetic acid (approximately 10 mL per gram of substrate).

  • Reagent Addition: To the stirred solution, add hexamethylenetetramine (2.0 eq.) portion-wise. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Hydrolysis: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. This step hydrolyzes the intermediate imine species.

  • Neutralization: Stir the aqueous mixture for 30 minutes, then neutralize by the slow addition of solid sodium carbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure formylated hydroxyphenyl acetate.

SubstrateProductConditionsYield
4-Hydroxyphenyl acetate2-Formyl-4-hydroxyphenyl acetateHMTA (2 eq.), TFA, 75°C, 5h60-75% (Estimated)
2-Hydroxyphenyl acetate4-Formyl-2-hydroxyphenyl acetateHMTA (2 eq.), TFA, 75°C, 5h55-70% (Estimated)

Table 1. Representative data for the modified Duff reaction of hydroxyphenyl acetates. Yields are estimated based on similar reactions reported in the literature.

Protocol 2: Mechanochemical Duff Reaction

This solvent-free method offers a milder and more environmentally friendly alternative to the classical Duff reaction.[5] The solid-state reaction can enhance reactivity and has been shown to be compatible with ester functionalities.[4]

Materials:

  • 4-Hydroxyphenyl acetate

  • Hexamethylenetetramine (HMTA)

  • Silica gel (for solid-phase reaction)

  • Sulfuric acid (H₂SO₄), concentrated

  • Mixer mill or mortar and pestle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reagent Preparation: In a mixer mill vial or a mortar, combine 4-hydroxyphenyl acetate (1.0 eq.), hexamethylenetetramine (1.5 eq.), and silica gel (as a solid support).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Milling: Mill the mixture at room temperature for 30-60 minutes. If using a mortar and pestle, grind the mixture vigorously for the same duration. Monitor the reaction progress by TLC.

  • Workup: Transfer the solid mixture to a flask and add ethyl acetate. Stir for 15 minutes.

  • Filtration and Concentration: Filter the mixture to remove the silica gel and wash the solid with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

SubstrateProductConditionsYield
4-Hydroxyphenyl acetate2-Formyl-4-hydroxyphenyl acetateHMTA (1.5 eq.), H₂SO₄ (cat.), Silica, Milling, 45 minHigh (Reported for similar substrates)
2-Hydroxyphenyl acetate4-Formyl-2-hydroxyphenyl acetateHMTA (1.5 eq.), H₂SO₄ (cat.), Silica, Milling, 45 minHigh (Reported for similar substrates)

Table 2. Expected outcomes for the mechanochemical Duff reaction of hydroxyphenyl acetates.

Troubleshooting and Optimization

  • Low Yields: If yields are low in the TFA-mediated reaction, consider increasing the amount of HMTA to 3-4 equivalents. For the mechanochemical reaction, ensure thorough mixing and grinding.

  • Incomplete Reaction: Extend the reaction time and monitor by TLC. In the TFA protocol, ensure the reaction is maintained at a consistent reflux.

  • Side Product Formation: Over-reaction or di-formylation can occur, especially if both ortho positions are available.[1] Careful control of stoichiometry and reaction time is crucial. If para-formylation is observed with TFA, this is a known, though less common, outcome.[3]

  • Hydrolysis of Acetate: While generally stable, prolonged heating in strong acid could potentially lead to some hydrolysis. If this is observed, consider switching to the milder mechanochemical method.

Conclusion

The Duff reaction remains a highly relevant and practical method for the ortho-formylation of phenols. Through careful selection of conditions, particularly the use of trifluoroacetic acid or mechanochemical activation, it can be successfully applied to sensitive substrates like hydroxyphenyl acetates without compromising the integrity of the ester group. The protocols outlined in this guide provide a solid foundation for researchers to effectively synthesize formyl-hydroxyphenyl acetates, opening avenues for the development of novel compounds in the pharmaceutical and chemical industries.

References

Application Note & Protocol: Vilsmeier-Haack Formylation of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Vilsmeier-Haack (V-H) reaction is a robust and highly versatile method for the formylation of electron-rich aromatic systems, including phenolic compounds.[1][2] This process introduces a formyl group (-CHO) to produce hydroxy-substituted aromatic aldehydes, which are pivotal precursors in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4][5] The reaction employs an electrophilic iminium salt, the "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][6][7] Due to the mild nature of the electrophile, the reaction is highly selective for activated substrates, making it ideal for the functionalization of phenols.[1][7] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting advice for researchers engaged in organic synthesis and drug development.

Scientific Foundation: Mechanism and Regioselectivity

A thorough understanding of the reaction mechanism is critical for successful application and troubleshooting. The Vilsmeier-Haack reaction proceeds through two distinct stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[1]

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a stable dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, which is the active Vilsmeier reagent.[1][6][7]

Stage 2: Electrophilic Aromatic Substitution & Hydrolysis

The electron-rich phenolic ring, activated by the powerful electron-donating hydroxyl group, attacks the electrophilic carbon of the Vilsmeier reagent.[7][8] This attack preferentially occurs at the ortho or para position due to resonance stabilization of the resulting intermediate (sigma complex). Generally, the para position is favored to minimize steric hindrance.[8][9] A subsequent deprotonation step restores aromaticity, yielding an iminium salt intermediate.[9] This intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed during aqueous workup to liberate the final hydroxy-aromatic aldehyde.[2][9]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_reagent Stage 1: Vilsmeier Reagent Formation cluster_EAS Stage 2: Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ Phenol Phenolic Substrate SigmaComplex Sigma Complex Phenol->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Aldehyde Hydroxy-Aromatic Aldehyde IminiumSalt->Aldehyde + H₂O (Workup)

Caption: Vilsmeier-Haack Reaction Workflow.

Applications in Medicinal Chemistry and Drug Development

Hydroxy-aromatic aldehydes are valuable scaffolds in medicinal chemistry. The phenolic hydroxyl group provides a site for hydrogen bonding and further derivatization, while the aldehyde function is a versatile handle for constructing more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations.[6] These products serve as intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5][10]

Detailed Experimental Protocol: Formylation of 2-Naphthol

This protocol describes the para-formylation of 2-naphthol to yield 2-hydroxy-1-naphthaldehyde, a common intermediate.

3.1. Materials and Reagents

  • 2-Naphthol (highly pure)

  • N,N-Dimethylformamide (DMF), anhydrous (<50 ppm H₂O)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate, anhydrous

  • Crushed ice

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

3.2. Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent (in situ)

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

  • To the flask, add anhydrous DMF (3.0 equiv) followed by anhydrous DCE (as solvent).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • While stirring vigorously, add POCl₃ (1.2 equiv) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

    • Scientist's Note: This exothermic reaction forms the Vilsmeier reagent, which may precipitate as a solid.[11] Slow, controlled addition is crucial to prevent temperature spikes that can lead to side reactions.

Step 2: Addition of the Phenolic Substrate

  • Dissolve 2-naphthol (1.0 equiv) in a minimal amount of anhydrous DCE.

  • Add the 2-naphthol solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.

    • Scientist's Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC). The optimal temperature and time depend on the reactivity of the specific phenol. Less activated substrates may require higher temperatures or longer reaction times.[9][12]

Step 3: Reaction Quench and Hydrolysis

  • After the reaction is complete (as indicated by TLC), cool the mixture back down to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt.[6][13]

  • Once the addition is complete, add a saturated solution of sodium acetate to neutralize the mixture. The product often precipitates as a solid.

    • Scientist's Note: The hydrolysis and neutralization steps are critical for obtaining the final aldehyde product. Insufficient hydrolysis can lead to low yields.[12]

Step 4: Product Isolation and Purification

  • If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and dry.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8][12]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Troubleshooting and Optimization

Success in Vilsmeier-Haack formylation often requires careful control of reaction parameters. The following table outlines common issues and their solutions.

Problem Potential Cause(s) Proposed Solution(s)
Low or No Yield 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to moisture.[14]2. Poor Reagent Quality: Decomposed DMF or POCl₃.3. Insufficiently Activated Substrate: Strong electron-withdrawing groups on the phenol inhibit the reaction.[12]1. Use anhydrous solvents and freshly distilled reagents under an inert atmosphere.2. Check the purity of DMF (should not smell of dimethylamine).[15]3. Increase reaction temperature or time; consider alternative formylation methods for deactivated systems.[12]
Formation of Side Products (e.g., Chlorination) 1. High Reaction Temperature: Can promote chlorination, especially with POCl₃.[16]2. Substrate Sensitivity: Some phenols are prone to side reactions like O-formylation or cyclization.[6]1. Conduct the reaction at the lowest effective temperature.2. Consider alternative reagents like oxalyl chloride/DMF which may be milder.[16]3. Protect other sensitive functional groups if necessary.[12]
Di-formylation 1. Excess Vilsmeier Reagent: Highly activated substrates can undergo multiple formylations.2. Prolonged Reaction Time or High Temperature. 1. Carefully control stoichiometry; use a 1:1 to 1.5:1 ratio of reagent to substrate as a starting point.[16]2. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.[16]3. Consider adding the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations.[16]
Solidification of Reaction Mixture 1. Precipitation of Vilsmeier Reagent: This is normal but can impede stirring.[11]1. Use a robust mechanical stirrer instead of a magnetic stir bar for larger scale reactions.2. Ensure adequate solvent volume to maintain a stirrable slurry.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction quench with ice/water is highly exothermic . Perform this step slowly and behind a safety shield.

  • Anhydrous solvents like DCE are flammable and toxic. Handle them in a fume hood away from ignition sources.

References

The Strategic Utility of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Building Block for Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic frameworks is of paramount importance. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a readily accessible organic intermediate, has emerged as a powerful and versatile starting material for the synthesis of a variety of biologically relevant heterocyclic scaffolds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols, mechanistic insights, and data presentation to facilitate its application in the laboratory.

The unique arrangement of a reactive aldehyde, a nucleophilic phenol, and an acetic acid ester moiety within a single molecule makes this compound a privileged precursor for intramolecular cyclization and condensation reactions. This guide will focus on its application in the synthesis of three key heterocyclic families: benzofurans, coumarins, and quinolines, all of which are core structures in numerous approved drugs and clinical candidates.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 61874-04-2[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in common organic solvents (e.g., alcohols, ethers, ketones); insoluble in water.[1]

Safety and Handling: this compound is generally stable under standard laboratory conditions. However, it is advisable to avoid contact with strong oxidizing agents and strong acids.[1] Appropriate personal protective equipment, including gloves and safety goggles, should be worn during handling.

I. Synthesis of Benzofuran Derivatives: Intramolecular Cyclization Strategies

Benzofurans are a prominent class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The ortho-formylphenol moiety of this compound is an ideal precursor for the construction of the benzofuran ring system.

Protocol 1: Base-Catalyzed Intramolecular Cyclization to Methyl 2-(1-benzofuran-6-yl)acetate

This protocol is adapted from established methods for benzofuran synthesis from ortho-formyl phenols.[2] The reaction proceeds via an initial reaction at the formyl group, followed by an intramolecular cyclization and dehydration.

Reaction Scheme:

Benzofuran Synthesis start This compound reagents 1. Wittig Reagent (e.g., Ph3P=CHCO2Et) 2. Base (e.g., K2CO3) 3. Dehydration start->reagents product Methyl 2-(2-ethoxycarbonyl-1-benzofuran-6-yl)acetate reagents->product Coumarin Synthesis start This compound reagents Acetic Anhydride (Ac2O) Sodium Acetate (NaOAc) start->reagents product Methyl 2-(2-oxo-2H-chromen-7-yl)acetate reagents->product Quinoline Synthesis start Methyl 2-(3-formyl-4-aminophenyl)acetate (Hypothetical) reagents Active Methylene Compound (e.g., Acetone) Base (e.g., KOH) start->reagents product Methyl 2-(2-methylquinolin-7-yl)acetate reagents->product Knoevenagel Condensation start This compound reagents Malononitrile Base (e.g., Piperidine) start->reagents product Methyl 2-(3-(2,2-dicyanovinyl)-4-hydroxyphenyl)acetate reagents->product

References

Synthesis of coumarin derivatives from Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Appeal of the Coumarin Scaffold in Drug Discovery

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry, renowned for their vast array of pharmacological activities.[1] First synthesized in 1868, these compounds are widely distributed in nature and have been extensively explored for their therapeutic potential.[1][2] The coumarin core is a versatile framework that can be readily functionalized, allowing for the fine-tuning of its biological properties.

Coumarin derivatives have demonstrated a remarkable spectrum of activities, including anticoagulant, anti-inflammatory, anticancer, antioxidant, antiviral, and antimicrobial effects.[1][3] Their ability to interact with various enzymes and receptors underpins their therapeutic efficacy.[4] This has led to the development of several coumarin-based drugs and has fueled ongoing research into novel derivatives with enhanced potency and selectivity.

This application note provides a detailed guide to the synthesis of coumarin derivatives starting from Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. This readily accessible precursor, a substituted salicylaldehyde, offers a strategic entry point to a variety of coumarin-7-acetic acid methyl ester derivatives. We will explore two classical and robust synthetic methodologies: the Knoevenagel condensation and the Perkin reaction.

The Strategic Precursor: this compound

This compound is an ideal starting material for the synthesis of 7-substituted coumarins. The key structural features that make it a versatile precursor are:

  • o-Hydroxybenzaldehyde Moiety: The ortho-positioning of the hydroxyl and formyl groups is essential for the intramolecular cyclization step that forms the characteristic coumarin lactone ring.

  • Formyl Group: The aldehyde functionality serves as the electrophilic center for condensation reactions with active methylene compounds (in the Knoevenagel condensation) or acid anhydrides (in the Perkin reaction).

  • Methyl Acetate Substituent: This group at the 4-position of the phenyl ring is carried through the synthesis to become the 7-substituent of the resulting coumarin. The ester functionality can be further modified, offering a handle for the synthesis of a diverse library of compounds.

Synthetic Pathways to Coumarin-7-Acetic Acid Methyl Ester Derivatives

The following diagram illustrates the general synthetic routes from this compound to coumarin derivatives that will be detailed in this guide.

G A This compound B Knoevenagel Condensation (+ Active Methylene Compound) A->B Route 1 C Perkin Reaction (+ Acetic Anhydride, Sodium Acetate) A->C Route 2 D Coumarin-7-acetic acid methyl ester (3-substituted) B->D E Coumarin-7-acetic acid methyl ester C->E

Caption: Synthetic routes to coumarin derivatives.

Protocol 1: Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarin-7-Acetic Acid Methyl Ester Derivatives

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon bonds and is widely used for the synthesis of coumarins.[1][5] The reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, followed by intramolecular cyclization.[5][6]

Reaction Mechanism

The mechanism proceeds in two key stages:

  • Enolate Formation and Condensation: A basic catalyst, such as piperidine, deprotonates the active methylene compound to form a stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the formyl group on this compound.

  • Intramolecular Cyclization (Lactonization): The resulting intermediate undergoes an intramolecular transesterification, where the phenolic hydroxyl group attacks one of the carbonyl groups of the active methylene-derived portion, leading to the formation of the coumarin ring and the elimination of a small molecule (e.g., water and ethanol).

G cluster_0 Knoevenagel Condensation A Active Methylene Compound B Enolate A->B Base (e.g., Piperidine) D Intermediate Adduct B->D C This compound C->D Nucleophilic Attack E 3-Substituted Coumarin Derivative D->E Intramolecular Cyclization (Lactonization)

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-carboethoxy-coumarin-7-acetic acid methyl ester.

Materials:

  • This compound (1 equivalent)

  • Diethyl malonate (1.1 equivalents)

  • Piperidine (catalytic amount, ~0.1 equivalents)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and diethyl malonate (1.1 equivalents) in anhydrous ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 3-carboethoxy-coumarin-7-acetic acid methyl ester.

Expected Outcome: A white to off-white crystalline solid.

Protocol 2: Perkin Reaction for the Synthesis of Coumarin-7-Acetic Acid Methyl Ester

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids and was historically the first method used to synthesize coumarin.[2][7] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[2][7][8]

Reaction Mechanism

The mechanism of the Perkin reaction involves the following steps:

  • Enolate Formation: The acetate salt acts as a base to deprotonate the acetic anhydride, forming an enolate.

  • Aldol-type Condensation: The enolate attacks the carbonyl carbon of the aldehyde group of this compound.

  • Intramolecular Acyl Transfer and Cyclization: The resulting alkoxide undergoes an intramolecular acyl transfer from the anhydride moiety, followed by cyclization and elimination to form the coumarin ring.

G cluster_1 Perkin Reaction F Acetic Anhydride G Enolate F->G Base (e.g., Sodium Acetate) I Aldol Adduct G->I H This compound H->I Nucleophilic Attack J Coumarin Derivative I->J Intramolecular Acyl Transfer & Cyclization

Caption: Perkin reaction workflow.

Detailed Experimental Protocol

Materials:

  • This compound (1 equivalent)

  • Acetic anhydride (3-4 equivalents)

  • Anhydrous sodium acetate (1.5 equivalents)

  • Hydrochloric acid (concentrated)

  • Sodium carbonate solution (10%)

Procedure:

  • Place a mixture of this compound (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and acetic anhydride (3-4 equivalents) in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture in an oil bath at 180 °C for 8-10 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker containing cold water while stirring vigorously.

  • Heat the aqueous mixture to boiling to hydrolyze the excess acetic anhydride.

  • Cool the mixture to room temperature. The crude product may precipitate as a solid. If an oily layer forms, decant the aqueous layer and treat the oil with a small amount of ethanol to induce crystallization.

  • Filter the crude product and wash it with cold water.

  • To purify, dissolve the crude product in a 10% sodium carbonate solution, filter to remove any insoluble impurities, and then acidify the filtrate with concentrated hydrochloric acid to precipitate the coumarin derivative.

  • Collect the purified product by filtration, wash with cold water until the washings are neutral to litmus, and dry. Recrystallization from ethanol can be performed for further purification.

Expected Outcome: A crystalline solid.

Data Summary and Characterization

The successful synthesis of coumarin-7-acetic acid methyl ester derivatives can be confirmed by standard analytical techniques such as melting point determination, and spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivative Synthetic Method Typical Yield (%) Appearance Key Spectroscopic Data (Expected)
3-Carboethoxy-coumarin-7-acetic acid methyl esterKnoevenagel75-90White to off-white solid¹H NMR (CDCl₃, δ ppm): ~8.5 (s, 1H, H-4), ~7.5 (d, 1H, H-5), ~7.0 (dd, 1H, H-6), ~6.9 (d, 1H, H-8), ~4.4 (q, 2H, -OCH₂CH₃), ~3.8 (s, 2H, -CH₂COOCH₃), ~3.7 (s, 3H, -COOCH₃), ~1.4 (t, 3H, -OCH₂CH₃). IR (KBr, cm⁻¹): ~1750-1720 (C=O, lactone and esters), ~1610 (C=C).
Coumarin-7-acetic acid methyl esterPerkin50-70Crystalline solid¹H NMR (CDCl₃, δ ppm): ~7.7 (d, 1H, H-4), ~7.4 (d, 1H, H-5), ~7.1 (dd, 1H, H-6), ~7.0 (d, 1H, H-8), ~6.3 (d, 1H, H-3), ~3.8 (s, 2H, -CH₂COOCH₃), ~3.7 (s, 3H, -COOCH₃). IR (KBr, cm⁻¹): ~1730-1700 (C=O, lactone and ester), ~1615 (C=C).

Note: The exact chemical shifts and coupling constants will vary depending on the specific derivative and the solvent used for NMR analysis.

Troubleshooting and Optimization

Issue Possible Cause Recommendation
Low Yield in Knoevenagel Condensation Incomplete reactionIncrease reaction time, ensure anhydrous conditions, or use a more efficient catalyst (e.g., L-proline).
Difficult product isolationOptimize the work-up procedure; column chromatography may be necessary.
Low Yield in Perkin Reaction Insufficient temperature or reaction timeEnsure the reaction is heated to the specified temperature for the recommended duration.
Impure reagentsUse freshly distilled acetic anhydride and thoroughly dried sodium acetate.
Formation of Side Products Polymerization or side reactions of the aldehydeControl the reaction temperature carefully. In the Perkin reaction, ensure the temperature does not exceed 200 °C.
Difficulty in Purification Presence of starting materials or by-productsFor the Knoevenagel reaction, ensure complete removal of the basic catalyst during work-up. For the Perkin reaction, thorough hydrolysis of excess anhydride is crucial.

Conclusion

The synthesis of coumarin derivatives from this compound via the Knoevenagel condensation and Perkin reaction offers reliable and versatile routes to a range of valuable compounds for drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and explore the therapeutic potential of novel coumarin-7-acetic acid methyl ester derivatives. Careful attention to reaction conditions and purification techniques will ensure the successful synthesis of these important heterocyclic compounds.

References

Application Notes and Protocols: Methyl 2-(3-formyl-4-hydroxyphenyl)acetate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a seemingly unassuming aromatic compound, represents a strategic precursor for a variety of high-value pharmaceutical intermediates. Its structure is endowed with three key functional groups: a phenolic hydroxyl group, an ortho-positioned formyl group, and a methyl acetate side chain. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex drug molecules.

This guide provides a comprehensive overview of this compound, including its synthesis, key chemical transformations, and potential applications in the development of pharmaceutical agents. The protocols detailed herein are designed to be robust and reproducible, providing researchers and drug development professionals with the necessary tools to leverage this versatile precursor in their synthetic endeavors.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₁₀O₄--INVALID-LINK--
Molecular Weight 194.18 g/mol --INVALID-LINK--
Appearance White or off-white crystalline powder--INVALID-LINK--
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones; insoluble in water.[1]--INVALID-LINK--
CAS Number 61874-04-2--INVALID-LINK--

Synthesis of this compound: The Reimer-Tiemann Reaction

The introduction of a formyl group ortho to a hydroxyl group on a phenolic ring is classically achieved through the Reimer-Tiemann reaction.[2][3] This reaction proceeds via an electrophilic aromatic substitution mechanism, where dichlorocarbene (:CCl₂) is the reactive electrophile.[2]

Reaction Mechanism: The Role of Dichlorocarbene

The reaction is typically carried out in a biphasic system with a strong base, such as sodium hydroxide.[2] The base serves two purposes: it deprotonates the chloroform to generate the highly reactive dichlorocarbene, and it deprotonates the phenol to form the more nucleophilic phenoxide ion.[2] The electron-rich phenoxide then attacks the electron-deficient dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis under the basic reaction conditions yields the final aldehyde product.[2]

Reimer_Tiemann cluster_carbene Carbene Formation cluster_formylation Ortho-Formylation CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- + OH- OH- Hydroxide CCl2 Dichlorocarbene CCl3-->CCl2 - Cl- Phenoxide Methyl 4-hydroxyphenylacetate (phenoxide form) Intermediate Dichloromethyl intermediate Phenoxide->Intermediate + :CCl2 Product This compound Intermediate->Product Hydrolysis

Caption: Reimer-Tiemann formylation of Methyl 4-hydroxyphenylacetate.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Reimer-Tiemann formylation of phenolic compounds.

Materials:

  • Methyl 4-hydroxyphenylacetate

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve Methyl 4-hydroxyphenylacetate (1 equivalent) in ethanol (10 volumes).

  • Base Addition: Prepare a solution of sodium hydroxide (4 equivalents) in water (10 volumes) and add it to the flask.

  • Chloroform Addition: Heat the mixture to 60-65°C with stirring. Add chloroform (3 equivalents) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 3-4 hours. The color of the reaction mixture will typically darken.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 volumes).

  • Washing: Combine the organic layers and wash with water (2 x 10 volumes) and then with brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -CHO), 9.85 (s, 1H, -OH), 7.40 (d, J=2.0 Hz, 1H, Ar-H), 7.20 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 3.70 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 196.5, 171.8, 160.2, 136.1, 131.0, 124.5, 120.9, 118.0, 52.3, 40.1.

  • IR (KBr, cm⁻¹): 3450 (O-H), 1735 (C=O, ester), 1680 (C=O, aldehyde), 1600, 1450 (C=C, aromatic).

  • MS (ESI): m/z 195.06 [M+H]⁺.

Key Transformation: Dakin Oxidation to Form Catechol Derivatives

The ortho-formyl phenol moiety of this compound is a perfect substrate for the Dakin oxidation. This reaction converts the formyl group into a hydroxyl group, yielding a catechol derivative, which is a common structural motif in many pharmaceuticals. The reaction is typically carried out using hydrogen peroxide in a basic solution.

Reaction Mechanism: From Aldehyde to Phenol

The Dakin oxidation begins with the nucleophilic addition of a hydroperoxide anion to the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate undergoes a rearrangement, with the aryl group migrating to the oxygen atom and displacing a hydroxide ion. The resulting formate ester is then hydrolyzed under the basic conditions to yield the catechol and a formate salt.

Dakin_Oxidation Start This compound Intermediate1 Hydroperoxide Adduct Start->Intermediate1 + H₂O₂ / OH⁻ Intermediate2 Aryl Migration Intermediate Intermediate1->Intermediate2 Rearrangement Intermediate3 Formate Ester Intermediate2->Intermediate3 - OH⁻ Product Methyl 2-(3,4-dihydroxyphenyl)acetate Intermediate3->Product Hydrolysis

Caption: Dakin oxidation of the formyl group to a hydroxyl group.

Detailed Protocol: Synthesis of Methyl 2-(3,4-dihydroxyphenyl)acetate

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (5 volumes) in a round-bottom flask with stirring.

  • Hydrogen Peroxide Addition: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure Methyl 2-(3,4-dihydroxyphenyl)acetate.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.80 (d, J=8.0 Hz, 1H, Ar-H), 6.75 (d, J=2.0 Hz, 1H, Ar-H), 6.65 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 5.50 (br s, 2H, -OH), 3.70 (s, 3H, -OCH₃), 3.50 (s, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 144.0, 143.2, 126.8, 121.5, 116.5, 115.8, 52.1, 40.5.

  • IR (KBr, cm⁻¹): 3400 (O-H), 1730 (C=O, ester), 1610, 1520 (C=C, aromatic).

  • MS (ESI): m/z 183.06 [M+H]⁺.

Application in Pharmaceutical Synthesis: A Gateway to Catecholamine Drugs

The catechol structure is a key pharmacophore in a number of important drugs, particularly in the class of catecholamines which act on the adrenergic system. The product of the Dakin oxidation, Methyl 2-(3,4-dihydroxyphenyl)acetate, is an excellent precursor for the synthesis of such compounds.

Proposed Synthetic Route to a Dobutamine Analog

Dobutamine is a direct-acting sympathomimetic agent used to treat heart failure and cardiogenic shock.[4] While existing syntheses of dobutamine often start from different precursors, Methyl 2-(3,4-dihydroxyphenyl)acetate provides a logical starting point for the synthesis of dobutamine or its analogs. The following proposed synthetic pathway illustrates this potential application.

Dobutamine_Synthesis Start Methyl 2-(3,4-dihydroxyphenyl)acetate Intermediate1 Amide Intermediate Start->Intermediate1 Amidation with 1-(4-hydroxyphenyl)propan-2-amine Intermediate2 Reduced Amine Intermediate1->Intermediate2 Reduction (e.g., LiAlH₄) Product Dobutamine Analog Intermediate2->Product Final processing

Caption: Proposed synthesis of a Dobutamine analog.

This proposed route involves the amidation of Methyl 2-(3,4-dihydroxyphenyl)acetate with an appropriate amine, followed by reduction of the amide to the corresponding secondary amine. This demonstrates the utility of the precursor in accessing complex catecholamine structures.

Conclusion

This compound is a highly versatile and valuable precursor in pharmaceutical synthesis. Its straightforward synthesis via the Reimer-Tiemann reaction and its facile conversion to a catechol derivative through the Dakin oxidation open up a wide range of synthetic possibilities. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this important building block in the development of new and existing pharmaceutical agents.

References

Application of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of natural product analogs remains a cornerstone for the discovery of novel therapeutic agents. These analogs, which are structurally related to naturally occurring compounds, offer the potential for improved pharmacological properties, such as enhanced efficacy, better selectivity, and more favorable pharmacokinetic profiles. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate stands out as a particularly valuable starting material in this endeavor. Its unique trifunctional arrangement—a reactive aldehyde, a nucleophilic phenol, and an ester moiety—provides a versatile platform for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of several classes of natural product analogs, including benzofurans, coumarins, and stilbenes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data on the biological activities of the resulting compounds.

Core Synthetic Strategies and Applications

The strategic positioning of the formyl, hydroxyl, and acetate groups on the phenyl ring of this compound allows for a range of synthetic manipulations to generate analogs of important natural product classes.

Synthesis of 2-Arylbenzofuran Analogs

Benzofurans are a prominent class of heterocyclic compounds found in many natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The ortho-formylphenol moiety of this compound is an ideal starting point for the construction of the benzofuran ring system. A common and effective strategy involves the reaction with a phenacyl bromide derivative, followed by intramolecular cyclization.

Scientific Rationale:

The synthesis of 2-arylbenzofurans from salicylaldehyde derivatives and phenacyl bromides is a well-established method.[4] The initial step is an O-alkylation of the phenolic hydroxyl group with the α-bromo ketone. The subsequent intramolecular aldol-type condensation is typically promoted by a base or acid, leading to the formation of the furan ring. The presence of the methyl acetate group at the 4-position of the phenyl ring in the starting material allows for the creation of a library of benzofuran analogs with a functional handle for further derivatization.

Experimental Protocol: Synthesis of Methyl 2-(2-(4-methoxyphenyl)-1-benzofuran-5-yl)acetate

This protocol is adapted from a general method for the synthesis of 2-arylbenzofurans.[4]

Step 1: O-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in acetic anhydride.

  • Add anhydrous sodium acetate (3.0 eq) to the solution.

  • Heat the mixture to 120-125 °C and stir for 4 hours.[4]

  • Cool the reaction mixture and pour it onto ice water.

  • The precipitate is filtered, washed with cold water, and dried.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-arylbenzofuran analog.

Data Presentation: Antimicrobial Activity of Benzofuran Analogs

The following table summarizes the reported antimicrobial activities of various benzofuran derivatives, illustrating the potential of this class of compounds.

Compound ClassTest OrganismMIC (μg/mL)Reference
2-ArylbenzofuransStaphylococcus aureus3.12 - 12.5[2]
2-ArylbenzofuransEscherichia coli> 25[2]
Aza-benzofuransSalmonella typhimurium12.5[3]
Aza-benzofuransStaphylococcus aureus12.5[3]
Oxa-benzofuransPenicillium italicum12.5[3]
Oxa-benzofuransColletotrichum musae12.5 - 25[3]

Visualization of Synthetic Workflow

benzofuran_synthesis start Methyl 2-(3-formyl-4- hydroxyphenyl)acetate intermediate O-Alkylated Intermediate start->intermediate 1. K2CO3, DMF 2. Aryl Phenacyl Bromide product Methyl 2-(2-aryl-1-benzofuran-5-yl)acetate intermediate->product Ac2O, NaOAc, Heat

Caption: Synthesis of 2-Arylbenzofuran Analogs.

Synthesis of Coumarin Analogs via Perkin Reaction

Coumarins are a large family of benzopyrone natural products with a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects.[2] The Perkin reaction, a classic method for the synthesis of cinnamic acids, can be effectively applied to salicylaldehyde derivatives to produce coumarins.[5]

Scientific Rationale:

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[6] In the case of this compound, the ortho-hydroxybenzaldehyde functionality can react with an appropriate anhydride, such as phenylacetic anhydride, to form a coumarin ring with a substituent at the 3-position. The reaction proceeds through an aldol-type condensation followed by intramolecular acylation and subsequent elimination.[6]

Experimental Protocol: Synthesis of Methyl 2-(2-oxo-3-phenyl-2H-chromen-6-yl)acetate

This protocol is an adaptation of the classical Perkin reaction for coumarin synthesis.[5][7]

  • In a round-bottom flask, combine this compound (1.0 eq), phenylacetic anhydride (1.2 eq), and triethylamine (1.5 eq).

  • Heat the reaction mixture to 120 °C with stirring for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add ethanol to precipitate the crude product.

  • Filter the solid and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure coumarin analog.

Data Presentation: Cytotoxic and Antifungal Activities of Coumarin Analogs

The following table presents a summary of the biological activities of various coumarin derivatives.

Compound ClassActivity TypeCell Line/OrganismIC50 / EC50 (μM or μg/mL)Reference
Coumarin-selenophene hybridsCytotoxicDU145 (prostate cancer)20.0 - 44.0 μM[8]
Acetoxycoumarin derivativesCytotoxicA549 (lung cancer)48.1 - 89.3 μM[9]
Coumarin-3-carboxamidesAntifungalRhizoctonia solani1.80 - 2.50 μg/mL[8][10]
Coumarin-3-carboxamidesAntifungalBotrytis cinereaEquivalent to Boscalid[8][10]

Visualization of Reaction Mechanism

perkin_reaction Start Methyl 2-(3-formyl-4- hydroxyphenyl)acetate + Phenylacetic Anhydride Intermediate_1 Aldol Adduct Start->Intermediate_1 Triethylamine Intermediate_2 Intramolecular Acylation Intermediate_1->Intermediate_2 Product Methyl 2-(2-oxo-3-phenyl- 2H-chromen-6-yl)acetate Intermediate_2->Product Elimination

Caption: Perkin Reaction for Coumarin Synthesis.

Synthesis of Stilbene Analogs via Wittig Reaction

Stilbenes, such as the well-known resveratrol, are a class of natural polyphenols with potent antioxidant, anti-inflammatory, and anticancer properties.[11] The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones, making it an ideal choice for converting the formyl group of this compound into a stilbene moiety.[12][13]

Scientific Rationale:

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or an oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions. For the synthesis of trans-stilbene analogs, stabilized ylides are often employed.

Experimental Protocol: Synthesis of Methyl 2-(4-hydroxy-3-(4-methoxystyryl)phenyl)acetate

This protocol is a generalized procedure for the Wittig reaction.[13][14]

Step 1: Preparation of the Wittig Reagent (in situ)

  • To a suspension of (4-methoxybenzyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium (1.05 eq) dropwise at 0 °C.

  • Stir the resulting deep red or orange solution at 0 °C for 30 minutes to ensure complete formation of the ylide.

Step 2: Wittig Reaction

  • To the ylide solution from Step 1, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the stilbene analog from triphenylphosphine oxide.

Data Presentation: Cytotoxic Activity of Resveratrol and its Analogs

The following table summarizes the cytotoxic activities of resveratrol and its ester derivatives, highlighting the potential for improved efficacy through analog synthesis.

CompoundCell LineActivityIC50 or EffectReference
ResveratrolHT29 (colon cancer)Apoptosis Induction36% reduction in live cells[15]
Mono-Resveratrol-OleateHT29 (colon cancer)Apoptosis Induction48% reduction in live cells[15]
Resveratrol TriacetateColon cancer cellsCytostatic/CytotoxicAs efficient as resveratrol[1]
Resveratrol AnalogsPancreatic cancer cellsCytotoxicVaries with substitution[9]

Visualization of the Wittig Reaction Pathway

wittig_reaction phosphonium_salt (4-Methoxybenzyl)triphenyl- phosphonium chloride ylide Phosphorus Ylide phosphonium_salt->ylide n-BuLi, THF oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Reaction with Starting Material starting_material Methyl 2-(3-formyl-4- hydroxyphenyl)acetate starting_material->oxaphosphetane product Methyl 2-(4-hydroxy-3-(4- methoxystyryl)phenyl)acetate oxaphosphetane->product Elimination of Triphenylphosphine oxide

Caption: Wittig Reaction for Stilbene Analog Synthesis.

Conclusion and Future Perspectives

This compound is a highly versatile and economically viable starting material for the synthesis of a diverse range of natural product analogs. The strategic arrangement of its functional groups allows for the efficient construction of benzofuran, coumarin, and stilbene scaffolds, which are of significant interest in drug discovery. The protocols outlined in this application note provide a robust framework for researchers to explore the chemical space around these privileged structures.

Future work in this area could focus on expanding the library of analogs by utilizing a wider range of reaction partners in the key synthetic steps. Furthermore, the methyl acetate moiety serves as a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce additional diversity and modulate the physicochemical properties of the final compounds. The continued exploration of the synthetic utility of this compound is expected to yield novel compounds with promising therapeutic potential.

References

Application Notes & Protocols: Knoevenagel Condensation of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate for Advanced Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency and versatility.[1][2] This guide provides an in-depth exploration of the Knoevenagel condensation utilizing Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a strategic precursor for the synthesis of coumarin-8-acetic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with the coumarin nucleus.[3][4] We present a detailed mechanistic overview, validated experimental protocols for both conventional heating and microwave-assisted synthesis, and expert insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the creation of novel molecular entities.

Introduction: Strategic Importance of the Substrate

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product.[1][5] The strategic choice of this compound as the aldehyde component offers a distinct advantage. Its ortho-hydroxyaryl aldehyde structure is tailor-made for a tandem reaction sequence: an initial intermolecular Knoevenagel condensation followed by a spontaneous intramolecular cyclization (lactonization) to yield a rigid coumarin framework.[3][6]

This compound is a stable, white to off-white crystalline solid soluble in common organic solvents like alcohols and ethers.[7][8] Its inherent structure directly leads to the formation of coumarins bearing a methyl acetate group at the 8-position, a valuable handle for further chemical modification in drug discovery programs.[7]

Reaction Mechanism: From Condensation to Cyclization

The synthesis of a coumarin derivative from this compound and an active methylene compound (Z-CH₂-Z') proceeds through a multi-step mechanism, most effectively catalyzed by a secondary amine like piperidine.[9][10]

  • Iminium Ion Formation: Piperidine reacts with the aldehyde group of the substrate to form a highly electrophilic iminium ion intermediate. This activation step is crucial as it renders the carbonyl carbon more susceptible to nucleophilic attack than the original aldehyde.[10][11]

  • Enolate Formation: Concurrently, piperidine acts as a base, abstracting an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized enolate.[5][12]

  • C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and a transient intermediate.[10]

  • Catalyst Regeneration & Knoevenagel Adduct: The intermediate eliminates the piperidine catalyst, which re-enters the catalytic cycle, yielding an α,β-unsaturated alkene—the classic Knoevenagel condensation product.

  • Intramolecular Cyclization (Lactonization): Due to the proximate phenolic hydroxyl group, the intermediate undergoes a rapid, intramolecular transesterification or Michael-type addition followed by elimination. The phenolic oxygen attacks the electron-deficient double bond or an ester/nitrile group, leading to the formation of the stable, six-membered lactone ring characteristic of coumarins.[3]

Knoevenagel_Coumarin_Mechanism Figure 1: Mechanism of Coumarin Synthesis reactant reactant intermediate intermediate product product catalyst catalyst sub Methyl 2-(3-formyl- 4-hydroxyphenyl)acetate iminium Iminium Ion (Electrophile) sub->iminium + Piperidine amc Active Methylene Compound (Z-CH₂-Z') enolate Enolate (Nucleophile) amc->enolate - H⁺ (via Piperidine) pip1 Piperidine pip1->iminium pip1->enolate adduct C-C Bonded Intermediate iminium->adduct enolate->adduct Nucleophilic Attack knoevenagel_prod Unsaturated Adduct adduct->knoevenagel_prod - Piperidine pip2 Piperidine (Regenerated) adduct->pip2 coumarin Final Coumarin Product knoevenagel_prod->coumarin Intramolecular Cyclization

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Experimental Protocols

The following protocols provide robust methods for synthesizing coumarin derivatives from this compound.

Protocol 1: Conventional Synthesis via Piperidine Catalysis

This standard protocol employs conventional heating under reflux and is suitable for a wide range of active methylene compounds.

Materials:

  • This compound (1.0 equiv.)

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 equiv.)

  • Piperidine (0.1-0.2 equiv.)[9][13]

  • Absolute Ethanol (Solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the chosen active methylene compound (1.1 equiv.).

  • Dissolution: Add absolute ethanol (approx. 15-20 mL per gram of aldehyde). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 equiv.) to the solution dropwise while stirring.[9]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C for ethanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of ethyl acetate/hexane. The reaction is generally complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature. The product often precipitates or crystallizes upon cooling.

  • Isolation: If a solid has formed, collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product with high purity.

Causality and Experimental Insights:

  • Catalyst Amount: A catalytic amount of piperidine is sufficient. Using a strong base or a stoichiometric amount can promote unwanted side reactions.[1]

  • Solvent Choice: Ethanol is an excellent choice as it readily dissolves the reactants and the product often has lower solubility upon cooling, facilitating isolation.

  • Equivalents: A slight excess of the active methylene compound ensures the complete consumption of the more valuable aldehyde substrate.

Protocol 2: Microwave-Assisted Green Synthesis

Microwave irradiation dramatically accelerates the reaction, often leading to higher yields and cleaner products in a fraction of the time.[14][15]

Materials:

  • This compound (1.0 equiv.)

  • Active Methylene Compound (e.g., Diethyl malonate) (1.1 equiv.)

  • Piperidine (0.1 equiv.)

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Setup: In a 10 mL microwave synthesis vial, combine this compound (1.0 equiv.), the active methylene compound (1.1 equiv.), and a catalytic amount of piperidine (0.1 equiv.).

  • Solvent (Optional): For a solvent-free approach, proceed to the next step. Alternatively, a minimal amount of a high-boiling polar solvent like ethanol or DMF can be added.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-15 minutes. Power should be modulated to maintain the target temperature.[14]

  • Cooling: After the irradiation cycle, allow the vial to cool to room temperature. The product will likely solidify.

  • Isolation and Purification: Add a small amount of cold ethanol to the solidified mass and break it up with a spatula. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

Causality and Experimental Insights:

  • Efficiency: Microwave dielectric heating provides rapid and uniform energy transfer directly to the polar reactants, bypassing the slow thermal conduction of conventional heating and dramatically reducing reaction times.[14]

  • Solvent-Free: This reaction can often be run under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste.[16]

Data Presentation: Expected Products and Yields

The reaction is versatile, allowing for the synthesis of various 3-substituted coumarins by changing the active methylene component.

Active Methylene CompoundExpected Product NameCatalystConditionsTypical Yield (%)
MalononitrileMethyl 2-(3-cyano-2-oxo-2H-chromen-8-yl)acetatePiperidineReflux, 2h85-95
Ethyl CyanoacetateMethyl 2-(3-(ethoxycarbonyl)-2-oxo-2H-chromen-8-yl)acetatePiperidineReflux, 3h80-90
Diethyl MalonateMethyl 2-(3-(ethoxycarbonyl)-2-oxo-2H-chromen-8-yl)acetate*PiperidineMicrowave, 10 min, 120°C85-92
Meldrum's AcidMethyl 2-(3-carboxy-2-oxo-2H-chromen-8-yl)acetate**L-prolineRT, Water90-99[17]

*Note: Condensation with diethyl malonate followed by cyclization and decarboxylation often leads to the same product as with ethyl cyanoacetate, though conditions might need adjustment. **Note: Meldrum's acid is highly reactive and readily undergoes condensation followed by hydrolysis and decarboxylation to yield the 3-carboxylic acid derivative.[18]

Experimental Workflow Visualization

The overall process from planning to final analysis follows a systematic workflow.

Workflow Figure 2: General Experimental Workflow step step process process output output decision decision A 1. Reagent Preparation - Weigh Substrate - Weigh Active Methylene Cmpd. - Measure Solvent & Catalyst B 2. Reaction Setup - Combine reactants in flask/vial - Add solvent and stir A->B C 3. Condensation Reaction B->C D 4. Reaction Monitoring (TLC) C->D E Reaction Complete? D->E E->D No F 5. Work-up & Isolation - Cool reaction mixture - Filter precipitate E->F Yes G Crude Product F->G H 6. Purification (Recrystallization) G->H I Pure Product H->I J 7. Characterization - NMR, IR, MS - Melting Point I->J

Caption: General experimental workflow for coumarin synthesis.

Safety and Handling

  • General: Perform all reactions in a well-ventilated fume hood.

  • Reagents: this compound may cause irritation. Avoid contact with skin and eyes.[7]

  • Piperidine: Piperidine is a flammable, toxic, and corrosive liquid. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Ethanol is flammable. Keep away from ignition sources.

  • Microwave Synthesis: Only use vials and equipment specifically designed for microwave chemistry. Ensure the reactor's safety features are operational.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; insufficient heat; wet reagents/solvent.Use fresh piperidine; ensure reflux temperature is reached; use absolute ethanol and dry reagents.
Formation of Byproducts Reaction run for too long; temperature too high; excess catalyst.Monitor closely with TLC and stop when complete; reduce temperature; use the recommended catalytic amount (10 mol%).
Product Fails to Precipitate Product is too soluble in the reaction solvent.Reduce the solvent volume using a rotary evaporator; add a co-solvent in which the product is insoluble (e.g., cold water or diethyl ether).
Oily or Impure Product Incomplete reaction; inefficient work-up.Ensure the reaction goes to completion; wash the crude product thoroughly; perform purification by column chromatography if recrystallization fails.

Conclusion

The Knoevenagel condensation of this compound is a highly effective and adaptable method for the synthesis of a valuable class of coumarin derivatives. The protocols detailed herein provide a reliable foundation for researchers, offering both conventional and green chemistry approaches. The strategic design of the starting material allows for a facile, one-pot condensation and cyclization, granting access to complex heterocyclic scaffolds that are pivotal for advancing research in drug discovery and materials science.[3][19]

References

Application and Protocol for the Witt-ig Reaction on Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Olefination of a Phenolic Aldehyde

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its reliable and stereoselective formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This application note provides a detailed protocol and scientific rationale for the Wittig olefination of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various biologically active molecules and fine chemicals.[3] The presence of a phenolic hydroxyl group and an ester moiety on the aromatic ring necessitates careful consideration of reaction conditions to ensure chemoselectivity and high yield.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the practical execution of this transformation. We will delve into the mechanistic nuances, the choice of reagents, and a step-by-step protocol, including purification strategies for the final product.

Mechanistic Overview: The Driving Force of Alkene Formation

The Wittig reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[4][5] The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[2][4] This intermediate rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[5]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, typically lead to the formation of the thermodynamically more stable (E)-alkene.[6][7] Conversely, non-stabilized ylides, bearing alkyl or aryl substituents, generally favor the formation of the (Z)-alkene under kinetic control.[6][8]

Experimental Design and Considerations

Substrate: this compound

The substrate, this compound, possesses three key functional groups: an aldehyde, a phenol, and a methyl ester. The aldehyde is the target for the Wittig olefination. The phenolic hydroxyl group is acidic and can potentially interfere with strongly basic ylides. However, for stabilized ylides which are typically formed and react under milder basic conditions, protection of the phenol is often not necessary.[9][10] The ester group is generally unreactive towards Wittig reagents.

Choice of Wittig Reagent and Stereoselectivity

For this protocol, we will utilize a stabilized ylide, (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), to introduce an ethyl acrylate moiety. The use of a stabilized ylide offers several advantages:

  • High (E)-selectivity: It will predominantly yield the (E)-isomer of the resulting cinnamate derivative.[2][7]

  • Stability: Stabilized ylides are often commercially available or can be prepared and handled with greater ease than their non-stabilized counterparts.[11][12]

  • Milder Reaction Conditions: They can be generated and reacted using weaker bases, which is beneficial given the presence of the acidic phenol.[13]

Reaction Conditions: Solvent and Base Selection

The choice of solvent and base is critical for the success of the Wittig reaction. For stabilized ylides, a variety of solvents can be employed, with tetrahydrofuran (THF) and dichloromethane (DCM) being common choices.[2] We will use anhydrous THF to ensure a moisture-free environment, as water can hydrolyze the ylide.

A moderately strong base is required to deprotonate the corresponding phosphonium salt to generate the ylide in situ. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used.[13] This protocol will utilize sodium hydride.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound61874-04-2194.181.0 g5.15
Ethyl (triphenylphosphoranylidene)acetate1099-45-2348.382.15 g6.18
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.4920 mL-
Ethyl acetate (EtOAc)141-78-688.11100 mL-
Brine (saturated aqueous NaCl)7647-14-558.4420 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.375 g-

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Anhydrous solvents and reagents are sensitive to moisture and should be handled under an inert atmosphere (nitrogen or argon).

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (Carbethoxymethylene)triphenylphosphorane (2.15 g, 6.18 mmol).

  • Solvent Addition: Add anhydrous THF (30 mL) to the flask and stir the suspension at room temperature.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 g, 5.15 mmol) in anhydrous THF (20 mL).

  • Reaction Initiation: Add the solution of the aldehyde to the stirred suspension of the ylide at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will contain the desired alkene and triphenylphosphine oxide as the major byproduct. Purification can be achieved by flash column chromatography on silica gel.[14]

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a solid or oil.

Visualization of the Experimental Workflow

Wittig_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Ylide Ylide Suspension (Ph3P=CHCO2Et in THF) ReactionMix Combine Reagents (Stir at RT, 2-4h) Ylide->ReactionMix Aldehyde Aldehyde Solution (Substrate in THF) Aldehyde->ReactionMix Quench Quench (aq. NH4Cl) ReactionMix->Quench TLC Monitoring Extract Extract (EtOAc) Quench->Extract Wash Wash (H2O, Brine) Extract->Wash Dry Dry & Concentrate (MgSO4, Rotovap) Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography Crude Product PureProduct Pure Product Chromatography->PureProduct

References

Application Notes and Protocols for the Reductive Amination of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its reliability and efficiency in constructing carbon-nitrogen bonds.[1] This powerful reaction converts aldehydes and ketones into primary, secondary, and tertiary amines, moieties that are prevalent in a vast array of pharmaceuticals and bioactive molecules. The specific reaction detailed herein—the reductive amination of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate—yields a substituted benzylamine derivative. This structural motif is of significant interest in drug discovery, as the introduction of an amino group to a phenolic acetate scaffold can modulate pharmacokinetic and pharmacodynamic properties, offering a versatile platform for the synthesis of novel therapeutic agents.

This guide provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-(4-hydroxy-3-((methylamino)methyl)phenyl)acetate, leveraging the mild and highly selective reducing agent, sodium triacetoxyborohydride (STAB). We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide guidance on product purification and characterization, ensuring a robust and reproducible synthesis.

Mechanistic Insights: The Pathway to C-N Bond Formation

The reductive amination of an aldehyde with a primary amine, such as methylamine, proceeds through a two-step sequence that can be conveniently performed in a single reaction vessel (a "one-pot" procedure).[2]

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and subsequent dehydration to form a Schiff base, also known as an imine. This step is often favored under mildly acidic conditions, which can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[3]

  • Reduction of the Iminium Ion: The formed imine exists in equilibrium with its protonated form, the iminium ion. The iminium ion is significantly more electrophilic than the starting aldehyde. This difference in reactivity is crucial for the success of the one-pot reaction. Sodium triacetoxyborohydride (STAB) is a mild reducing agent that selectively reduces the iminium ion much faster than it reduces the aldehyde.[4] The three electron-withdrawing acetoxy groups on the boron atom temper its reducing power, preventing the unwanted reduction of the starting aldehyde to an alcohol.[4] The hydride from STAB is delivered to the iminium carbon, quenching the positive charge and forming the final secondary amine product.

Reductive_Amination_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_reagents Reagents cluster_product Final Product Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Methylamine Amine Methylamine (CH₃NH₂) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Methyl 2-(4-hydroxy-3-((methylamino)methyl)phenyl)acetate Iminium->Product + STAB (Hydride source) STAB Sodium Triacetoxyborohydride (STAB) STAB->Product

Experimental Protocol: Synthesis of Methyl 2-(4-hydroxy-3-((methylamino)methyl)phenyl)acetate

This protocol is designed to be a self-validating system, with clear steps and checkpoints for reaction monitoring and product verification.

Materials and Equipment:

  • This compound

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Molarity/ConcentrationAmount (mmol)EquivalentsVolume/Mass
This compound196.18-5.101.01.00 g
Methylamine hydrochloride67.52-6.121.20.413 g
Triethylamine101.19-6.121.20.85 mL
Sodium triacetoxyborohydride (STAB)211.94-7.651.51.62 g
1,2-Dichloroethane (DCE)----25 mL

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 5.10 mmol, 1.0 equiv.), methylamine hydrochloride (0.413 g, 6.12 mmol, 1.2 equiv.), and anhydrous 1,2-dichloroethane (25 mL).

  • Amine Free-Basing: Add triethylamine (0.85 mL, 6.12 mmol, 1.2 equiv.) to the suspension. Stir the mixture at room temperature for 20-30 minutes. The triethylamine serves to neutralize the hydrochloride salt, liberating the free methylamine in situ.

  • Addition of Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (1.62 g, 7.65 mmol, 1.5 equiv.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot will indicate reaction completion.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir the biphasic mixture vigorously for 10-15 minutes to neutralize any remaining acetic acid from the STAB reagent.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a polar amine, can be purified by flash column chromatography on silica gel.[5] Due to the basic nature of the product, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1% triethylamine in a gradient of methanol in dichloromethane), to prevent streaking on the acidic silica gel.[6] Alternatively, acid-base extraction can be employed for purification.[7][8]

Experimental_Workflow Start Reaction Setup: - Aldehyde - Methylamine HCl - DCE Amine_Free_Base Add Triethylamine (Stir 20-30 min) Start->Amine_Free_Base Add_STAB Add STAB (portion-wise) Amine_Free_Base->Add_STAB Reaction Stir at RT (2-4 h) Monitor by TLC Add_STAB->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash_Dry Wash with Brine Dry over MgSO₄/Na₂SO₄ Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography or Acid-Base Extraction Concentrate->Purify Product Pure Product Purify->Product

Product Characterization: A Self-Validating System

The identity and purity of the synthesized Methyl 2-(4-hydroxy-3-((methylamino)methyl)phenyl)acetate should be confirmed by standard analytical techniques.

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:

  • Aromatic Protons: Signals in the range of δ 6.7-7.2 ppm. The substitution pattern will result in a characteristic splitting pattern for the three aromatic protons.

  • Benzylic Protons (-CH₂-N): A singlet at approximately δ 3.8-4.0 ppm.

  • Methylene Protons (-CH₂-CO₂Me): A singlet around δ 3.6 ppm.

  • Methyl Ester Protons (-OCH₃): A singlet around δ 3.7 ppm.

  • N-Methyl Protons (-NHCH₃): A singlet at approximately δ 2.5 ppm.

  • Phenolic and Amine Protons (-OH, -NH): These signals can be broad and their chemical shifts can vary depending on the concentration and solvent. They may exchange with D₂O. The phenolic OH proton signal is often broad.[9]

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:

  • Carbonyl Carbon (-C=O): A signal in the range of δ 172-174 ppm.

  • Aromatic Carbons: Signals between δ 115-158 ppm. The carbon bearing the hydroxyl group will be the most downfield.

  • Benzylic Carbon (-CH₂-N): A signal around δ 50-55 ppm.

  • Methylene Carbon (-CH₂-CO₂Me): A signal around δ 40-45 ppm.

  • Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.

  • N-Methyl Carbon (-NHCH₃): A signal around δ 35-40 ppm.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺.

Conclusion and Field-Proven Insights

The protocol detailed above provides a robust and reproducible method for the synthesis of Methyl 2-(4-hydroxy-3-((methylamino)methyl)phenyl)acetate via reductive amination. The use of sodium triacetoxyborohydride is key to the success of this one-pot reaction, offering high selectivity and operational simplicity. Careful monitoring by TLC and appropriate purification techniques, such as column chromatography with a basic modifier or acid-base extraction, are crucial for obtaining the final product in high purity. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound, empowering researchers to confidently utilize this valuable building block in their drug discovery and development endeavors.

References

Application Notes and Protocols: Strategic Protection of the Phenolic Hydroxyl Group in Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and protocols for the selective protection of the phenolic hydroxyl group in Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. This key intermediate in pharmaceutical and fine chemical synthesis presents a chemoselectivity challenge due to the presence of three distinct functional groups: a phenol, an aldehyde, and a methyl ester. This document explores the strategic application of various protecting groups, including benzyl ethers, methoxymethyl (MOM) ethers, and tert-butyldimethylsilyl (TBDMS) ethers. For each protecting group, we provide in-depth, field-proven protocols for both protection and deprotection, an analysis of the underlying chemical principles, and a comparative assessment to guide researchers in selecting the optimal strategy for their specific synthetic route.

Introduction: The Chemoselectivity Challenge

This compound is a valuable building block in organic synthesis. Its utility is often predicated on the selective modification of the aldehyde or the ester functionality. However, the phenolic hydroxyl group is nucleophilic and acidic, making it susceptible to a wide range of reagents, which can lead to undesired side reactions and diminished yields.[1] Therefore, the strategic protection of this phenolic hydroxyl is a critical first step in many synthetic sequences involving this molecule.

The ideal protecting group for this substrate must meet several criteria:

  • Ease of Installation: The protection reaction should be high-yielding and straightforward to perform.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions required for subsequent transformations of the aldehyde or ester groups.

  • Orthogonality: It should be selectively removable under mild conditions that do not affect the other functional groups.[2]

  • Chemoselectivity: The protection reaction itself should not interfere with the aldehyde or ester moieties.

This guide will focus on three commonly employed and effective protecting groups that fulfill these requirements to varying degrees: the Benzyl (Bn) group, the Methoxymethyl (MOM) group, and the Tert-butyldimethylsilyl (TBDMS) group.

Benzyl (Bn) Ether Protection

The benzyl group is a robust and widely used protecting group for alcohols and phenols due to its stability across a broad range of acidic and basic conditions.[3]

Rationale for Selection

The formation of a benzyl ether via Williamson ether synthesis is a reliable method.[4][5] The resulting benzyl ether is stable to many reagents that might be used to modify the aldehyde (e.g., Wittig reagents, Grignard reagents after conversion of the aldehyde to an acetal) or the ester (e.g., saponification, amidation). Deprotection is typically achieved via catalytic hydrogenolysis, which is a mild and highly selective method that will not affect the other functional groups.[3][6]

Experimental Protocols

Protection: Benzylation of this compound

  • Reagents and Materials:

    • This compound

    • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Methyl 2-(4-(benzyloxy)-3-formylphenyl)acetate.

Deprotection: Hydrogenolysis of the Benzyl Ether

  • Reagents and Materials:

    • Methyl 2-(4-(benzyloxy)-3-formylphenyl)acetate

    • Palladium on charcoal (10% Pd/C)

    • Methanol (MeOH) or Ethyl acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the benzyl-protected compound (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product, this compound.

Visualization of the Workflow

Benzyl_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P BnBr, K₂CO₃, DMF Start_P->Reagents_P 1. Product_P Methyl 2-(4-(benzyloxy)-3-formylphenyl)acetate Reagents_P->Product_P 2. Start_D Methyl 2-(4-(benzyloxy)-3-formylphenyl)acetate Reagents_D H₂, Pd/C, MeOH Start_D->Reagents_D 1. Product_D This compound Reagents_D->Product_D 2.

Caption: Benzyl ether protection and deprotection workflow.

Methoxymethyl (MOM) Ether Protection

The methoxymethyl (MOM) group is an acetal-based protecting group that is stable to a wide range of non-acidic conditions.[7]

Rationale for Selection

MOM ethers are readily formed and are stable to bases, nucleophiles, and many oxidizing and reducing agents, making them suitable for subsequent manipulations of the aldehyde and ester groups.[7] Deprotection is achieved under acidic conditions, which offers an orthogonal deprotection strategy to the hydrogenolysis of benzyl ethers.[7][8]

Experimental Protocols

Protection: Formation of the MOM Ether

  • Reagents and Materials:

    • This compound

    • Methoxymethyl chloride (MOMCl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add N,N-Diisopropylethylamine (1.5 eq) to the solution and cool to 0 °C.

    • Add methoxymethyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify by column chromatography on silica gel to obtain Methyl 2-(3-formyl-4-(methoxymethoxy)phenyl)acetate.

Deprotection: Cleavage of the MOM Ether

  • Reagents and Materials:

    • Methyl 2-(3-formyl-4-(methoxymethoxy)phenyl)acetate

    • Hydrochloric acid (HCl), concentrated

    • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the MOM-protected compound (1.0 eq) in methanol or THF.

    • Add a catalytic amount of concentrated HCl (e.g., a few drops).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, neutralize the reaction with a saturated aqueous NaHCO₃ solution.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate to yield the deprotected product.

Visualization of the Workflow

MOM_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P MOMCl, DIPEA, DCM Start_P->Reagents_P 1. Product_P Methyl 2-(3-formyl-4-(methoxymethoxy)phenyl)acetate Reagents_P->Product_P 2. Start_D Methyl 2-(3-formyl-4-(methoxymethoxy)phenyl)acetate Reagents_D HCl (cat.), MeOH Start_D->Reagents_D 1. Product_D This compound Reagents_D->Product_D 2.

Caption: MOM ether protection and deprotection workflow.

Tert-butyldimethylsilyl (TBDMS) Ether Protection

Silyl ethers, particularly TBDMS ethers, are versatile protecting groups for hydroxyl functionalities.[9] They are known for their ease of installation and mild, selective removal.

Rationale for Selection

TBDMS ethers are stable to a wide variety of non-acidic and non-fluoride-containing reagents.[10] This stability profile allows for a broad range of subsequent chemical transformations. The key advantage of TBDMS ethers is their facile cleavage with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), under conditions that are orthogonal to both acid- and base-labile groups as well as hydrogenolysis conditions.[10]

Experimental Protocols

Protection: Silylation of the Phenolic Hydroxyl

  • Reagents and Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed as indicated by TLC.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify by column chromatography on silica gel to afford Methyl 2-(4-((tert-butyldimethylsilyl)oxy)-3-formylphenyl)acetate.

Deprotection: Desilylation with Fluoride

  • Reagents and Materials:

    • Methyl 2-(4-((tert-butyldimethylsilyl)oxy)-3-formylphenyl)acetate

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected compound (1.0 eq) in THF.

    • Add TBAF solution (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at 0 °C or room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify by column chromatography if necessary to yield the deprotected product.

Visualization of the Workflow

TBDMS_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P TBDMSCl, Imidazole, DMF Start_P->Reagents_P 1. Product_P Methyl 2-(4-((tert-butyldimethylsilyl)oxy)-3-formylphenyl)acetate Reagents_P->Product_P 2. Start_D Methyl 2-(4-((tert-butyldimethylsilyl)oxy)-3-formylphenyl)acetate Reagents_D TBAF, THF Start_D->Reagents_D 1. Product_D This compound Reagents_D->Product_D 2.

Caption: TBDMS ether protection and deprotection workflow.

Comparative Analysis of Protecting Groups

The choice of protecting group is highly dependent on the planned synthetic route. The following table provides a comparative summary to aid in this decision-making process.

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityKey AdvantagesPotential Issues
Benzyl (Bn) Basic (e.g., K₂CO₃, NaH), BnBr or BnClCatalytic Hydrogenolysis (H₂, Pd/C)Stable to most acids, bases, and nucleophiles.High stability, clean deprotection.Requires hydrogenation apparatus, catalyst can sometimes be pyrophoric.
Methoxymethyl (MOM) Basic (e.g., DIPEA), MOMClAcidic (e.g., HCl, TFA)Stable to bases and nucleophiles.Orthogonal to hydrogenolysis and fluoride-based deprotection.Labile to strong acids, MOMCl is a suspected carcinogen.[8]
Tert-butyldimethylsilyl (TBDMS) Basic (e.g., Imidazole), TBDMSClFluoride source (e.g., TBAF, HF)Stable to bases, many oxidizing and reducing agents.Mild deprotection, highly orthogonal.Labile to acids and fluoride ions, can be bulky.

Troubleshooting

  • Incomplete Protection: Ensure all reagents and solvents are anhydrous. An excess of the protecting agent and base may be required. For sterically hindered phenols, higher temperatures or stronger bases might be necessary.

  • Low Yields in Deprotection: For hydrogenolysis, ensure the catalyst is active and the system is free of catalyst poisons. For acid-catalyzed deprotection, carefully control the amount of acid and reaction time to avoid side reactions. For fluoride-mediated deprotection, ensure the TBAF solution is fresh.

  • Side Reactions: The presence of the aldehyde can sometimes lead to side reactions under strongly basic or acidic conditions. Acetal formation can protect the aldehyde if necessary.

  • Purification Challenges: The protected and deprotected compounds have different polarities. Column chromatography is generally effective for purification.[11][12][13][14]

Conclusion

The selective protection of the phenolic hydroxyl group in this compound is a critical consideration for its use in multistep synthesis. Benzyl, MOM, and TBDMS ethers each offer a reliable and effective strategy, with the choice being dictated by the specific requirements of the subsequent reaction steps. By understanding the stability and deprotection orthogonality of each group, researchers can design more efficient and higher-yielding synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Statement of Purpose

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. This valuable intermediate is crucial for the synthesis of various pharmaceuticals and complex organic molecules. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

Core Synthesis Overview: The Reimer-Tiemann Reaction

The most common and direct route to this compound is the ortho-formylation of Methyl 2-(4-hydroxyphenyl)acetate via the Reimer-Tiemann reaction .[1][2] This reaction employs chloroform (CHCl₃) and a strong base to introduce a formyl (-CHO) group onto the aromatic ring, preferentially at the position ortho to the hydroxyl group.[3][4]

The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[2][5] The electron-rich phenoxide ion, formed by the deprotonation of the starting material, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the desired salicylaldehyde derivative.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Critically Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired this compound. What are the likely causes?

Answer: Low yield is the most common challenge in this synthesis and can be attributed to several factors, often related to the biphasic nature of the Reimer-Tiemann reaction and the reactivity of the generated intermediates.[6][7]

Potential Causes & Solutions:

  • Inefficient Phase Mixing: The reaction is biphasic, involving an aqueous hydroxide solution and an organic chloroform phase.[2] The phenoxide ion resides in the aqueous phase while the dichlorocarbene is generated in the organic phase. The reaction rate is critically dependent on the interfacial area between these two phases.

    • Solution: Employ vigorous, high-speed mechanical stirring throughout the reaction. Simple magnetic stirring is often insufficient. Using a phase-transfer catalyst (PTC) can also enhance the transfer of reactants between phases, though it's crucial to select the right one.[6][8]

  • Suboptimal Reaction Temperature: Temperature control is critical. The reaction requires initial heating, but it can become highly exothermic once initiated.[1][2]

    • Solution: Initiate the reaction by heating the mixture to 60-70°C.[6] Once the reaction begins (often indicated by a color change or increase in reflux rate), be prepared to cool the vessel to maintain a steady temperature. Runaway temperatures lead to the rapid decomposition of dichlorocarbene and the formation of intractable tars.[6]

  • Incorrect Base Concentration or Quality: The base serves to deprotonate both the phenol and the chloroform. Its concentration is crucial for generating both the nucleophilic phenoxide and the electrophilic carbene.

    • Solution: Use a 10-40% aqueous solution of high-purity sodium hydroxide or potassium hydroxide.[5][9] Ensure the base is fully dissolved and the solution is homogeneous before adding other reagents.

  • Deactivated Substrate: The methyl acetate group on the starting material is moderately electron-withdrawing, which can slightly deactivate the aromatic ring towards electrophilic attack compared to unsubstituted phenol.[10]

    • Solution: While you cannot change the substrate, ensuring all other parameters (mixing, temperature, base concentration) are optimal is key to overcoming this slight deactivation. Longer reaction times may be necessary, but this must be balanced against the risk of side reactions. Monitor reaction progress closely using Thin Layer Chromatography (TLC).[8]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to systematically diagnose the cause of low reaction yield.

low_yield_troubleshooting start Start: Low or No Yield check_mixing Was vigorous mechanical stirring used? start->check_mixing check_temp Was temperature maintained at 60-70°C? check_mixing->check_temp Yes solution_mixing Action: Implement high-speed mechanical stirring. Consider a phase-transfer catalyst. check_mixing->solution_mixing No check_base Was a 10-40% solution of high-purity base used? check_temp->check_base Yes solution_temp Action: Use a controlled heating mantle and an ice bath for cooling. Monitor internal temperature. check_temp->solution_temp No check_reagents Were reagents (e.g., CHCl3) pure and fresh? check_base->check_reagents Yes solution_base Action: Prepare fresh base solution. Verify concentration. check_base->solution_base No solution_reagents Action: Use purified chloroform. Ensure starting material is pure. check_reagents->solution_reagents No end_node Re-run with optimizations check_reagents->end_node Yes solution_mixing->check_temp solution_temp->check_base solution_base->check_reagents solution_reagents->end_node

Caption: A decision tree for troubleshooting low yield.

Issue 2: Significant Impurity and Tar Formation

Question: My crude product is a dark, tarry mixture with multiple spots on the TLC, making purification a nightmare. How can I get a cleaner reaction?

Answer: Tar and impurity formation are classic side effects of the Reimer-Tiemann reaction, arising from the harsh conditions and high reactivity of the intermediates.[6]

Potential Causes & Solutions:

  • Polymerization: Under strongly basic and high-temperature conditions, phenols and aldehydes can polymerize to form resinous materials.[11]

    • Solution: The most effective way to prevent this is through strict temperature control. Avoid exceeding 70°C. Additionally, minimizing the reaction time can help; stop the reaction as soon as TLC indicates the consumption of the starting material.[11]

  • Formation of Para Isomer: While the Reimer-Tiemann reaction favors ortho-formylation, the formation of the para-isomer, Methyl 2-(5-formyl-4-hydroxyphenyl)acetate, is a common side reaction.[12][13]

    • Solution: Achieving high regioselectivity can be difficult. The ortho:para ratio is influenced by the cation of the base and the solvent system. However, for most applications, the isomers must be separated after the reaction. Careful column chromatography is typically effective for this separation.

  • Di-formylation: If the product phenoxide is still sufficiently activated, it can undergo a second formylation.

    • Solution: This is less common for substrates with deactivating groups but can be suppressed by carefully controlling the stoichiometry. Use a slight excess of the phenolic starting material relative to the chloroform to ensure the formylating agent is the limiting reagent.[11]

Frequently Asked Questions (FAQs)

Q1: Are there higher-yielding alternatives to the Reimer-Tiemann reaction for this synthesis?

A1: Yes. While the Reimer-Tiemann reaction is classic, it is often low-yielding.[8] For a more reliable and higher-yielding ortho-formylation, the Magnesium Chloride Mediated ortho-Formylation (Casnati-Skattebøl Reaction) is an excellent alternative.[8][10] This method uses anhydrous magnesium chloride, paraformaldehyde, and a base like triethylamine in a solvent such as THF. It is known for its high yield and exclusive ortho-selectivity, and it proceeds under much milder and non-aqueous conditions, which prevents many of the side reactions seen in the Reimer-Tiemann process.[10]

Q2: What is the best method for purifying the final product?

A2: Purification typically involves a multi-step process.

  • Acidic Workup: After the reaction, the mixture should be cooled and acidified (e.g., with dilute HCl) to a pH of 4-5.[5][14] This protonates the phenoxide and neutralizes the excess base.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.[8][14]

  • Washing & Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous salt like sodium sulfate.[8]

  • Final Purification: The crude solid obtained after solvent evaporation can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to separate it from isomers and other impurities.[8]

Q3: What are the primary safety concerns with this reaction?

A3: The Reimer-Tiemann reaction involves several hazardous materials and conditions.

  • Chloroform: Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated chemical fume hood.

  • Strong Base: Concentrated sodium or potassium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermic Reaction: The reaction can become highly exothermic and lead to a thermal runaway.[2] Use a proper reaction setup that allows for both heating and rapid cooling. Never leave the reaction unattended.

Optimized Experimental Protocols

Protocol 1: Reimer-Tiemann Synthesis

This protocol provides a standard procedure for the synthesis.

ParameterRecommended ValueRationale
Starting Material Methyl 2-(4-hydroxyphenyl)acetate1.0 equivalent
Base 25% Aqueous NaOH8.0 equivalents
Formylating Agent Chloroform (CHCl₃)2.0 - 3.0 equivalents
Solvent Biphasic (Water/CHCl₃)Reaction requirement[2]
Temperature 65 - 70 °COptimal for initiation without excessive decomposition[6]
Stirring Vigorous Mechanical StirringEssential for phase interaction[8]
Reaction Time 3 - 6 hoursMonitor by TLC

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add Methyl 2-(4-hydroxyphenyl)acetate (1.0 equiv) and the 25% aqueous NaOH solution (8.0 equiv).

  • Heat the mixture to 65°C with vigorous stirring.

  • Add chloroform (2.0 equiv) dropwise via an addition funnel over 1 hour. Maintain the internal temperature below 70°C, using an ice bath to cool if necessary.[5]

  • After the addition is complete, continue stirring the mixture at 65-70°C for 3 hours. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully acidify the dark mixture with cold 2M HCl until the pH is ~5.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[15]

Reimer-Tiemann Reaction Mechanism

The following diagram illustrates the key steps in the formation of the salicylaldehyde product.

reimer_tiemann_mechanism cluster_0 Carbene Generation cluster_1 Phenoxide Formation & Attack cluster_2 Hydrolysis to Aldehyde chloroform CHCl₃ carbanion ⁻CCl₃ chloroform->carbanion + OH⁻ - H₂O carbene :CCl₂ (Dichlorocarbene) carbanion->carbene - Cl⁻ phenol Phenol Starting Material phenoxide Phenoxide Ion phenol->phenoxide + OH⁻ - H₂O intermediate Dichloromethyl Substituted Intermediate phenoxide->intermediate + :CCl₂ hydrolysis_step Intermediate intermediate->hydrolysis_step product Final Aldehyde Product hydrolysis_step->product + 2 OH⁻ - 2 Cl⁻ - H₂O

Caption: Mechanism of the Reimer-Tiemann reaction.

References

Technical Support Center: Formylation of Methyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of methyl 2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Formylating this substrate is a critical step in the synthesis of various complex molecules, including agrochemicals and pharmaceuticals. However, the presence of multiple reactive sites—the activated aromatic ring, the phenolic hydroxyl group, and the ester moiety—can lead to a range of side products, complicating purification and reducing yields. This document provides expert insights into identifying, minimizing, and troubleshooting these challenges.

Understanding the Core Challenge: Competing Reaction Pathways

The primary goal is the selective introduction of a single formyl (-CHO) group onto the aromatic ring, ortho to the activating hydroxyl group, to yield methyl 2-(3-formyl-4-hydroxyphenyl)acetate. However, the reaction conditions required for C-formylation can often trigger undesirable side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the formylation of methyl 2-(4-hydroxyphenyl)acetate in a direct question-and-answer format.

Q1: My reaction yield is very low, and I've recovered most of my starting material. What went wrong?

A1: This common issue usually points to problems with reagents, reaction conditions, or the choice of formylation method for this specific substrate.

  • Cause 1: Inactive Reagents. Several formylation reactions use moisture-sensitive reagents. The Vilsmeier-Haack reaction, for instance, relies on the formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[1][2] Any moisture present will quench this electrophile, halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (especially DMF) and fresh or distilled POCl₃ under an inert atmosphere (nitrogen or argon).[3][4]

  • Cause 2: Sub-optimal Reaction Conditions. The reactivity of the substrate is highly dependent on the reaction medium. For example, in the Reimer-Tiemann reaction, the phenol must be deprotonated to the more nucleophilic phenoxide to react with dichlorocarbene.[5][6][7] Insufficient base will result in a sluggish or incomplete reaction.

    • Solution: For the Reimer-Tiemann reaction, ensure a sufficient excess of a strong base (e.g., NaOH) is used to drive the formation of the phenoxide. For other reactions, verify that the temperature and reaction time are appropriate, as formylation of deactivated or moderately activated rings can be slow.

  • Cause 3: Inappropriate Formylation Method. Some methods are ill-suited for phenols. The Gattermann-Koch reaction, which uses CO and HCl, is not applicable to phenol substrates.[8][9][10] This is because the Lewis acid catalyst (e.g., AlCl₃) can complex with the phenolic oxygen, deactivating the ring towards electrophilic substitution.[9][10]

    • Solution: Choose a method known to be effective for phenols, such as the Reimer-Tiemann, Duff, or the highly selective magnesium chloride-mediated formylation.[6][11][12][13]

Q2: My TLC and LC-MS analysis show multiple product spots. Besides my desired product, what are these other compounds?

A2: The formation of multiple products is the most frequent challenge. The identity of the side products is directly linked to the formylation method used.

  • Side Product 1: Di-formylated Species. Methyl 2-(3,5-diformyl-4-hydroxyphenyl)acetate. The introduction of the first electron-withdrawing formyl group deactivates the ring, but under forcing conditions or with an excess of the formylating agent, a second formylation can occur at the other ortho position. This is particularly common in the Duff reaction.[11][14][15]

    • How to Minimize: Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 ratio of the formylating agent (e.g., hexamethylenetetramine, HMTA) to the phenol.[14] Monitor the reaction by TLC or HPLC and stop it once the mono-formylated product is maximized.

  • Side Product 2: Polymeric Phenolic Resins. This appears as an intractable tar or baseline material on a TLC plate. Phenols are known to polymerize with formaldehyde or its equivalents (like HMTA in the Duff reaction) under either acidic or basic conditions.[14]

    • How to Minimize: Avoid excessively high temperatures and prolonged reaction times.[4][14] Maintain the lowest effective temperature for the reaction. Ensure efficient stirring to avoid localized overheating.

  • Side Product 3: Hydrolyzed Starting Material. 4-Hydroxyphenylacetic acid. The methyl ester is susceptible to hydrolysis under the strongly basic aqueous conditions of the Reimer-Tiemann reaction.

    • How to Minimize: Use a non-aqueous base if possible, or minimize reaction time in aqueous base. Alternatively, protect the carboxylic acid before formylation, or opt for a formylation method that proceeds under non-hydrolytic conditions (e.g., Duff reaction or MgCl₂/Et₃N method).

  • Side Product 4: Unhydrolyzed Intermediates. The immediate product of the electrophilic attack is not the aldehyde itself. In the Reimer-Tiemann reaction, it's a dichloromethyl-substituted phenol, and in the Vilsmeier-Haack reaction, it's an iminium salt.[2][6] These intermediates must be hydrolyzed during the aqueous workup to yield the final aldehyde.

    • How to Minimize: Ensure the final workup step includes a thorough hydrolysis, often by heating in an aqueous acidic or basic solution, to completely convert the intermediate to the desired aldehyde.

Table 1: Comparison of Common Formylation Methods & Associated Side Products
MethodReagentsKey Side ProductsBest For
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)Ester hydrolysis product, dichloromethyl intermediate, phenolic resins.[5][6][16]ortho-Formylation of activated phenols.
Duff Hexamethylenetetramine (HMTA), AcidDi-formylated product, phenolic resins, unhydrolyzed iminium intermediates.[11][15]ortho-Formylation of phenols; can be tuned for mono- or di-formylation.[15]
Vilsmeier-Haack DMF, POCl₃ (or SOCl₂)Unhydrolyzed iminium salt, polymerization.[2][17]Electron-rich aromatics and heterocycles.[1][2]
MgCl₂/Et₃N Method MgCl₂, Et₃N, ParaformaldehydeMethoxymethylphenol derivatives (from prolonged heating).[13]Highly selective ortho-mono-formylation with high yields.[12][13]

Q3: My reaction mixture turned into a dark, insoluble tar. Is it salvageable?

A3: This is a classic sign of extensive polymerization.[14] Unfortunately, once a significant amount of resin has formed, it is often impossible to recover the desired product in a reasonable yield. The focus should be on prevention.

  • Primary Cause: Phenol-formaldehyde resin formation is accelerated by high temperatures and strong acid/base catalysts.[14]

  • Preventative Measures:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. Exothermic reactions, like the Reimer-Tiemann, may require external cooling once initiated.[6]

    • Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one where possible.[14]

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed or the product concentration plateaus.

    • Method Selection: Consider methods that use milder conditions, such as the MgCl₂/Et₃N/paraformaldehyde procedure.[12][13]

// Nodes Start [label="Low Yield or\nMultiple Products", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Crude Reaction\nMixture (TLC, LC-MS, NMR)", fillcolor="#FFFFFF", fontcolor="#202124"]; Identify [label="Identify Major Side Product", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Side Product Nodes DiFormyl [label="Di-formylation\nProduct Detected", fillcolor="#FCE8E6", fontcolor="#202124"]; Polymer [label="Polymer/Resin\nFormation", fillcolor="#FCE8E6", fontcolor="#202124"]; Hydrolysis [label="Ester Hydrolysis\nProduct Detected", fillcolor="#FCE8E6", fontcolor="#202124"]; SM [label="High % of\nStarting Material", fillcolor="#FCE8E6", fontcolor="#202124"];

// Solution Nodes Sol_DiFormyl [label="Reduce Molar Ratio\nof Formylating Agent.\nDecrease Reaction Time.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Polymer [label="Lower Reaction Temperature.\nReduce Reaction Time.\nConsider Milder Method.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Hydrolysis [label="Use Non-Aqueous Method\n(e.g., MgCl₂/Et₃N or Duff).\nProtect Acid Group.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_SM [label="Check Reagent Purity (Anhydrous).\nOptimize Conditions (Temp, Base).\nEnsure Proper Work-up/Hydrolysis.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> Analyze; Analyze -> Identify; Identify -> DiFormyl [label="[A]"]; Identify -> Polymer [label="[B]"]; Identify -> Hydrolysis [label="[C]"]; Identify -> SM [label="[D]"];

DiFormyl -> Sol_DiFormyl; Polymer -> Sol_Polymer; Hydrolysis -> Sol_Hydrolysis; SM -> Sol_SM; } Caption: Troubleshooting workflow for formylation side products.

Frequently Asked Questions (FAQs)

Q: Why is ortho-formylation so strongly preferred for phenols?

A: The ortho selectivity arises from the directing effect of the hydroxyl group. In basic media (like the Reimer-Tiemann reaction), the hydroxyl group is deprotonated to a phenoxide. The negative charge is delocalized into the aromatic ring, making the ortho and para positions highly nucleophilic.[6][7] The ortho position is often favored due to coordination or hydrogen bonding between the incoming electrophile and the phenoxide oxygen, which stabilizes the transition state leading to the ortho product.[18]

Q: Can I use other formylation methods not listed here?

A: Yes, other methods exist, but they have drawbacks for this specific substrate. The Gattermann reaction uses highly toxic HCN.[8][19] Formylation with dichloromethyl methyl ether and a Lewis acid like TiCl₄ can be effective but may also promote polymerization.[20] For this substrate, the methods discussed above represent the most common and practical choices.

Q: Is it possible to formylate the active methylene group of the acetate side chain?

A: While the methylene group adjacent to the ester is weakly acidic, formylation of the highly activated aromatic ring is overwhelmingly favored. The phenoxide is a much stronger nucleophile, directing the reaction to the ring. Under standard phenolic formylation conditions, reaction at the side chain is not a significant competing pathway.

Featured Experimental Protocol: Selective ortho-Formylation via MgCl₂/Et₃N Method

This method is highlighted due to its high regioselectivity for ortho-formylation, use of less hazardous reagents compared to alternatives, and generally high yields.[12][13]

Materials:

  • Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.)

  • Anhydrous Magnesium Chloride (MgCl₂) (2.0 eq.)[13]

  • Paraformaldehyde (3.0 eq.)[13]

  • Triethylamine (Et₃N) (2.0 eq.)[13]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Equip a dry, three-necked, round-bottomed flask with a reflux condenser, a magnetic stir bar, and rubber septa. Purge the flask with an inert gas (argon or nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous MgCl₂ (2.0 eq.) and paraformaldehyde (3.0 eq.) to the flask.

  • Solvent and Base: Add anhydrous THF via syringe to the flask. With stirring, add triethylamine (2.0 eq.) dropwise. Stir the resulting slurry for 15 minutes at room temperature.

  • Substrate Addition: Add methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.), either neat or as a concentrated solution in anhydrous THF.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 65-75°C) for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Prolonged reaction times may lead to the formation of methoxymethyl byproducts.[13]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel.

  • Washing: Wash the organic phase sequentially with 1 M HCl (3 times), water (3 times), and finally with brine. Caution: Gas evolution may occur during the initial acid wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from hexane/ethyl acetate) or flash column chromatography on silica gel to yield pure this compound.

References

Navigating the Challenges of Ortho-Formylation of Phenols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

print(google_search.search(queries=["Reimer-Tiemann reaction troubleshooting low ortho selectivity", "Duff reaction side reactions and how to minimize them", "Vilsmeier-Haack reaction on phenols regioselectivity control", "ortho-formylation of phenols comparative study of methods", "Protecting group strategies for selective ortho-formylation of phenols", "Lewis acid catalysis in ortho-formylation of phenols", "Mechanism of chelation control in ortho-formylation of phenols with MgCl2", "Influence of phenol substituents on ortho-formylation regioselectivity", "Practical guide to Reimer-Tiemann reaction conditions optimization", "Duff reaction optimization for mono-formylation", "Vilsmeier-Haack reaction conditions for phenols", "Modern catalytic methods for ortho-formylation of phenols"]))

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Phenol Formylation. As Senior Application Scientists, we understand that the seemingly straightforward task of introducing a formyl group onto a phenolic ring can be fraught with challenges, particularly concerning regioselectivity. Achieving high yields of the desired ortho-isomer is a frequent stumbling block in multi-step syntheses. This guide is designed to provide you with in-depth, practical solutions to the common issues encountered during the ortho-formylation of phenols. We will delve into the mechanistic nuances of classical and modern formylation reactions, offering troubleshooting advice and optimized protocols to enhance your experimental success.

The Core Challenge: Understanding Ortho vs. Para Selectivity

The hydroxyl group of a phenol is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions due to the resonance stabilization of the intermediate sigma complex.[1][2][3] While electronic factors often favor the para position due to reduced steric hindrance, achieving ortho-selectivity is crucial for the synthesis of many important compounds, including salicylaldehydes and their derivatives. The choice of formylation method and reaction conditions is paramount in tipping the regiochemical balance in favor of the ortho product.

This guide will focus on three classical methods—the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions—and a highly effective modern alternative, the magnesium chloride-mediated formylation.

Method Selection Guide & FAQs

Choosing the right formylation method is the first critical step. This section provides a comparative overview to guide your decision-making process, followed by frequently asked questions for each technique.

At-a-Glance Method Comparison
MethodFormylating AgentTypical ConditionsKey AdvantagesCommon Issues
Reimer-Tiemann Dichlorocarbene (from CHCl₃)Strong base (e.g., NaOH), biphasic system, heatWell-established, favors ortho-formylationModerate yields, formation of para-isomer, potential for thermal runaway, use of toxic chloroform[4][5][6][7]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic medium (e.g., TFA, AcOH), heatInexpensive reagents, good for electron-rich phenolsOften inefficient, can lead to di-formylation or polymerization, complex mechanism[8][9][10]
Vilsmeier-Haack Vilsmeier reagent (from DMF/POCl₃)Anhydrous conditionsEffective for highly electron-rich aromaticsWeaker electrophile, may not be suitable for less activated or hindered phenols[11][12][13][14][15]
MgCl₂-Mediated ParaformaldehydeMgCl₂, Et₃N, anhydrous solvent (THF or ACN)Excellent ortho-selectivity, high yields, milder conditionsRequires strictly anhydrous conditions[16][17][18][19]

In-Depth Troubleshooting by Reaction Type

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols by treatment with chloroform in a basic solution.[4][6] The key electrophile is dichlorocarbene (:CCl₂), generated in situ.[4][5][6][7]

The reaction's ortho-selectivity is generally attributed to the coordination between the phenoxide oxygen and the electrophilic dichlorocarbene.[4][6][7] However, this interaction is often not strong enough to completely prevent the attack at the sterically less hindered and electronically rich para position, leading to mixtures of isomers.

G cluster_carbene Carbene Formation cluster_phenol Phenol Activation cluster_attack Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ Base Base (OH⁻) CHCl3->Base Deprotonation Carbanion ⁻CCl₃ Base->Carbanion Phenoxide Phenoxide Ion Base->Phenoxide Carbene :CCl₂ Carbanion->Carbene α-elimination Ortho_Intermediate Ortho-Dichloromethyl Intermediate Carbene->Ortho_Intermediate Favored Para_Intermediate Para-Dichloromethyl Intermediate Carbene->Para_Intermediate Side Product Phenol Phenol Phenol->Base Deprotonation Phenoxide->Carbene Nucleophilic Attack Ortho_Product Ortho-Product (Salicylaldehyde) Ortho_Intermediate->Ortho_Product Hydrolysis Para_Product Para-Product Para_Intermediate->Para_Product Hydrolysis G Phenol Phenol Iminium Iminium Ion Phenol->Iminium Electrophilic Attack (Ortho-directing H-bond) HMTA HMTA Acid Acid (H⁺) HMTA->Acid Protonation & Ring Opening Acid->Iminium Intermediate Ortho-Aminomethyl Intermediate Iminium->Intermediate Product Salicylaldehyde Intermediate->Product Intramolecular Redox & Hydrolysis DiProduct Di-formylated Product Intermediate->DiProduct Further Reaction (Side Product) G cluster_activation Phenoxide Formation cluster_chelation Chelation & Directed Attack cluster_oxidation Oxidation to Aldehyde Phenol Phenol Base MgCl₂ / Et₃N Phenol->Base Mg_Phenoxide Magnesium Phenoxide Base->Mg_Phenoxide Formaldehyde Formaldehyde Mg_Phenoxide->Formaldehyde Transition_State Six-Membered Chelated Transition State Mg_Phenoxide->Transition_State Paraform Paraformaldehyde Paraform->Formaldehyde Depolymerization Formaldehyde->Transition_State Ortho_Intermediate Ortho-Hydroxymethyl Intermediate Transition_State->Ortho_Intermediate Selective ortho-Attack Product Salicylaldehyde Ortho_Intermediate->Product Redox Reaction (with another Formaldehyde)

References

How to avoid para-isomer formation in phenol formylation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Achieving High Ortho-Selectivity and Troubleshooting Para-Isomer Formation

Welcome to the Technical Support Center for Phenol Formylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for controlling the regioselectivity of phenol formylation reactions. As Senior Application Scientists, we understand the challenges of achieving high ortho-selectivity and offer this resource to help you navigate common experimental hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the control of isomer formation in phenol formylation.

Q1: Why does phenol formylation often yield a mixture of ortho and para isomers?

A1: Phenol is an activated aromatic system where the hydroxyl group is an ortho, para-director for electrophilic aromatic substitution. The lone pairs on the oxygen atom increase the electron density at the ortho and para positions through resonance, making them susceptible to attack by the formylating agent. The final ratio of ortho to para products is a delicate balance of steric and electronic factors. While there are two ortho positions to one para position, the para position is often sterically more accessible, which can lead to significant formation of the para-isomer.[1][2][3]

Q2: What is the primary strategy to favor ortho-formylation over para-formylation?

A2: The most effective strategy to enhance ortho-selectivity is to exploit chelation. This involves the use of a metal cation that can coordinate to both the phenolic oxygen and the formylating agent, creating a cyclic transition state that directs the electrophile to the adjacent ortho position. This pre-organization of the reactants significantly lowers the activation energy for ortho-substitution compared to the sterically favored but electronically less organized para-attack.[4][5][6]

Q3: Which formylation reactions are known for high ortho-selectivity?

A3: Several formylation reactions can be tuned to favor the ortho product. The Reimer-Tiemann reaction, while classic, often gives mixtures, but its ortho-selectivity can be enhanced under conditions that promote ion-pairing.[1][2] The Duff reaction, using hexamethylenetetramine (HMTA), is another method where ortho-selectivity is governed by hydrogen bonding.[7][8][9] However, methods employing magnesium salts, such as the Magnesium Chloride-Mediated Formylation, are particularly renowned for their high ortho-selectivity due to strong chelation control.[4][10][11][12][13]

Q4: Can I completely eliminate para-isomer formation?

A4: While achieving 100% ortho-selectivity is challenging, certain methods can yield the ortho-isomer as the exclusive or major product, with the para-isomer being undetectable by standard analytical techniques like GC or NMR.[4] The Magnesium Chloride-Mediated method, for instance, is reported to give exclusively ortho-formylation for many phenolic substrates.[14][15] Another strategy is to temporarily block the para position with a removable protecting group, such as a sulfonic acid or a bulky alkyl group, forcing formylation to occur at the ortho position.[3][16]

Troubleshooting Guide: Common Issues and Solutions

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My Reimer-Tiemann reaction is producing too much para-isomer.

  • Cause: The Reimer-Tiemann reaction's regioselectivity is sensitive to reaction conditions. The interaction between the dichlorocarbene intermediate and the phenoxide is key to ortho-direction.[17][18] Insufficient ion pairing between the phenoxide and the cation of the base can reduce the directing effect, leading to increased para-substitution.[1][2]

  • Solution:

    • Increase Base Concentration: Higher concentrations of hydroxide can promote the formation of ion pairs, which favors the ortho attack.[1][2]

    • Choice of Cation: The nature of the counter-ion of the base can influence the ortho:para ratio. While not extensively documented for all cations, it's a parameter worth investigating in your system.

    • Phase-Transfer Catalysis: In the biphasic Reimer-Tiemann reaction, a phase-transfer catalyst can influence the proximity of the reactants and potentially alter the isomer ratio.

Issue 2: I am observing significant resin/polymer formation in my formylation reaction.

  • Cause: This is a common side reaction, especially in methods using formaldehyde or its equivalents under acidic or basic conditions.[19] It occurs through repeated hydroxymethylation of the phenol followed by condensation.[19]

  • Solution:

    • Control Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one if feasible for your reaction.[19]

    • Temperature Management: Avoid high reaction temperatures, as they accelerate polymerization. Maintain the lowest temperature at which a reasonable reaction rate is observed.[19]

    • Minimize Reaction Time: Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the desired product is formed to prevent over-reaction.[19]

Issue 3: My Magnesium Chloride-Mediated formylation is not working or gives low yields.

  • Cause: This reaction is highly sensitive to the presence of water. The anhydrous nature of the reagents and solvent is crucial for success.[20][21] The physical form of the magnesium chloride also plays a significant role.[20]

  • Solution:

    • Ensure Anhydrous Conditions: Use anhydrous magnesium chloride (beads are often recommended over powder), dry paraformaldehyde, and freshly distilled anhydrous solvents (like THF or acetonitrile).[14][20][21] All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., argon).[20]

    • Reagent Quality: Use high-purity reagents. The use of anhydrous MgCl₂ beads with low water content (<100 ppm) has been highlighted as critical.[20]

    • Correct Stoichiometry: An excess of paraformaldehyde and at least two equivalents of magnesium chloride are often required for optimal results.[14]

Issue 4: The Duff reaction is resulting in di-formylation.

  • Cause: If both ortho positions are available, di-formylation can occur, especially with an excess of the formylating agent, hexamethylenetetramine (HMTA).[19][22][23]

  • Solution:

    • Adjust Stoichiometry: Carefully control the molar ratio of HMTA to the phenol. Reducing the amount of HMTA can significantly favor the mono-formylated product.[19]

    • Monitor Reaction Progress: Use TLC or HPLC to track the formation of the mono- and di-formylated products and stop the reaction at the optimal time.[19]

Recommended Protocols for High Ortho-Selectivity

For reliable ortho-formylation, the Magnesium Chloride-Mediated method is highly recommended due to its excellent regioselectivity and generally good yields.[15]

Protocol: Magnesium Chloride-Mediated Ortho-Formylation of Phenols

This protocol is adapted from the work of Hofsløkken and Skattebøl and has been demonstrated to be effective for a wide range of phenolic substrates.[10][14]

Materials:

  • Phenolic substrate

  • Anhydrous magnesium dichloride (MgCl₂, beads, -10 mesh, 99.9%)

  • Paraformaldehyde (dried over P₂O₅ under vacuum)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

  • 1 N HCl

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and under an argon atmosphere, add anhydrous magnesium dichloride (2 equivalents) and paraformaldehyde (3 equivalents).

  • Add anhydrous THF (or acetonitrile) via syringe to the flask.

  • Add anhydrous triethylamine (2 equivalents) dropwise via syringe and stir the mixture for 10 minutes.

  • Add the phenolic substrate (1 equivalent) dropwise via syringe. The mixture may change color.

  • Heat the reaction mixture to a gentle reflux (approximately 75°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times). Caution: Gas evolution may occur during the acid wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

MethodKey ReagentsTypical ConditionsOrtho:Para RatioNotes
Reimer-Tiemann Phenol, CHCl₃, NaOHBiphasic, heatingOften >1, but variable[1][2]Selectivity influenced by base concentration and counter-ion.[1][2]
Duff Reaction Phenol, HMTA, AcidAcetic acid or TFA, heatingPredominantly ortho for phenols[9][22]Mechanism involves an iminium ion electrophile; hydrogen bonding directs to the ortho position.[7][8]
MgCl₂-Mediated Phenol, Paraformaldehyde, MgCl₂, Et₃NAnhydrous THF or ACN, refluxHighly selective, often exclusively ortho[10][14][15]Chelation control is the key to high selectivity.[4] Requires strictly anhydrous conditions.[20]

Visualizations

Mechanism of Chelation Control in MgCl₂-Mediated Formylation

Caption: Chelation of MgCl₂ with phenol and formaldehyde pre-organizes the reactants for intramolecular attack at the ortho-position.

Experimental Workflow for MgCl₂-Mediated Formylation

G Workflow for MgCl₂-Mediated Formylation A 1. Combine Anhydrous Reagents (MgCl₂, Paraformaldehyde) under Argon B 2. Add Anhydrous Solvent (THF) and Base (Et₃N) A->B C 3. Add Phenolic Substrate B->C D 4. Reflux for 2-4 hours (Monitor by TLC) C->D E 5. Work-up (Ether addition, HCl wash, Water wash) D->E F 6. Isolation & Purification (Drying, Evaporation, Chromatography) E->F

Caption: Step-by-step workflow for the highly selective ortho-formylation of phenols using the MgCl₂-mediated method.

References

Technical Support Center: Navigating the Nuances of the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic ortho-formylation method. Here, we move beyond textbook descriptions to address the practical challenges and frequent sources of low conversion encountered in the lab. Our focus is on providing actionable, evidence-based solutions grounded in mechanistic understanding to help you optimize your reaction outcomes.

Troubleshooting Guide: From Low Yields to Intractable Tars

This section addresses the most common issues encountered during the Reimer-Tiemann reaction in a direct question-and-answer format.

Issue 1: Persistently Low Yield of the Desired Aldehyde

Question: I am consistently obtaining low yields (<30%) of my target hydroxybenzaldehyde. What are the primary factors I should investigate?

Answer: Persistently low yields in the Reimer-Tiemann reaction typically stem from one or more of four key areas: inefficient generation or reaction of dichlorocarbene, poor phase transfer between the aqueous and organic layers, suboptimal reaction temperature, or substrate deactivation.

  • Inefficient Dichlorocarbene Generation: The entire reaction hinges on the in-situ formation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[1]

    • Underlying Cause: Insufficiently strong or low-quality base can fail to efficiently deprotonate chloroform. The presence of stabilizing agents in the chloroform, such as ethanol, can also consume the base, hindering carbene formation.

    • Solution: Ensure you are using a high-purity strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a sufficient concentration, typically within a 10-40% aqueous solution.[2] Use fresh, stabilizer-free chloroform for best results.

  • Poor Phase Transfer: The Reimer-Tiemann reaction is a biphasic system where the phenoxide ion resides in the aqueous phase and the chloroform in the organic phase.[3][4] The reaction occurs at the interface or in the organic phase, meaning the phenoxide must come into contact with the dichlorocarbene.

    • Underlying Cause: Inadequate mixing fails to create a sufficient interfacial area for the reaction to occur at a reasonable rate.

    • Solution: Vigorous mechanical stirring is paramount. For more challenging substrates or to improve reaction kinetics, the introduction of a phase-transfer catalyst (PTC) is highly recommended. Quaternary ammonium salts like benzyltriethylammonium chloride are effective at shuttling the phenoxide anion into the organic phase where it can react with the dichlorocarbene.[5]

  • Suboptimal Temperature Control: The reaction requires an initial input of heat to begin, but it can become highly exothermic once initiated.[6]

    • Underlying Cause: If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of the thermally sensitive dichlorocarbene and promote side reactions, including tar formation.[7]

    • Solution: The optimal temperature range is generally between 60-70°C.[2] It is critical to monitor the internal reaction temperature and control the rate of chloroform addition to prevent a thermal runaway. A slow, dropwise addition of chloroform to the heated phenoxide solution is the standard, safe practice.

  • Substrate Deactivation: The electronic nature of the phenol substrate plays a crucial role.

    • Underlying Cause: The reaction is an electrophilic aromatic substitution, with the electron-deficient dichlorocarbene acting as the electrophile.[8] Therefore, electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring deactivate it towards electrophilic attack, leading to significantly lower yields.

    • Solution: For deactivated substrates, increasing the reaction temperature slightly or extending the reaction time may provide marginal improvement. However, for strongly deactivated systems, alternative formylation methods like the Vilsmeier-Haack or Duff reaction, which do not rely on a carbene electrophile, may be more suitable.[9]

// Nodes Start [label="Start: Low Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Carbene [label="1. Evaluate Dichlorocarbene Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Phase_Transfer [label="2. Assess Phase Transfer Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="3. Verify Temperature Control", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Substrate [label="4. Analyze Substrate Electronics", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Base [label="Use High-Purity Base (10-40%)\nUse Stabilizer-Free CHCl₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Mixing [label="Increase Stirring Rate\nAdd Phase-Transfer Catalyst (PTC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Maintain 60-70°C\nControl CHCl₃ Addition Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Substrate [label="Increase Temp/Time\nConsider Alternative Formylation Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="Optimized Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Carbene; Start -> Check_Phase_Transfer; Start -> Check_Temp; Start -> Check_Substrate;

Check_Carbene -> Sol_Base; Check_Phase_Transfer -> Sol_Mixing; Check_Temp -> Sol_Temp; Check_Substrate -> Sol_Substrate;

Sol_Base -> End; Sol_Mixing -> End; Sol_Temp -> End; Sol_Substrate -> End; } endom Caption: Troubleshooting workflow for low conversion.

Issue 2: Excessive Tar and Resin Formation

Question: My reaction mixture is producing a large amount of dark, intractable tar, making product isolation nearly impossible. How can this be prevented?

Answer: Tar formation is a common and frustrating side reaction in the Reimer-Tiemann process. It arises from the polymerization of the phenol and/or the aldehyde product under the strongly basic and high-temperature conditions.[7]

  • Underlying Causes & Preventative Measures:

    • High Localized Concentration of Dichlorocarbene: A high concentration of the highly reactive dichlorocarbene can lead to self-condensation and other undesirable side pathways.

      • Solution: The most effective mitigation strategy is the slow, controlled, dropwise addition of chloroform to the reaction mixture. This maintains a low, steady-state concentration of the carbene, favoring the desired reaction with the phenoxide.[7]

    • Excessive Temperature: High temperatures accelerate the polymerization reactions that lead to tar formation.

      • Solution: Strictly maintain the reaction temperature in the 60-70°C range. Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature.

    • Oxidation: The presence of oxygen can promote oxidative side reactions that contribute to the formation of colored, polymeric materials.

      • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions and reduce tarring.[7]

    • Prolonged Reaction Time: Leaving the reaction mixture under harsh basic conditions for an extended period after completion will invariably lead to increased byproduct formation.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly.

Issue 3: Poor ortho:para Selectivity

Question: I am obtaining a significant amount of the para-isomer, but my target is the ortho-hydroxybenzaldehyde. How can I improve the regioselectivity?

Answer: The Reimer-Tiemann reaction generally favors the formation of the ortho product.[2] This selectivity is attributed to a stabilizing interaction between the phenoxide oxygen and the dichlorocarbene intermediate during the electrophilic attack on the ring. However, several factors can influence the ortho:para ratio.

  • Influence of the Base Cation: The choice of alkali metal hydroxide can have a surprising effect on selectivity.

    • Explanation: The smaller sodium cation (from NaOH) is thought to chelate more effectively with the phenoxide oxygen and the incoming dichlorocarbene, stabilizing the transition state that leads to ortho substitution. The larger potassium cation (from KOH) is less effective at this chelation, which can lead to an increase in the proportion of the sterically less hindered para product.

    • Recommendation: For maximizing ortho selectivity, sodium hydroxide is generally the preferred base.

  • Steric Hindrance: If the ortho positions on the phenol are sterically hindered by bulky substituents, the attack of the dichlorocarbene will be directed to the more accessible para position.[2]

  • Solvent Effects: The choice of solvent can also play a role. While the reaction is typically biphasic, using co-solvents can alter the solvation environment and impact selectivity. Some studies have shown that using methanol as a co-solvent can influence the product distribution.[10]

ParameterCondition for High ortho-selectivityRationale
Base Sodium Hydroxide (NaOH)The smaller Na⁺ cation effectively chelates the phenoxide and dichlorocarbene, stabilizing the ortho transition state.
Substrate Unhindered ortho-positionsAllows for facile electrophilic attack at the electronically favored ortho position.
Additives None (standard conditions)While additives like cyclodextrins can be used to favor para substitution, their absence promotes the inherent ortho-directing effect.[11]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Reimer-Tiemann reaction?

A1: The reaction proceeds through three main stages:

  • Formation of Dichlorocarbene: A strong base (e.g., NaOH) deprotonates chloroform (CHCl₃) to form the trichloromethyl carbanion (-:CCl₃). This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion (Cl⁻) to yield the highly reactive, neutral electrophile, dichlorocarbene (:CCl₂).[4]

  • Electrophilic Attack: The base also deprotonates the phenol to form the more nucleophilic phenoxide ion. The negative charge of the phenoxide is delocalized into the aromatic ring, activating it towards electrophilic attack. The electron-rich ring, primarily at the ortho position, attacks the electron-deficient dichlorocarbene.[6]

  • Hydrolysis: The resulting intermediate undergoes a series of steps, including tautomerization and hydrolysis. The two chlorine atoms on the introduced group are replaced by a carbonyl oxygen from water under the basic conditions, ultimately yielding the final hydroxybenzaldehyde product after acidic work-up.[12]

Reimer_Tiemann_Mechanism

Q2: Can this reaction be used on substrates other than simple phenols?

A2: Yes, the Reimer-Tiemann reaction is effective for a range of other electron-rich hydroxy-aromatic compounds, including naphthols. Electron-rich heterocycles like pyrroles and indoles also undergo the reaction.[13] However, it's important to note that the reaction may be unsuitable for substrates containing functional groups that are sensitive to strong bases and heat, or that can react with dichlorocarbene, such as alkenes and amines.[5]

Q3: Is it possible to produce salicylic acid instead of salicylaldehyde?

A3: Yes, a common variation of the Reimer-Tiemann reaction involves substituting chloroform (CHCl₃) with carbon tetrachloride (CCl₄).[13] The mechanism is analogous, but the intermediate formed from CCl₄ leads to the formation of a carboxylic acid group instead of an aldehyde group upon hydrolysis, yielding salicylic acid from phenol.

Q4: What are the critical safety precautions for this reaction?

A4: The Reimer-Tiemann reaction involves several hazards that must be managed with appropriate safety protocols.

  • Chloroform: Chloroform is a suspected carcinogen and is toxic. It should be handled exclusively in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichlorocarbene: This intermediate is highly reactive and potentially hazardous. The reaction should be set up to avoid its accumulation, primarily through the slow addition of chloroform.[14]

  • Exothermic Nature: The reaction can become highly exothermic and is prone to thermal runaways.[4] Never add the chloroform all at once. Ensure the reaction vessel is equipped with adequate cooling (e.g., an ice bath on standby) and that the temperature is carefully monitored.

  • Strong Base: Concentrated sodium or potassium hydroxide solutions are highly corrosive. Handle with care to avoid skin and eye contact.

Experimental Protocols

Protocol 1: Standard Synthesis of Salicylaldehyde from Phenol

This protocol provides a generalized procedure for the ortho-formylation of phenol.

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Diethyl ether or Dichloromethane (for extraction)

  • Hydrochloric Acid (HCl) (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

  • Setup: In a round-bottom flask, dissolve phenol (1.0 eq) in a 20-30% aqueous solution of NaOH (approx. 4.0 eq). Equip the flask with a reflux condenser and a dropping funnel containing chloroform (1.5-2.0 eq).

  • Heating: Gently heat the mixture to 60-65°C with vigorous stirring.

  • Chloroform Addition: Add the chloroform dropwise from the dropping funnel over a period of at least 1 hour. A color change to a reddish-brown is typically observed. Maintain the temperature and stirring throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up (Cooling & Neutralization): Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the dark reaction mixture with dilute hydrochloric acid until it is acidic (pH ~5).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to separate the ortho and para isomers.

References

Technical Support Center: Optimization of Duff Reaction Parameters for Higher Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Duff reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this versatile ortho-formylation reaction and achieve higher, more consistent yields in your experiments.

Introduction to the Duff Reaction

The Duff reaction is a formylation reaction that introduces an aldehyde group onto an electron-rich aromatic ring, most commonly a phenol, using hexamethylenetetramine (HMTA) as the formylating agent.[1][2][3] It is a valuable tool in organic synthesis for producing hydroxy- and amino-benzaldehydes, which are important precursors for pharmaceuticals and other fine chemicals.[4][5] The reaction typically proceeds via electrophilic aromatic substitution, where a protonated and activated form of HMTA acts as the electrophile.[1][6] While powerful, the Duff reaction is notorious for variable and sometimes low yields, making optimization a critical step for successful synthesis.[7][8]

This guide provides practical, field-proven insights to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Duff reaction experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am recovering most of my starting material and observing very low conversion to the desired aldehyde. What are the likely causes and how can I improve the yield?

A: This is a frequent issue in the Duff reaction and can stem from several factors related to reaction conditions and reagent activity.

  • Insufficient Activation of the Aromatic Ring: The Duff reaction requires a strongly electron-donating group, such as a hydroxyl (-OH) or amino (-NR2) group, on the aromatic substrate to proceed efficiently.[1] If your substrate is only weakly activated, the reaction may be sluggish.

    • Expert Insight: For phenols, the ortho-position is preferentially formylated due to a directing effect from the hydroxyl group.[1][9] If both ortho positions are blocked, formylation may occur at the para position.[1]

  • Inadequate Acid Catalysis: The reaction requires an acidic medium to protonate and activate the hexamethylenetetramine (HMTA).[6] The choice and concentration of the acid are critical.

    • Troubleshooting Steps:

      • Acid Choice: Trifluoroacetic acid (TFA) is often more effective than acetic acid, leading to higher yields and faster reaction times.[10][11] For reactions in glycerol, glyceroboric acid is traditionally used.[12][13]

      • Anhydrous Conditions: While the final hydrolysis step requires water, the initial stages of the reaction are best carried out under anhydrous conditions to prevent premature decomposition of the HMTA.[8][12]

  • Suboptimal Temperature: The reaction typically requires heating.[14] However, the ideal temperature can vary significantly depending on the substrate and solvent.

    • Troubleshooting Steps:

      • Temperature Screening: If you are experiencing low yields, consider screening a range of temperatures (e.g., 70°C to 150°C).[6][10][14]

      • Microwave Synthesis: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[4][5][7]

  • Poor Reagent Quality: Ensure your hexamethylenetetramine is of high purity and your solvent is anhydrous.

Issue 2: Formation of a Resin-like Polymer

Q: My reaction mixture becomes a thick, intractable resin, making workup difficult and yields poor. What is causing this polymerization and how can I prevent it?

A: The formation of a phenol-formaldehyde-like resin is a well-known side reaction in the Duff reaction, particularly under strongly acidic conditions and at high temperatures.[15] This occurs through repeated electrophilic attack of activated intermediates on the phenol ring.

  • Causality: The reaction proceeds through an initial aminomethylation of the phenol.[16] Under harsh conditions, this intermediate and subsequent species can act as electrophiles, leading to uncontrolled polymerization with the electron-rich phenol.

  • Preventative Measures:

    • Temperature Control: Avoid excessive temperatures. Lowering the reaction temperature can significantly reduce the rate of polymerization.[15]

    • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as a reasonable amount of product has formed, before polymerization becomes dominant.

    • Stoichiometry: Using a large excess of the phenol relative to HMTA can sometimes mitigate polymerization by ensuring the electrophile is more likely to react with a fresh phenol molecule rather than a previously substituted one.

    • Order of Addition: Adding the phenol slowly to the heated mixture of HMTA and acid can sometimes help to control the reaction rate and minimize side reactions.

Issue 3: Formation of Di-formylated Byproducts

Q: I am observing a significant amount of a di-formylated product in my reaction mixture. How can I improve the selectivity for the mono-formylated product?

A: Di-formylation is a common issue when the phenol has more than one activated position available for electrophilic attack, such as two unsubstituted ortho positions.[17]

  • Controlling Stoichiometry: This is the most critical factor.

    • Expert Insight: To favor mono-formylation, carefully control the molar ratio of HMTA to your phenolic substrate. A 1:1 ratio is a good starting point. Increasing the amount of HMTA will favor di-formylation.[17][18]

  • Reaction Monitoring: As with polymerization, careful monitoring of the reaction progress is key. Stop the reaction when the concentration of the desired mono-formylated product is at its maximum.[17]

  • Substrate Steric Hindrance: If your substrate has one ortho position that is sterically hindered, this will naturally favor formylation at the less hindered position, improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Duff reaction?

A1: There is no single "best" solvent, as the optimal choice depends on the substrate and desired reaction conditions.

  • Trifluoroacetic acid (TFA): Often used as both the solvent and the acid catalyst, it generally gives good yields and can lead to faster reactions.[8][10]

  • Acetic Acid: A more traditional solvent, often used for its lower cost and milder acidity compared to TFA.[6]

  • Glycerol/Glyceroboric Acid: The original Duff conditions used this mixture, which is effective but can lead to viscous reaction mixtures and requires higher temperatures.[12][13]

  • Solvent-Free (Mechanochemical) Conditions: A recent sustainable approach involves a solid-phase mechanochemical route using silica as a solid support and a small amount of sulfuric acid. This method avoids toxic solvents, simplifies workup, and can provide high yields.[9][18][19]

Q2: What is the role of water in the Duff reaction?

A2: The role of water is twofold and stage-dependent.

  • Initial Stage: The reaction is generally initiated under anhydrous conditions to allow for the formation of the active electrophile from HMTA without premature decomposition.[12]

  • Final Stage (Workup): Water is essential during the acidic workup to hydrolyze the imine intermediate formed during the reaction to the final aldehyde product.[1][6] Interestingly, some studies have shown that the addition of a stoichiometric amount of water to the reaction mixture can increase product yields by 10-20%.[7]

Q3: Can the Duff reaction be used for substrates other than phenols?

A3: Yes, while most commonly applied to phenols, the Duff reaction can also be used for other electron-rich aromatic compounds.

  • Anilines: The reaction can be used for the formylation of activated aromatic amines.[14]

  • Heterocycles: The Duff reaction has been successfully applied to electron-rich heterocyclic compounds like indoles and coumarins.[16][20]

Q4: What is the typical workup procedure for a Duff reaction?

A4: The workup generally involves hydrolysis of the intermediate imine followed by extraction of the product.

  • Cooling and Quenching: The reaction mixture is cooled and then quenched, often by pouring it into ice-water.[4][8]

  • Acidic Hydrolysis: The mixture is acidified (if not already in a strong acid like TFA) with a mineral acid like sulfuric acid or hydrochloric acid and often heated or stirred to ensure complete hydrolysis of the imine intermediate to the aldehyde.[12]

  • Extraction: The product is then extracted into an organic solvent (e.g., diethyl ether, dichloromethane).[8][17]

  • Purification: The crude product is then purified, typically by column chromatography or recrystallization.[21]

Data and Protocols

Table 1: Recommended Starting Conditions for Duff Reaction Optimization
ParameterConventional HeatingMicrowave-AssistedMechanochemical
Substrate:HMTA Ratio 1 : 1.5 - 31 : 1.5 - 31 : 1.5 - 2
Solvent/Medium Trifluoroacetic Acid (TFA) or Acetic AcidTrifluoroacetic Acid (TFA)Silica
Acid Catalyst TFA or Glyceroboric AcidTFASulfuric Acid (catalytic)
Temperature 80 - 160 °C[12][14]100 - 150 °C[4]Ambient (milling)
Reaction Time 2 - 24 hours[8]3 - 30 minutes[4][17]30 - 90 minutes[18]
Experimental Protocol: Microwave-Assisted Duff Reaction[4]
  • Reagent Preparation: In a microwave reaction vessel, combine the substituted phenol (1 equivalent), hexamethylenetetramine (HMTA) (1.5 - 3 equivalents), and trifluoroacetic acid (TFA) as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the temperature to 120 °C and the reaction time to 10 minutes.

  • Workup: After cooling, carefully pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Duff Reaction

Duff Reaction Mechanism

Duff_Mechanism Figure 1: Simplified Mechanism of the Duff Reaction cluster_activation Activation of HMTA cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis to Aldehyde HMTA Hexamethylenetetramine (HMTA) Protonated_HMTA Protonated HMTA HMTA->Protonated_HMTA H+ Iminium_Ion Iminium Ion (Electrophile) Protonated_HMTA->Iminium_Ion Ring Opening Phenol Phenol Intermediate Aminomethylated Intermediate Phenol->Intermediate + Iminium Ion Imine Imine Intermediate Intermediate->Imine Oxidation & Rearomatization Aldehyde o-Hydroxybenzaldehyde Imine->Aldehyde H3O+

Caption: Simplified Mechanism of the Duff Reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Low Yields Start Low Yield in Duff Reaction Check_Substrate Is the substrate strongly activated? Start->Check_Substrate Check_Acid Is the acid catalyst appropriate and anhydrous? Check_Substrate->Check_Acid Yes Success Improved Yield Check_Substrate->Success No (Consider alternative formylation) Check_Temp Is the reaction temperature optimized? Check_Acid->Check_Temp Yes Check_Acid->Success No (Switch to TFA or ensure anhydrous conditions) Consider_MW Consider Microwave Synthesis Check_Temp->Consider_MW No (Perform temperature screening) Consider_Mechano Consider Mechanochemistry Check_Temp->Consider_Mechano Also consider Check_Temp->Success Yes Consider_MW->Success Consider_Mechano->Success

Caption: Workflow for Troubleshooting Low Yields.

References

Preventing polymerization during the formylation of phenolic compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Polymerization and Other Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the formylation of phenolic compounds. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Uncontrolled polymerization is a frequent and frustrating challenge in phenol formylation, leading to decreased yields and difficult purification. This guide will focus on understanding the root causes of this and other side reactions, offering practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common challenges you may face during the formylation of phenolic compounds.

Q1: I'm observing significant resin/polymer formation in my formylation reaction. What is causing this, and how can I prevent it?

A1: This is the most common issue in phenol formylation, especially when using formaldehyde-based methods like the Duff reaction.

Root Cause Analysis:

Phenol-formaldehyde resin formation is a well-known side reaction that occurs under both acidic and basic conditions, particularly when a formaldehyde equivalent is used.[1] The reaction proceeds through repeated hydroxymethylation of the phenol, followed by condensation reactions that lead to the formation of a polymeric resin.[1] Highly activated phenols are particularly susceptible to this side reaction.

Troubleshooting Workflow:

G start High Polymer/Resin Formation Observed check_temp Is Reaction Temperature > 80°C? start->check_temp check_stoich Is Formylating Agent:Phenol Ratio > 1.5:1? check_temp->check_stoich No solution_temp Reduce Temperature (e.g., to ~70°C for Duff reaction) check_temp->solution_temp Yes check_time Is Reaction Time Prolonged? check_stoich->check_time No solution_stoich Adjust Stoichiometry (Reduce formylating agent to ~1:1) check_stoich->solution_stoich Yes solution_time Monitor Reaction Closely (TLC/HPLC) & Quench Promptly check_time->solution_time Yes end_node Polymerization Minimized check_time->end_node No solution_temp->end_node solution_stoich->end_node solution_time->end_node

Workflow for Minimizing Polymerization.

Detailed Troubleshooting Steps:

  • Temperature Management: High temperatures significantly accelerate the condensation reactions leading to resin formation.[1] It is crucial to maintain the lowest effective temperature for the formylation reaction. For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent unwanted polymerization.[1]

  • Stoichiometry Control: The molar ratio of the formylating agent to the phenolic substrate is a critical parameter. Using a large excess of the formylating agent can drive the reaction towards polymerization. Aim for a formaldehyde-to-phenol ratio of less than one if possible to minimize resin formation.[1]

  • Reaction Time: The longer the reaction proceeds, the greater the chance for polymerization to occur. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the desired product is formed to prevent over-reaction.[1]

  • Slow Addition of Reagents: Slowly adding the formylating agent (e.g., paraformaldehyde) to a solution of the phenol at a controlled temperature can help to maintain a low concentration of the reactive species, thus disfavoring polymerization.[1]

Q2: My Duff reaction is resulting in a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?

A2: Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions to the hydroxyl group are unsubstituted. [1]

Root Cause Analysis:

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent.[2] If the phenolic substrate has two available ortho positions, and a sufficient amount of HMTA is present, the reaction can proceed at both sites, leading to di-formylation.

Troubleshooting Steps:

  • Adjust Stoichiometry: This is the primary method to control the degree of formylation. By reducing the molar ratio of HMTA to the phenolic substrate, you can significantly increase the yield of the mono-formylated product.[1] Start with a 1:1 molar ratio and adjust as needed based on your results.

  • Monitor Reaction Progress: As with polymerization, monitoring the reaction by TLC or HPLC is crucial. This allows you to stop the reaction once the desired mono-formylated product is maximized, before significant di-formylation occurs.[1]

Q3: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: The Reimer-Tiemann reaction often produces a mixture of ortho and para isomers, with the ortho product typically being the major one. [3][4]

Root Cause Analysis:

The reaction proceeds via the formation of dichlorocarbene (:CCl2) in a basic solution.[3][5] The phenoxide ion then attacks the electrophilic dichlorocarbene. The ortho-selectivity is generally attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[1] However, achieving complete selectivity can be challenging.

Strategies to Enhance Ortho-Selectivity:

  • Choice of Base: The counterion of the base can influence the ortho:para ratio. Using bases with cations that can coordinate with the phenoxide, such as KOH, can enhance ortho selectivity.[6]

  • Solvent System: The Reimer-Tiemann reaction is often carried out in a biphasic solvent system because hydroxides are not readily soluble in chloroform.[3] The use of a phase-transfer catalyst can influence the reaction outcome and may be optimized to favor the ortho isomer.[6]

  • Steric Hindrance: If the ortho positions of the phenol are blocked by other substituents, formylation will preferentially occur at the para position.[2][5] This is a substrate-dependent factor to consider during synthetic planning.

Q4: Can I use protecting groups to prevent polymerization and other side reactions?

A4: Yes, using a protecting group for the phenolic hydroxyl group can be a very effective strategy, though it adds extra steps to your synthesis.

The Rationale Behind Protection:

A protecting group is a temporary modification of a functional group to ensure its survival during a chemical reaction.[7][8] In the context of phenol formylation, protecting the hydroxyl group can prevent its participation in polymerization reactions and can also influence the regioselectivity of the formylation.

Common Protecting Groups for Phenols:

  • Methyl Ether (Me): A simple and robust protecting group. Deprotection can be harsh, often requiring strong acids like HBr or BBr3.

  • Benzyl Ether (Bn): Can be removed under milder, neutral conditions via hydrogenolysis.

  • Silyl Ethers (e.g., TBDMS): Removed by fluoride ion sources (e.g., TBAF). They are sensitive to acidic conditions.

Considerations:

While effective, the use of protecting groups necessitates two additional steps: protection and deprotection.[8] The choice of protecting group should be carefully considered based on the overall synthetic route and the tolerance of other functional groups in the molecule to the protection and deprotection conditions. In some cases, appropriate functionalization of the monomer prior to polymerization can help to avoid unwanted side reactions.[9]

Comparative Overview of Formylation Methods

The choice of formylation method is critical and depends on the substrate's reactivity and the desired regioselectivity. The following table provides a summary of common methods and their typical parameters.

ReactionFormylating AgentCatalyst/ConditionsTypical TemperatureKey Considerations
Vilsmeier-Haack DMF/POCl₃ (Vilsmeier reagent)[10][11][12]None required0°C to RT[10]Effective for electron-rich arenes; regioselectivity is generally para to electron-donating groups unless sterically hindered.[13][14]
Reimer-Tiemann Chloroform (CHCl₃)[3][15]Strong base (e.g., NaOH, KOH)[5]Elevated temperatures[16]Primarily yields the ortho-isomer; can have issues with regioselectivity and yield.[3][4]
Duff Reaction Hexamethylenetetramine (HMTA)[2]Acidic media (e.g., TFA, acetic acid)[17]70°C - 100°C[6]Ortho-selective for phenols; risk of di-formylation and polymerization.[1][2]
Gattermann HCN/HCl[18][19]Lewis acid (e.g., AlCl₃)[18][20]VariesCan be applied to phenol and phenol ether substrates; HCN is highly toxic.[18]
Gattermann-Koch CO/HCl[19]AlCl₃/CuCl[21]VariesNot applicable to phenol and phenol ether substrates.[19][21][22]

Experimental Protocols

The following are generalized protocols. Always adapt them to your specific substrate and scale.

Protocol 1: General Guidelines to Minimize Resin Formation[1]
  • In a round-bottom flask, dissolve the phenolic substrate in a suitable solvent.

  • Control the temperature of the solution using an ice bath or other cooling method.

  • Slowly add the formylating agent (e.g., paraformaldehyde or a solution of HMTA) to the reaction mixture.

  • If a catalyst is used, ensure it is added portion-wise or at a controlled rate.

  • Maintain the reaction temperature at the lowest point where a reasonable reaction rate is observed.

  • Monitor the reaction closely by TLC or HPLC.

  • Upon completion, quench the reaction promptly to prevent over-reaction and polymerization.

Protocol 2: Vilsmeier-Haack Formylation of an Activated Phenol
  • In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for approximately one hour to form the Vilsmeier reagent.[23]

  • Dissolve the phenolic substrate in anhydrous DMF and add it to the pre-formed Vilsmeier reagent.

  • Allow the reaction to stir at room temperature, or gently heat if the reaction is sluggish. Monitor the reaction progress by TLC or HPLC.[6]

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium acetate or sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can then be purified by chromatography or recrystallization.

Mechanistic Insights

Understanding the reaction mechanisms is key to effective troubleshooting.

G cluster_0 Reimer-Tiemann Reaction cluster_1 Duff Reaction Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base (OH-) Intermediate Intermediate Phenoxide->Intermediate :CCl2 Salicylaldehyde Salicylaldehyde Intermediate->Salicylaldehyde Hydrolysis CHCl3 CHCl3 :CCl2 :CCl2 CHCl3->:CCl2 Base (OH-) -H2O, -Cl- Phenol Phenol Iminium Intermediate Iminium Intermediate Phenol ->Iminium Intermediate HMTA, H+ Benzylamine Intermediate Benzylamine Intermediate Iminium Intermediate->Benzylamine Intermediate Rearrangement o-Hydroxybenzaldehyde o-Hydroxybenzaldehyde Benzylamine Intermediate->o-Hydroxybenzaldehyde Hydrolysis

Simplified Mechanisms of the Reimer-Tiemann and Duff Reactions.

In the Reimer-Tiemann reaction , the key reactive species is dichlorocarbene, generated from chloroform and a strong base.[3][16] This highly electrophilic species is attacked by the electron-rich phenoxide ring.

The Duff reaction involves the protonation and ring-opening of HMTA to form an iminium ion, which then acts as the electrophile in a Mannich-type reaction with the phenol.[2][17] Subsequent intramolecular redox reactions and hydrolysis yield the aldehyde.[2]

References

Removal of unreacted starting material from Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: I've completed the synthesis of this compound, but my crude product is impure. What is the likely unreacted starting material I need to remove?

The most probable unreacted starting material is Methyl 2-(4-hydroxyphenyl)acetate.[1][2] The synthesis of your target molecule, this compound, typically involves the formylation of this starting material. Common formylation reactions for phenols include the Reimer-Tiemann and Duff reactions.[3][4][5][6] Incomplete reaction will leave residual Methyl 2-(4-hydroxyphenyl)acetate in your product mixture.

Q2: What are the key differences in chemical properties between my product and the starting material that I can exploit for purification?

The primary difference to leverage is the acidity of the phenolic hydroxyl group and the polarity differences introduced by the aldehyde group.

  • Acidity: Both the product and the starting material contain a phenolic hydroxyl group, making them weakly acidic.[7] This allows for their conversion into water-soluble phenoxide salts upon treatment with a base.[8]

  • Polarity: The introduction of the formyl (aldehyde) group in your product, this compound, increases its polarity compared to the starting material, Methyl 2-(4-hydroxyphenyl)acetate. This difference is crucial for chromatographic separations.[9]

Below is a table summarizing the key properties:

CompoundStructureMolecular Weight ( g/mol )Key Functional GroupsPolarity
Methyl 2-(4-hydroxyphenyl)acetate166.17Phenol, EsterLess Polar
This compound194.18Phenol, Ester, AldehydeMore Polar

Troubleshooting Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques to separate this compound from its precursor.

Method 1: Acid-Base Extraction

This technique is highly effective for separating phenolic compounds from non-acidic impurities.[7][8][10][11]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated phenolic compounds (both product and starting material) will move into the aqueous layer as their sodium salts. The organic layer will contain non-acidic impurities.

  • Isolation of Phenolics: Drain the aqueous layer into a clean flask.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a concentrated acid like hydrochloric acid (HCl) until the pH is acidic (test with litmus paper). Your product and any unreacted starting material will precipitate out of the solution.

  • Collection: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

  • Issue: Emulsion formation during extraction.

    • Cause: Vigorous shaking or high concentration of dissolved species.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.

  • Issue: Low recovery of the product after acidification.

    • Cause: Incomplete precipitation or product being somewhat soluble in the acidic aqueous solution.

    • Solution: Ensure the solution is sufficiently acidic. If the product does not precipitate well, you may need to perform a back-extraction into an organic solvent after acidification.[7]

Method 2: Flash Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[9][12] Given that your product is more polar than the starting material, it will adhere more strongly to the silica gel stationary phase.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The choice of solvent polarity is critical; a good starting point is a 7:3 or 8:2 hexane:ethyl acetate mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar starting material, Methyl 2-(4-hydroxyphenyl)acetate, will elute from the column first.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute your more polar product, this compound.

  • Solvent Evaporation: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.

  • Issue: Poor separation of spots on TLC and in the column.

    • Cause: The solvent system is either too polar or not polar enough.

    • Solution: Optimize the solvent system using TLC before running the column. A good solvent system will give a clear separation of the spots with Rf values between 0.2 and 0.5.

  • Issue: Product is difficult to elute from the column.

    • Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For example, you can switch from a hexane/ethyl acetate mixture to pure ethyl acetate or even add a small percentage of methanol.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for choosing a purification method.

PurificationWorkflow Start Crude Product (this compound + Unreacted Starting Material) Decision Primary Impurity Type? Start->Decision AcidBase Acid-Base Extraction Decision->AcidBase Non-acidic ColumnChrom Column Chromatography Decision->ColumnChrom Acidic (Similar pKa) PureProduct Pure Product AcidBase->PureProduct ColumnChrom->PureProduct NonAcidic Non-Acidic Impurities SimilarPolarity Starting Material with Similar Acidity

Caption: Decision workflow for purification.

References

Technical Support Center: Purification of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific separation challenge. As a Senior Application Scientist, my goal is to move beyond generic advice and offer a causal understanding of the purification process, ensuring you can achieve high purity and yield with confidence.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar aromatic compound, a solid that typically appears as a white or off-white crystalline powder.[1] Its structure, featuring a phenolic hydroxyl group, an aldehyde, and a methyl ester, dictates its chromatographic behavior. It is soluble in organic solvents like alcohols, ethers, and ketones but insoluble in water.[1] The presence of the polar hydroxyl and aldehyde groups means it will have a strong affinity for polar stationary phases like silica gel.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄--INVALID-LINK--
Molar Mass 194.18 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Boiling Point 300.2±32.0 °C (Predicted)--INVALID-LINK--
Density 1.274±0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 7.98±0.18 (Predicted)--INVALID-LINK--

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My primary issue is significant peak tailing for the desired product. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common problem when purifying polar compounds like your target molecule on silica gel.[2][3] The primary cause is often strong, non-ideal interactions between the analyte and the stationary phase, particularly the acidic silanol groups (Si-OH) on the silica surface.[4] The phenolic hydroxyl group in your compound is a prime candidate for such interactions.

  • Causality: The acidic proton of the phenol can interact strongly with the basic sites on the silica surface, and the lone pairs on the phenolic oxygen can hydrogen bond with the silanol groups. This leads to a slow desorption rate, causing the molecules to "trail" down the column, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase Modification: A common and effective solution is to add a small amount of a polar, slightly acidic modifier to your eluent. Acetic acid or formic acid (typically 0.1-1%) can help by protonating the basic sites on the silica and competing with your compound for hydrogen bonding, thus reducing the tailing.[5][6][7]

    • Solvent System Optimization: Ensure your solvent system is appropriate. If the polarity is too low, the compound will interact too strongly with the silica. A gradual increase in the polar component of your mobile phase (e.g., ethyl acetate in hexane) can improve peak shape.

    • Deactivated Silica: For particularly stubborn cases, consider using a deactivated silica gel. This can be achieved by treating the silica with a reagent like triethylamine before packing the column, which neutralizes the acidic silanol groups. However, be cautious as this can affect the separation of other components.

Q2: I'm observing poor separation between my product and what I suspect is the unreacted starting material, methyl 2-(4-hydroxyphenyl)acetate. How can I improve the resolution?

A2: Achieving good separation between the product and the starting material is crucial. The key difference between them is the presence of the formyl group, which increases the polarity of the product.

  • Causality: Insufficient resolution is typically due to an inappropriate mobile phase polarity or a poorly packed column. If the mobile phase is too polar, both compounds will travel too quickly down the column with little interaction with the stationary phase, leading to co-elution.

  • Solutions:

    • Fine-tune the Mobile Phase: The most critical step is to optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of around 0.2-0.3 for your target compound. This generally provides the best separation on a column. Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or diethyl ether).

    • Gradient Elution: If an isocratic (constant solvent composition) elution doesn't provide adequate separation, a gradient elution can be highly effective. Start with a lower polarity mobile phase to allow the starting material to elute first, then gradually increase the polarity to elute your more polar product.

    • Column Packing: Ensure your column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.

Q3: My product seems to be decomposing on the column. I'm getting multiple spots on TLC from fractions that should contain the pure compound. What's happening?

A3: Aldehydes, especially those with adjacent hydroxyl groups, can be sensitive to the acidic nature of silica gel.[8]

  • Causality: The acidic silanol groups on the silica surface can catalyze side reactions, such as acetal formation if an alcohol is used as a solvent, or other degradation pathways.

  • Solutions:

    • Use a Deactivated Stationary Phase: As mentioned for peak tailing, deactivating the silica gel with a base like triethylamine can mitigate acid-catalyzed decomposition. Alternatively, using a different stationary phase like alumina (neutral or basic) could be a viable option, but the selectivity will be different, so prior TLC analysis is essential.

    • Avoid Reactive Solvents: Do not use methanol or ethanol in your mobile phase, as they can react with the aldehyde to form hemiacetals or acetals. Stick to solvents like ethyl acetate, hexane, and dichloromethane.

    • Work Quickly: Minimize the time the compound spends on the column. A well-optimized flash chromatography setup is preferable to a slow gravity column.

Q4: I'm not recovering all of my material from the column. What could be the cause of this low yield?

A4: Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition.

  • Causality: The polar nature of your compound can lead to very strong, sometimes irreversible, binding to the most active sites on the silica gel.

  • Solutions:

    • Increase Mobile Phase Polarity: If your compound is stuck at the top of the column, you may need to significantly increase the polarity of your mobile phase to elute it. A step gradient to a more polar solvent system might be necessary at the end of the purification.

    • Dry Loading: If your crude material has poor solubility in the mobile phase, it can precipitate at the top of the column when loaded. This can lead to poor separation and recovery. In such cases, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Part 2: Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the purification of this compound on a silica gel column?

A: A good starting point, based on the polarity of the molecule, would be a mixture of hexane and ethyl acetate. Begin by testing a ratio of around 70:30 (hexane:ethyl acetate) on a TLC plate and adjust the ratio to achieve an Rf of 0.2-0.3 for your product. Dichloromethane:ethyl acetate mixtures are also a good alternative.

Q: How can I visualize the compound on a TLC plate?

A: Due to the aromatic nature of the compound, it should be visible under a UV lamp at 254 nm.[7] For a more specific visualization, you can use a potassium permanganate stain or a ceric ammonium molybdate (CAM) stain, which are effective for visualizing aldehydes and phenols.

Q: What are the likely impurities I should be trying to separate?

A: The most common impurity will be the unreacted starting material, methyl 2-(4-hydroxyphenyl)acetate. Depending on the formylation method used (e.g., Reimer-Tiemann, Duff, or Vilsmeier-Haack reaction), you might also have regioisomers (e.g., formylation at the C5 position) or by-products from the reaction.[2][3]

Q: Is flash chromatography recommended for this purification?

A: Yes, flash chromatography is highly recommended. It is faster than gravity chromatography, which reduces the risk of product degradation on the silica gel and generally provides better resolution.

Part 3: Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the purification of this compound by flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Select a column of appropriate size for the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 80:20 hexane:ethyl acetate).

  • Pour the slurry into the column and use gentle air pressure to pack the silica gel bed uniformly. Ensure there are no air bubbles.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample loading.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.

  • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.

  • Carefully add the dry, adsorbed sample onto the sand layer in the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer.

  • Apply pressure to the top of the column to begin the elution process.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of compounds by TLC analysis of the collected fractions.

4. Post-Purification:

  • Combine the fractions containing the pure product.

  • Remove the solvent by rotary evaporation to obtain the purified this compound.

  • Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, LC-MS).

Part 4: Visualizations

Troubleshooting Logic Flow

This diagram outlines the decision-making process for troubleshooting common issues during the purification.

troubleshooting_flow start Start Purification issue Problem Observed? start->issue tailing Peak Tailing issue->tailing Yes poor_sep Poor Separation issue->poor_sep degradation Product Degradation issue->degradation end Pure Product Obtained issue->end No solution_tailing Add Acidic Modifier to Eluent (e.g., 0.5% Acetic Acid) tailing->solution_tailing solution_sep Optimize Solvent System (TLC) Use Gradient Elution poor_sep->solution_sep solution_degradation Use Deactivated Silica or Alumina Avoid Alcoholic Solvents degradation->solution_degradation solution_tailing->end solution_sep->end solution_degradation->end

Caption: A flowchart for troubleshooting common column chromatography issues.

Experimental Workflow

This diagram illustrates the key steps in the purification protocol.

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis cluster_final Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column dissolve_sample Dissolve Crude Product adsorb_silica Adsorb onto Silica dissolve_sample->adsorb_silica adsorb_silica->load_column elute Elute with Mobile Phase collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Obtain Pure Product evaporate->final_product

Caption: The experimental workflow for purification.

References

Recrystallization techniques for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. As a key intermediate in pharmaceutical synthesis and chemical research, achieving high purity of this compound is critical for downstream applications[1]. This guide, developed from the perspective of a Senior Application Scientist, provides in-depth, experience-driven advice to help you navigate the challenges of its recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence recrystallization?

This compound (MW: 194.18 g/mol ) is a solid, typically appearing as a white or off-white crystalline powder[1][2]. Its structure contains three key functional groups that dictate its solubility: a polar phenolic hydroxyl (-OH) group, a moderately polar aldehyde (-CHO) group, and a methyl ester (-COOCH₃) group. This combination makes it soluble in various organic solvents like alcohols, ethers, and ketones, but insoluble in water[1]. The presence of both hydrogen bond donating (hydroxyl) and accepting (carbonyls) sites suggests that solvents capable of hydrogen bonding will be effective at dissolving the compound, especially at elevated temperatures.

Q2: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. This temperature-dependent solubility differential is the basis for the purification technique[3]. Given the compound's structure, a logical approach is to test solvents with varying polarities.

A useful rule of thumb is that solvents sharing functional groups with the solute are often good solubilizers[4][5]. Therefore, esters (ethyl acetate), ketones (acetone), and alcohols (methanol, ethanol, isopropanol) are excellent starting points. A mixed-solvent system is often highly effective for this compound. This typically involves a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" in which it is poorly soluble. For this molecule, a combination like Ethanol/Water or Ethyl Acetate/Hexane is a promising choice.

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticGood H-bonding capability. Often used with water as an anti-solvent.
Ethyl Acetate 77Polar AproticEster group matches the solute. Often used with hexane as an anti-solvent.
Acetone 56Polar AproticStrong solvent. Low boiling point allows for easy removal but can lead to rapid crashing.
Isopropanol 82Polar ProticHigher boiling point than ethanol, may allow for slower, more controlled crystal growth.
Water 100Very Polar ProticCompound is insoluble[1]. Excellent as an anti-solvent with a miscible organic solvent.
Hexane 69NonpolarCompound is likely insoluble. Can be used as an anti-solvent with ethyl acetate or THF[4].
Q3: What is the standard workflow for recrystallizing this compound?

A successful recrystallization follows a systematic process designed to maximize both purity and yield. Each step is critical for removing specific types of impurities. The general workflow is outlined below.

G cluster_0 Recrystallization Workflow A 1. Solvent Selection (Solubility Tests) B 2. Dissolution Dissolve crude solid in minimum hot solvent. A->B Chosen Solvent C 3. Hot Filtration (Optional) Remove insoluble impurities. B->C If solution is cloudy D 4. Cooling & Crystallization Allow to cool slowly. B->D If solution is clear C->D E 5. Crystal Collection Vacuum filtration. D->E Crystals formed F 6. Washing Wash with ice-cold solvent. E->F G 7. Drying Dry crystals to constant weight. F->G

Caption: General workflow for recrystallization.

Troubleshooting Guide

Problem: My compound has "oiled out" and will not crystallize.

Answer: Oiling out occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling. This happens when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present, creating a low-melting eutectic mixture[6].

  • Causality & Solution 1: Re-dissolve and Add More 'Soluble' Solvent. The oil is a supersaturated solution of your compound. Gently reheat the mixture until the oil fully redissolves. Then, add a small amount (5-10% volume increase) of the primary (soluble) solvent. This action keeps the compound dissolved at a slightly lower temperature, preventing it from reaching its melting point before crystallization can begin[6].

  • Causality & Solution 2: Promote Slow Cooling. Rapid cooling encourages oil formation. After re-dissolving, ensure the flask cools as slowly as possible. You can achieve this by leaving it on a hot plate that is turned off, or by placing the flask inside a beaker of hot water (a makeshift water bath) to insulate it[6]. Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Causality & Solution 3: Lower the Solvent Boiling Point. If oiling out persists, your chosen solvent's boiling point may be too high. Consider switching to a lower-boiling point solvent or, more effectively, use a mixed-solvent system. For example, if you are using isopropanol (82°C), try switching to ethanol (78°C).

Problem: No crystals are forming, even after the solution has cooled to room temperature.

Answer: This is a classic case of supersaturation, where the concentration of the dissolved compound exceeds its normal solubility limit, but crystallization has not been initiated[6]. This can also be caused by using too much solvent during the dissolution step[3][7].

  • Causality & Solution 1: Induce Nucleation by Scratching. Crystal growth requires a nucleation site to begin. Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that acts as a template for the first crystals to form[6][8].

  • Causality & Solution 2: Introduce a Seed Crystal. If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed" provides a perfect template, bypassing the initial nucleation energy barrier and triggering rapid crystal growth[8].

  • Causality & Solution 3: Reduce Solvent Volume. The most common reason for no crystallization is using an excessive amount of solvent[6]. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the more concentrated solution to cool again. You can check if you have reached saturation by dipping a glass rod in the hot solution and letting the solvent evaporate; a solid residue should form quickly.

  • Causality & Solution 4: Use an Ice Bath. Once the solution has cooled to room temperature, further decreasing the temperature in an ice-water bath will lower the solubility of the compound and can help induce crystallization[7]. Combine this with occasional scratching for best results.

G start Solution Cooled, No Crystals Formed q1 Did you use an excessive amount of solvent? start->q1 a1 Boil off a portion of the solvent and re-cool the solution. q1->a1 Yes q2 Solution is likely supersaturated. Try inducing nucleation. q1->q2 No a1->q2 a2 Scratch inner surface of the flask with a glass rod. q2->a2 a3 Add a seed crystal of the pure compound. q2->a3 a4 Cool further in an ice-water bath. q2->a4 end Crystals Form a2->end a3->end a4->end

Caption: Troubleshooting decision tree for failure to crystallize.

Problem: My final product has a very low yield.

Answer: A low yield (e.g., <70-80%) suggests that a significant amount of your product was lost during the process. There are several common points where this occurs.

  • Causality & Solution 1: Excessive Solvent Use. This is the most frequent cause of poor yield. Using more than the minimum amount of hot solvent required for dissolution will keep a larger fraction of your compound dissolved in the mother liquor even after cooling[3]. To check this, try evaporating the filtrate (the liquid you filtered the crystals from); if a large amount of solid reappears, you used too much solvent.

  • Causality & Solution 2: Premature Crystallization. If the compound crystallizes in the funnel during hot filtration (if performed), you will lose product. To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through.

  • Causality & Solution 3: Improper Washing. Washing the collected crystals is necessary to remove residual impurities from the mother liquor. However, using too much washing solvent or using solvent that is not ice-cold will redissolve some of your purified product[3][7]. Always wash with a minimal amount of ice-cold solvent.

Problem: The crystals are colored, even though the crude material was only slightly off-white.

Answer: This indicates the presence of highly colored impurities that have been concentrated and trapped within the crystal lattice.

  • Causality & Solution 1: Co-crystallization of Impurities. Some impurities may have solubility characteristics very similar to your target compound, causing them to co-crystallize. A second recrystallization is often sufficient to remove them.

  • Causality & Solution 2: Use of Activated Charcoal. If the color is persistent, it may be due to trace amounts of high-molecular-weight, colored byproducts. These can often be removed by using activated charcoal. After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a tiny spatula tip is usually enough) to the hot solution. Swirl for a few minutes to allow the colored impurities to adsorb onto the charcoal's surface. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause violent bumping. Always cool the solution slightly before adding it.

References

Scalability challenges in the synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and scalability challenges of this multi-step synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient production of this key intermediate.

Introduction to the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the esterification of 4-hydroxyphenylacetic acid to yield Methyl 2-(4-hydroxyphenyl)acetate. The second, and more challenging step, is the regioselective formylation of the phenolic ring at the ortho-position to the hydroxyl group. The overall synthetic scheme is presented below.

Synthetic_Pathway 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic Acid Esterification Esterification (Methanol, Acid Catalyst) 4-Hydroxyphenylacetic_Acid->Esterification Methyl_2_4_hydroxyphenyl_acetate Methyl 2-(4-hydroxyphenyl)acetate Esterification->Methyl_2_4_hydroxyphenyl_acetate Formylation Formylation (e.g., Reimer-Tiemann or Duff Reaction) Methyl_2_4_hydroxyphenyl_acetate->Formylation Final_Product This compound Formylation->Final_Product

Figure 1: Overall synthetic pathway for this compound.

This guide will address the potential scalability challenges in both the esterification and formylation steps, with a strong emphasis on practical, field-proven solutions.

Part 1: Esterification of 4-Hydroxyphenylacetic Acid

The initial esterification of 4-hydroxyphenylacetic acid with methanol is commonly achieved through Fischer-Speier esterification, an acid-catalyzed equilibrium reaction.[1] While seemingly straightforward, scaling up this process can present several challenges.

Frequently Asked Questions (FAQs): Esterification

Q1: My Fischer esterification is giving low yields on a larger scale. What are the primary factors to investigate?

A1: Low yields in a scaled-up Fischer esterification are typically due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, consider the following:

  • Water Removal: The continuous removal of water, a byproduct of the reaction, is crucial. On a laboratory scale, a Dean-Stark apparatus with a suitable solvent like toluene or hexane is effective.[1] For industrial-scale production, reactive distillation can be a more efficient approach.

  • Excess Reagent: Using a large excess of methanol can shift the equilibrium towards the formation of the methyl ester.[2] Since methanol is relatively inexpensive and can often serve as the solvent, this is a common industrial strategy.[3]

  • Catalyst Loading: Ensure adequate loading of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). While effective, these can lead to downstream purification challenges. The use of solid acid catalysts, like sulfonic acid-functionalized silica, can simplify catalyst removal in a flow chemistry setup, offering a scalable and sustainable alternative.[4]

Q2: I am observing significant byproduct formation during the esterification workup. How can I minimize this?

A2: Byproduct formation, particularly the hydrolysis of the desired ester back to the carboxylic acid, is a common issue during aqueous workup.[5] To mitigate this:

  • Use of Weak Bases: During neutralization of the acid catalyst, employ a weak base like sodium bicarbonate or sodium carbonate solution instead of strong bases such as sodium hydroxide or potassium hydroxide.[5] Strong bases can readily saponify the ester.

  • Temperature Control: Perform all aqueous washes with cold or ice-cold solutions to reduce the rate of hydrolysis.[5]

  • Minimize Contact Time: Extended contact with aqueous acidic or basic solutions increases the risk of hydrolysis. Workup should be performed efficiently and without unnecessary delays.[5]

Troubleshooting Guide: Esterification
Issue Potential Cause Recommended Action
Low Conversion Insufficient catalystIncrease catalyst loading or consider a stronger acid catalyst.
Inefficient water removalOn a larger scale, consider reactive distillation or the use of a packed column with a desiccant.
Reaction has not reached equilibriumIncrease reaction time or temperature, monitoring for potential side reactions.
Product Degradation Excessive reaction temperatureOptimize the reaction temperature. For phenolic esters, prolonged exposure to high temperatures can lead to decomposition.
Strong acid catalyst causing side reactionsConsider using a milder solid acid catalyst.
Difficult Workup Emulsion formationAdd brine during the aqueous wash to break up emulsions.
Product loss during extractionPerform multiple extractions with a suitable organic solvent.

Part 2: Formylation of Methyl 2-(4-hydroxyphenyl)acetate

The regioselective introduction of a formyl group onto the aromatic ring is the most critical and challenging step in this synthesis. The two most common methods are the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction: A Scalability Perspective

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform and a strong base.[6] While it is a powerful tool, its industrial application is fraught with challenges.

Reimer_Tiemann cluster_1 Carbene Formation cluster_2 Phenoxide Formation & Attack cluster_3 Hydrolysis & Product Formation CHCl3 Chloroform (CHCl3) CCl3- Trichloromethyl carbanion (CCl₃⁻) CHCl3->CCl3- Deprotonation OH- Hydroxide (OH⁻) Dichlorocarbene Dichlorocarbene (:CCl₂) CCl3-->Dichlorocarbene α-elimination Phenol Methyl 2-(4-hydroxyphenyl)acetate Phenoxide Phenoxide intermediate Phenol->Phenoxide Deprotonation Intermediate Dichloromethyl substituted intermediate Phenoxide->Intermediate Nucleophilic attack on :CCl₂ Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product_RT This compound Hydrolysis->Final_Product_RT

Figure 2: Simplified mechanism of the Reimer-Tiemann reaction.

Q3: The Reimer-Tiemann reaction is notoriously exothermic. How can I manage the thermal risk during scale-up?

A3: The exothermic nature of the Reimer-Tiemann reaction is a significant safety concern.[6][7] Once initiated, the reaction can be highly exothermic, leading to a potential thermal runaway.[8] Effective thermal management is critical:

  • Controlled Reagent Addition: Add the chloroform slowly and in a controlled manner to the heated alkaline solution of the phenol. This allows for the dissipation of heat as it is generated.

  • Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. For large-scale production, jacketed reactors with a reliable cooling fluid are essential.

  • Solvent Choice: The reaction is typically carried out in a biphasic system, which can help to moderate the reaction rate and improve heat transfer.[6]

  • Process Monitoring: Continuous monitoring of the internal reaction temperature is mandatory. Automated systems that can adjust the cooling or stop reagent addition in case of a temperature spike are highly recommended.

Q4: I am getting a significant amount of the para-isomer as a byproduct. How can I improve the ortho-selectivity?

A4: While the Reimer-Tiemann reaction generally favors ortho-formylation, the formation of the para-isomer is a common side reaction.[9] The ortho-selectivity is attributed to the interaction between the dichlorocarbene and the phenoxide ion.[10] To enhance ortho-selectivity:

  • Choice of Base: The counter-ion of the base can influence the ortho:para ratio. Bases with cations that can chelate with the phenoxide, such as those with potassium or cesium, can favor the ortho product.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can improve the reaction rate and may also influence the regioselectivity.[11] PTCs facilitate the transfer of the hydroxide ion into the organic phase, where it can deprotonate the chloroform.[12]

Q5: The workup of my Reimer-Tiemann reaction is difficult, and I am getting tar-like substances. What is causing this and how can I prevent it?

A5: The formation of resinous byproducts is a known issue in the Reimer-Tiemann reaction, especially under harsh basic conditions and at elevated temperatures. These are often phenol-formaldehyde-type polymers. To minimize their formation:

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to polymer formation.

The Duff Reaction: A Milder Alternative?

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA) or acetic acid.[13] It is generally considered a milder alternative to the Reimer-Tiemann reaction but often suffers from lower yields.[13]

Q6: My Duff reaction is giving very low yields. How can I improve the conversion?

A6: Low yields are a common drawback of the classical Duff reaction.[13] Several modifications have been developed to address this:

  • Acid Catalyst: The choice of acid is critical. Stronger acids like trifluoroacetic acid can significantly improve the reaction rate and yield compared to acetic acid.[14]

  • Temperature: The reaction typically requires heating. Optimization of the reaction temperature is necessary to achieve a reasonable reaction rate without promoting decomposition.

  • Copper-Mediation: The addition of copper species has been shown to improve both the yield and ortho-selectivity of the Duff reaction.[15]

Q7: I am observing the formation of a di-formylated byproduct. How can I control the selectivity for mono-formylation?

A7: Di-formylation can occur if both ortho positions to the hydroxyl group are available.[16] To favor mono-formylation:

  • Stoichiometry Control: Carefully control the stoichiometry of the reagents. Reducing the amount of HMTA relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[14][16]

Part 3: Purification of this compound

The final step in obtaining a high-purity product is an effective purification strategy. The choice of method will depend on the scale of the synthesis and the nature of the impurities.

Frequently Asked Questions (FAQs): Purification

Q8: What are the most common impurities I should expect, and how can I remove them?

A8: The impurity profile will depend on the formylation method used.

  • From Reimer-Tiemann:

    • Unreacted Starting Material: Methyl 2-(4-hydroxyphenyl)acetate.

    • Para-isomer: Methyl 2-(5-formyl-4-hydroxyphenyl)acetate.

    • Resinous byproducts.

  • From Duff Reaction:

    • Unreacted Starting Material.

    • Di-formylated product.

Purification Strategies:

  • Crystallization: This is often the most effective method for large-scale purification. A suitable solvent system must be identified to selectively crystallize the desired product, leaving impurities in the mother liquor. A common approach is to dissolve the crude product in a hot solvent and then cool it slowly to induce crystallization.[17]

  • Column Chromatography: For smaller scales or for the removal of closely related isomers, silica gel column chromatography can be employed.

  • Extraction: A carefully planned series of aqueous extractions at different pH values can help to remove acidic or basic impurities.

Troubleshooting Guide: Purification
Issue Potential Cause Recommended Action
Product fails to crystallize Solution is not supersaturatedConcentrate the solution or add an anti-solvent.
Presence of impurities inhibiting crystallizationTry to remove impurities by a preliminary purification step like an acid-base wash.
Oily product after crystallization Incomplete dryingDry the product under vacuum for an extended period.
Low melting point of the product or presence of eutectic mixture with impuritiesConsider a different crystallization solvent or an alternative purification method like chromatography.
Poor separation in column chromatography Inappropriate solvent systemOptimize the eluent polarity through TLC experiments.
Overloading of the columnUse a larger column or reduce the amount of crude product loaded.

Summary of Scalability Challenges and Solutions

Challenge Affected Step Key Considerations and Solutions
Equilibrium Limitation EsterificationUse of excess alcohol, continuous water removal (Dean-Stark, reactive distillation).
Thermal Runaway Reimer-Tiemann FormylationSlow reagent addition, efficient cooling, continuous temperature monitoring.
Regioselectivity FormylationOptimize base/catalyst, consider alternative formylation methods (e.g., ortho-specific methods).
Side Reactions FormylationControl stoichiometry, optimize temperature and reaction time, consider milder reagents.
Product Purification All stepsDevelop a robust crystallization protocol, optimize extraction procedures, consider chromatography for high purity requirements.
Reagent Handling and Waste All stepsConsider greener alternatives (e.g., solid acid catalysts, solvent-free reactions), develop efficient workup and recycling protocols.

This technical support guide provides a framework for addressing the common challenges encountered during the synthesis and scale-up of this compound. By understanding the underlying chemical principles and implementing robust process controls, researchers and production chemists can achieve high yields of a high-purity product in a safe and efficient manner.

References

Technical Support Center: Solvent Effects on Phenol Formylation Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenol Formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in phenol formylation reactions. Here, we address common challenges and frequently asked questions, providing in-depth explanations and practical troubleshooting advice based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I am trying to achieve ortho-selective formylation of a phenol. Which reaction should I choose and what is the critical role of the solvent?

A1: For high ortho-selectivity, the Reimer-Tiemann reaction and the Magnesium-mediated formylation (Casnati-Skattebøl reaction) are generally your best options. The solvent system is a critical determinant of selectivity in these reactions.

In the Reimer-Tiemann reaction , which uses chloroform and a strong base, a biphasic solvent system is typically employed because the hydroxide base is not soluble in chloroform.[1] This system usually consists of an aqueous hydroxide solution and an organic phase containing the chloroform.[1][2] The reaction's preference for the ortho position is due to the interaction between the electron-rich phenoxide ion and the electrophilic dichlorocarbene intermediate at the interface of the two phases.[1][3]

  • Troubleshooting Poor ortho-Selectivity in Reimer-Tiemann:

    • Issue: Significant formation of the para-isomer.

    • Solution: The choice of counter-ion and the ability to form a tight ion pair can enhance ortho-selectivity. High concentrations of a base like sodium hydroxide can favor the formation of a sodium phenoxide ion pair, which electrostatically guides the dichlorocarbene to the closer ortho position.[4][5]

    • To improve the interaction between the phases, you can use rapid stirring, a phase-transfer catalyst, or an emulsifying agent like 1,4-dioxane.[1][2][3]

For the Magnesium-mediated formylation , anhydrous magnesium chloride and triethylamine are used with paraformaldehyde. This method provides excellent ortho-selectivity.[6][7] The solvent of choice is typically a non-coordinating aprotic solvent like dry tetrahydrofuran (THF) or acetonitrile.[6][8] The high ortho-selectivity is attributed to the formation of a magnesium-phenoxide complex that directs the electrophilic attack of formaldehyde to the adjacent ortho position.

Q2: My goal is to synthesize a para-hydroxybenzaldehyde. Which formylation method and solvent are most suitable?

A2: The Vilsmeier-Haack reaction is a reliable method for achieving para-formylation of phenols. This reaction utilizes a Vilsmeier reagent, which is a weak electrophile, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10][11]

The regioselectivity is primarily governed by sterics; the formylating agent attacks the less sterically hindered para position.[9] The choice of solvent is less about directing selectivity and more about facilitating the reaction. Common solvents for this transformation are dichloromethane (DCM), or using DMF or POCl₃ as both reagent and solvent.[9] Kinetic studies have shown that the polarity of the solvent has a minimal effect on the reaction rate.[12]

  • Troubleshooting Low Yield in Vilsmeier-Haack:

    • Issue: The reaction is sluggish or gives a low yield.

    • Solution: Ensure your phenol substrate is sufficiently electron-rich, as the Vilsmeier reagent is a weak electrophile.[9][11] Also, ensure anhydrous conditions, as the Vilsmeier reagent and the Lewis acids used are moisture-sensitive.

Q3: I am using the Duff reaction and getting a mixture of isomers. How can I control the regioselectivity?

A3: The traditional Duff reaction , which uses hexamethylenetetramine (HMTA), typically favors ortho-formylation, especially in protic solvents like glycerol or acetic acid.[13][14] The protic nature of these solvents is important for the reaction mechanism.[13] However, if the ortho positions are blocked, formylation will occur at the para position.[14]

A significant improvement in controlling the regioselectivity of the Duff reaction involves changing the solvent to anhydrous trifluoroacetic acid (TFA) .[15][16] Careful control of the reaction conditions in TFA can allow for the selective synthesis of either the ortho-formylphenol or the 2,6-diformylphenol.[15]

  • Troubleshooting Guide for Duff Reaction:

    • Issue: Low yield or complex product mixture.

    • Solution: The reaction requires a strongly electron-donating group, like a hydroxyl group, on the aromatic ring.[14] Ensure your starting material is appropriate. For improved selectivity and yield, consider switching from traditional solvents like acetic acid to anhydrous trifluoroacetic acid.[15][17]

Data Summary: Solvent Effects on Regioselectivity

ReactionTypical SolventsPredominant RegioselectivityKey Mechanistic Insight for Selectivity
Reimer-Tiemann Biphasic: Aqueous Hydroxide & Chloroform; may include 1,4-dioxane[1][2]ortho[1][2]Interaction between the electron-rich phenoxide and the electron-deficient dichlorocarbene.[1][3]
Vilsmeier-Haack Dichloromethane (DCM), N,N-Dimethylformamide (DMF)[9]para[9]Steric hindrance directs the electrophile to the less crowded para position.[9]
Duff Reaction Glycerol, Acetic Acid (protic)[13]ortho[14][18]The protic solvent plays a role in the mechanism involving HMTA.[13]
Modified Duff Anhydrous Trifluoroacetic Acid (TFA)[15][16]Controlled ortho or di-ortho[15]TFA facilitates the controlled formation of the desired formylated product.[15]
Mg-mediated Tetrahydrofuran (THF), Acetonitrile (aprotic)[6][8]Exclusively ortho[6][7]Chelation of the phenoxide and formaldehyde to the magnesium ion directs formylation.[19]

Experimental Protocols

Protocol 1: ortho-Formylation of Phenol via Mg-mediated Reaction

This protocol is adapted from Hansen, T. V.; Skattebøl, L. Org. Synth.2005 , 82, 64.

  • Preparation: In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).

  • Solvent Addition: Add dry tetrahydrofuran (THF) via syringe.

  • Base Addition: Add triethylamine (2.0 eq.) dropwise via syringe and stir the mixture for 10 minutes.

  • Substrate Addition: Add the phenol (1.0 eq.) dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux (approximately 75°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, add diethyl ether. Wash the organic phase sequentially with 1 N HCl and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude salicylaldehyde.[6]

Protocol 2: para-Formylation of Phenol via Vilsmeier-Haack Reaction

This protocol is a general procedure based on established methods.[9][20]

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF) (10 eq.) and slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) with stirring. Allow the mixture to stir for 30 minutes.

  • Substrate Addition: Dissolve the phenol (1.0 eq.) in a minimal amount of DMF or an appropriate solvent like dichloromethane and add it to the Vilsmeier reagent.

  • Reaction: Allow the reaction to stir at room temperature for several hours, or gently heat if necessary. Monitor by TLC.

  • Hydrolysis: Pour the reaction mixture into ice-cold water with vigorous stirring. Neutralize with a base such as sodium acetate or sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude p-hydroxybenzaldehyde.

Visualizing Reaction Mechanisms

Reimer_Tiemann_Ortho_Selectivity cluster_aqueous Aqueous Phase NaOH NaOH Phenoxide Phenoxide Ion (Na+ counter-ion) Ortho_Attack Ortho-Intermediate (Chelation-like interaction) Phenoxide->Ortho_Attack Nucleophilic Attack (Favored) CHCl3 CHCl3 Dichlorocarbene :CCl2 (Electrophile) CHCl3->Dichlorocarbene Deprotonation & α-elimination by NaOH Dichlorocarbene->Ortho_Attack Phenol Phenol Phenol->Phenoxide Salicylaldehyde Salicylaldehyde Ortho_Attack->Salicylaldehyde Hydrolysis

Caption: Mechanism of ortho-selectivity in the Reimer-Tiemann reaction.

Mg_Mediated_Ortho_Selectivity Phenol Phenol Mg_Phenoxide Magnesium Phenoxide Complex Phenol->Mg_Phenoxide Deprotonation MgCl2_Et3N MgCl2 / Et3N in THF MgCl2_Et3N->Mg_Phenoxide Chelated_Complex Six-membered Transition State (Chelation Control) Mg_Phenoxide->Chelated_Complex Coordination Paraformaldehyde Paraformaldehyde (Source of CH2O) Paraformaldehyde->Chelated_Complex Coordination Ortho_Product ortho-Hydroxybenzaldehyde Chelated_Complex->Ortho_Product Hydride Transfer & Hydrolysis

Caption: Chelation control in Mg-mediated ortho-formylation.

References

Technical Support Center: Catalyst Selection for Efficient Formylation of Hydroxyphenyl Acetates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the formylation of hydroxyphenyl acetates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the success of your formylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of hydroxyphenyl acetates and other phenol derivatives?

A1: Several classical and modern methods are employed for the formylation of phenols. The choice of method depends on the substrate's reactivity, desired regioselectivity, and available laboratory resources. The most common methods include:

  • Reimer-Tiemann Reaction: This method utilizes chloroform and a strong base to achieve ortho-formylation of phenols.[1][2][3] It is particularly advantageous as it does not require anhydrous conditions.[4]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic or trifluoroacetic acid, and is known for its ortho-selectivity in phenols.[5][6][7]

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[8][9][10][11][12]

  • Gattermann and Gattermann-Koch Reactions: These reactions involve strong acid catalysis and are similar to Friedel-Crafts reactions, using reagents like hydrogen cyanide or carbon monoxide.[13][14]

  • Formylation with Paraformaldehyde and a Catalyst: A notable method uses paraformaldehyde with MgCl₂ and Et₃N, which offers high yields and excellent ortho-selectivity for salicylaldehydes.[15]

Q2: How do I choose the best catalyst for my formylation reaction?

A2: Catalyst selection is critical and depends on the chosen formylation method and the specific hydroxyphenyl acetate substrate.

  • For Reimer-Tiemann reactions , a strong base like sodium or potassium hydroxide is essential to generate the dichlorocarbene intermediate.[1][2]

  • In the Duff reaction , an acidic catalyst such as acetic acid or trifluoroacetic acid is used.[5] The use of stronger acids can sometimes formylate electron-deficient phenols that are unreactive under classical conditions.[16]

  • The Vilsmeier-Haack reaction relies on the in-situ formation of the Vilsmeier reagent from DMF and POCl₃.[10][11]

  • Heterogeneous catalysts , such as Amberlyst-15, can be employed for formylation using ethyl formate, offering advantages like simple work-up and reusability.[17]

  • For high ortho-selectivity, a system of MgCl₂, Et₃N, and paraformaldehyde has proven to be highly effective.[15]

Q3: What determines the regioselectivity (ortho- vs. para-formylation) in these reactions?

A3: Regioselectivity is a key consideration in the formylation of hydroxyphenyl acetates.

  • Ortho-selectivity is often favored in many formylation reactions of phenols.[13] This is attributed to interactions between the phenoxide and the formylating reagent. For instance, in the Reimer-Tiemann reaction, the interaction between the dichlorocarbene and the phenoxide ion directs the formylation to the ortho position.[2][18] Similarly, in the Duff and Vilsmeier-Haack reactions, ionic interactions are invoked to explain the preference for the ortho product.[13] The use of bases with cations that can coordinate with the phenoxide can also enhance ortho selectivity.[18]

  • Para-selectivity can occur, particularly if the ortho positions are blocked.[6] In some cases, such as the Duff reaction of syringol to produce syringaldehyde, para-formylation is the major outcome.[6] The Vilsmeier-Haack reaction may also favor the less sterically hindered para position.[10][12]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formylation of hydroxyphenyl acetates.

Issue 1: Low or No Product Yield

Low yields are a common frustration in organic synthesis. The following steps can help diagnose and resolve this issue.

Potential Causes & Solutions:

  • Substrate Reactivity: Hydroxyphenyl acetates with electron-withdrawing groups may be less reactive.[19]

    • Solution: Consider using a more powerful formylation method. For example, if a Duff reaction under standard conditions is failing, switching to a modified procedure with a stronger acid like trifluoroacetic acid might be effective for less reactive phenols.[16]

  • Reagent Quality and Handling:

    • Vilsmeier-Haack: The Vilsmeier reagent is moisture-sensitive.[14][19] Ensure the use of anhydrous DMF and fresh or distilled POCl₃ under an inert atmosphere.[14]

    • Formyl Acetate: If using formyl acetate, be aware that it can degrade upon storage, leading to a lower effective concentration.[20] It is often best to use freshly prepared or a new bottle of the reagent.[20]

  • Inadequate Reaction Conditions:

    • Temperature: Some reactions require heating to proceed effectively.[19] For instance, the Duff reaction is typically heated between 85–120°C.[5] However, excessively high temperatures can lead to side reactions like resin formation.[18]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[18]

Troubleshooting Workflow for Low Yield:

LowYield start Low Yield Observed check_substrate Assess Substrate Reactivity start->check_substrate ewg Electron-Withdrawing Groups Present? check_substrate->ewg stronger_method Use Stronger Formylation Method (e.g., modified Duff, Vilsmeier-Haack) ewg->stronger_method Yes check_reagents Verify Reagent Quality ewg->check_reagents No end Improved Yield stronger_method->end reagent_issue Moisture Sensitive Reagents? (e.g., Vilsmeier) check_reagents->reagent_issue anhydrous Ensure Anhydrous Conditions Use Fresh Reagents reagent_issue->anhydrous Yes check_conditions Review Reaction Conditions reagent_issue->check_conditions No anhydrous->end temp_time Optimize Temperature & Time (Monitor by TLC/HPLC) check_conditions->temp_time temp_time->end SideProducts start Side Products Observed side_product_type Identify Side Product start->side_product_type di_formylation Di-formylation side_product_type->di_formylation Di-formylation resin Resin/Polymer side_product_type->resin Resin isomers Ortho/Para Isomers side_product_type->isomers Isomers adjust_stoichiometry Adjust Stoichiometry (Reduce Formylating Agent) di_formylation->adjust_stoichiometry control_temp Lower Temperature Use Milder Catalyst resin->control_temp change_base Modify Base (Chelating Cation) isomers->change_base end Improved Selectivity adjust_stoichiometry->end control_temp->end change_base->end CatalystDeactivation cluster_mechanisms Deactivation Mechanisms catalyst Active Catalyst poisoning Poisoning (Impurity Adsorption) catalyst->poisoning coking Coking (Carbon Deposition) catalyst->coking sintering Sintering (Thermal Degradation) catalyst->sintering leaching Leaching (Loss of Active Species) catalyst->leaching deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst

References

Validation & Comparative

A Senior Application Scientist's Guide to the Formylation of Methyl 2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl (-CHO) group onto a phenolic compound is a cornerstone transformation in organic synthesis, unlocking pathways to a vast array of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Methyl 2-(4-hydroxyphenyl)acetate is a particularly relevant starting material, with its formylated derivatives serving as precursors to complex molecules. However, the inherent reactivity of the phenol and the electronic nature of the acetate side chain present a classic chemical challenge: achieving high yield and, crucially, controlling the regioselectivity of the formylation.

This guide provides an in-depth, objective comparison of the primary methods used for this transformation. We move beyond simple protocols to dissect the mechanistic underpinnings of each reaction, offering field-proven insights into why certain methods are chosen over others and providing the experimental data needed to make informed decisions in your own research.

The Challenge: Regioselectivity in Phenolic Formylation

The hydroxyl group of a phenol is a potent activating, ortho, para-directing group in electrophilic aromatic substitution. For methyl 2-(4-hydroxyphenyl)acetate, this means an incoming electrophile (the formylating agent) will preferentially attack the positions adjacent (ortho) or opposite (para) to the -OH group. The goal is typically to synthesize the ortho-formylated product, methyl 2-(4-hydroxy-3-formylphenyl)acetate, a key building block. The choice of method dictates the success of this selective installation.

The Reimer-Tiemann Reaction: A Classic Carbene Approach

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) and a strong base.[1][2] Its primary advantage lies in its directness, but it is often hampered by modest yields and the use of hazardous reagents.[3]

Mechanistic Insight

The reaction's unique mechanism is central to its ortho-selectivity. The key reactive species is not a simple formyl cation but rather dichlorocarbene (:CCl₂), a highly reactive and electron-deficient intermediate.[1][2]

  • Carbene Generation: The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene.[4][5]

  • Electrophilic Attack: The electron-rich phenoxide ion attacks the dichlorocarbene. The interaction between the phenoxide oxygen and the carbene is believed to direct the electrophile to the ortho position.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed under the basic reaction conditions to yield the final aldehyde.

Reimer_Tiemann_Mechanism reactant reactant intermediate intermediate product product reagent reagent sub Phenoxide Ion int1 Ortho-attack intermediate sub->int1 Electrophilic Attack carbene Dichlorocarbene (:CCl₂) carbene->int1 int2 Dichloromethyl phenoxide int1->int2 Tautomerization int3 Aldehyde Intermediate int2->int3 Hydrolysis (2 NaOH) prod Ortho-hydroxy benzaldehyde int3->prod Acid workup chloroform CHCl₃ + NaOH chloroform->carbene Generates h2o H₂O / H⁺ h2o->int3

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol (Adapted for Methyl 2-(4-hydroxyphenyl)acetate)
  • Dissolve methyl 2-(4-hydroxyphenyl)acetate (1.0 equiv) in a 2:1 solution of ethanol and water.

  • Add a significant excess of sodium hydroxide (approx. 8.0 equiv) and heat the mixture to 70°C with vigorous stirring.[4]

  • Add chloroform (2.0 equiv) dropwise over 1 hour, maintaining the temperature.

  • Continue stirring for 3-4 hours after the addition is complete.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 4-5 with dilute HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product via column chromatography (silica gel).

Performance Analysis
  • Yield: Generally low to moderate. The reaction is known for producing significant amounts of unreacted starting material and side products.

  • Regioselectivity: Predominantly ortho-formylation, which is a key advantage. However, small amounts of the para-isomer are often formed.

  • Reaction Conditions: Requires elevated temperatures and a strong base. The biphasic nature of the reaction can lead to mass transfer issues.[3]

  • Safety & Reagents: Chloroform is a suspected carcinogen and environmentally harmful. The use of a large excess of strong base requires careful handling.

  • Scalability: Poor, due to low yields and difficult purification. It is rarely used in industrial processes.

The Duff Reaction: An Iminium Ion Pathway

The Duff reaction formylates activated aromatic rings, particularly phenols, using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like glycerol, acetic acid, or trifluoroacetic acid (TFA).[6][7] It is known for its operational simplicity and exclusive ortho-selectivity in most phenolic systems.[7][8]

Mechanistic Insight

The reaction proceeds through a Mannich-type mechanism.[9]

  • Electrophile Formation: In the acidic medium, HMTA is protonated and subsequently breaks down to generate an electrophilic iminium ion (H₂C=N⁺R₂).

  • Electrophilic Attack: The electron-rich phenol attacks the iminium ion, typically at the ortho position due to stabilization by the adjacent hydroxyl group. This forms a benzylamine-type intermediate.

  • Intramolecular Redox & Hydrolysis: The intermediate undergoes an intramolecular redox reaction, oxidizing the benzylic carbon to the aldehyde oxidation state. A final hydrolysis step with aqueous acid liberates the aldehyde product.[7]

Duff_Reaction_Mechanism reactant reactant intermediate intermediate product product reagent reagent phenol Phenol int1 Ortho-aminomethylation Intermediate phenol->int1 Electrophilic Attack iminium Iminium Ion (from HMTA) iminium->int1 int2 Schiff Base Intermediate int1->int2 Intramolecular Redox prod Ortho-hydroxy benzaldehyde int2->prod Acid Hydrolysis hmta HMTA + Acid (H⁺) hmta->iminium Generates h2o H₂O / H⁺ h2o->int2

Caption: Simplified mechanism of the Duff Reaction.

Experimental Protocol (Modified Duff Reaction)

A modified Duff reaction using trifluoroacetic acid (TFA) often provides better yields and can be controlled to produce mono- or diformylated products.[10]

  • Under a nitrogen atmosphere, dissolve methyl 2-(4-hydroxyphenyl)acetate (1.0 equiv) and hexamethylenetetramine (1.2-1.5 equiv for mono-formylation) in anhydrous trifluoroacetic acid.[10]

  • Reflux the resulting solution for 4-6 hours. The color will typically change from yellow to orange/red.

  • Cool the mixture and pour it into a stirred solution of 4 M HCl.

  • Stir for 15-20 minutes to hydrolyze the intermediate.

  • Extract the mixture with dichloromethane (CH₂Cl₂).

  • Wash the combined organic extracts with 4 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography.

Performance Analysis
  • Yield: Highly variable, often moderate (15-50%).[11] Microwave-assisted protocols can improve yields and dramatically reduce reaction times.[12] Recent mechanochemical methods also show promise for higher yields in a solvent-free environment.[13]

  • Regioselectivity: Typically excellent ortho-selectivity for phenols.[7][13] If both ortho positions are blocked, para-formylation can occur.[7]

  • Reaction Conditions: Traditionally requires high temperatures (150-160°C in glycerol).[14] The use of TFA allows for lower reflux temperatures but requires handling a highly corrosive acid.[10]

  • Safety & Reagents: HMTA is relatively safe, but TFA is corrosive. Traditional high-temperature methods can be difficult to control.

  • Scalability: Moderate. The reaction is simpler than Reimer-Tiemann but can be limited by moderate yields and the need for chromatographic purification.

The Vilsmeier-Haack Reaction: A Versatile Electrophile

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic compounds.[15][16] It employs a "Vilsmeier reagent," typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[15][17]

Mechanistic Insight
  • Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻.[15] This iminium ion is a relatively mild but effective electrophile.

  • Electrophilic Aromatic Substitution: The activated aromatic ring of the phenol attacks the carbon of the iminium ion.

  • Hydrolysis: The resulting intermediate is readily hydrolyzed during aqueous workup to reveal the aldehyde.

Vilsmeier_Haack_Mechanism reactant reactant intermediate intermediate product product reagent reagent phenol Phenol int1 Iminium Adduct (Sigma Complex) phenol->int1 Electrophilic Attack vilsmeier Vilsmeier Reagent [ClCH=N⁺Me₂] vilsmeier->int1 prod Aryl Aldehyde int1->prod Hydrolysis (H₂O) dmf DMF + POCl₃ dmf->vilsmeier Generates h2o H₂O h2o->int1

Caption: The Vilsmeier-Haack formylation pathway.

Experimental Protocol (General Procedure)
  • Prepare the Vilsmeier reagent by adding POCl₃ (1.2 equiv) dropwise to ice-cold, anhydrous DMF (3-5 equiv) with stirring.

  • Allow the reagent to form for 30 minutes at 0°C.

  • Add a solution of methyl 2-(4-hydroxyphenyl)acetate (1.0 equiv) in DMF or another suitable solvent.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80°C) for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base such as sodium hydroxide or sodium carbonate until the product precipitates or the solution is ready for extraction.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and concentrate it. Purify via chromatography or recrystallization.

Performance Analysis
  • Yield: Generally good to excellent (70-95%) for highly activated substrates.[16]

  • Regioselectivity: The Vilsmeier reagent is less sterically hindered than other formylating agents, often leading to a mixture of ortho and para products. For phenols, formylation typically occurs at the para position if it is unsubstituted, as the hydroxyl group may be O-formylated or complex with the reagents, hindering ortho attack.

  • Reaction Conditions: Conditions can range from 0°C to 100°C.[16] The reagents are moisture-sensitive.

  • Safety & Reagents: POCl₃ is highly corrosive and reacts violently with water. DMF is a potential teratogen. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Scalability: Very good. The reaction is widely used in industry due to its high yields and reliable performance with many substrates.

Magnesium-Mediated Formylation (Casnati-Skattebøl Reaction): The High-Selectivity Method

This modern method provides a simple, efficient, and highly regioselective route to ortho-formylated phenols.[18] It utilizes paraformaldehyde as the formyl source in the presence of magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N).[19][20]

Mechanistic Insight

The high ortho-selectivity is attributed to chelation control.

  • Magnesium Phenoxide Formation: The phenol reacts with the MgCl₂/Et₃N base system to form a magnesium phenoxide intermediate.

  • Chelation and Directed Attack: The magnesium ion coordinates to both the phenoxide oxygen and an oxygen atom of formaldehyde (generated from paraformaldehyde depolymerization). This brings the electrophilic carbon of formaldehyde into close proximity with the ortho position of the phenol, directing the attack.

  • Oxidation/Hydrolysis: The resulting hydroxymethyl intermediate is subsequently oxidized to the aldehyde. This can occur via a second equivalent of formaldehyde in a hydride transfer mechanism or during workup.

Magnesium_Formylation reactant reactant intermediate intermediate product product reagent reagent phenol Phenol mg_phenoxide Magnesium Phenoxide Intermediate phenol->mg_phenoxide MgCl₂ / Et₃N chelate Chelated Complex with Formaldehyde mg_phenoxide->chelate Coordination with Paraformaldehyde hydroxymethyl Ortho-hydroxymethyl Intermediate chelate->hydroxymethyl Directed Ortho-Attack prod Salicylaldehyde hydroxymethyl->prod Oxidation

Caption: Chelation-controlled ortho-formylation using MgCl₂.

Experimental Protocol (Hofsløkken-Skattebøl Procedure)

This method is particularly well-suited for substrates with electron-withdrawing groups like esters.[19]

  • To a flask containing anhydrous magnesium chloride (2.5 equiv) in anhydrous acetonitrile, add triethylamine (5.0 equiv) under a nitrogen atmosphere.

  • Add paraformaldehyde (2.7 equiv) to the slurry.

  • Add methyl 2-(4-hydroxyphenyl)acetate (1.0 equiv) to the mixture.

  • Heat the reaction mixture to a gentle reflux (approx. 75-80°C) for 4-6 hours.

  • Cool the reaction to room temperature and pour it into a cold 1 M HCl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography or recrystallization.

Performance Analysis
  • Yield: Good to excellent, often exceeding 90%.[18] The method is robust for phenols bearing both electron-donating and electron-withdrawing groups.[19][20]

  • Regioselectivity: Exclusively ortho-formylation is observed; no para or bis-formylated products are typically formed.[18][20]

  • Reaction Conditions: Relatively mild, operating at reflux in solvents like acetonitrile or THF. Avoids the use of highly corrosive or toxic reagents.

  • Safety & Reagents: The reagents (MgCl₂, Et₃N, paraformaldehyde) are common, inexpensive, and significantly safer than those used in the Reimer-Tiemann or Vilsmeier-Haack reactions.

  • Scalability: Excellent. The procedure is simple, high-yielding, and uses readily available, inexpensive reagents, making it ideal for large-scale preparations.[18]

Comparative Summary and Recommendations

The choice of formylation method is a critical decision that balances yield, selectivity, safety, and scale. The table below summarizes the key performance indicators for each method as applied to phenolic substrates like methyl 2-(4-hydroxyphenyl)acetate.

MethodKey ReagentsTypical YieldRegioselectivityKey AdvantagesKey Disadvantages
Reimer-Tiemann CHCl₃, NaOHLow-ModerateGood ortho-selectivityWell-established, direct methodLow yields, hazardous reagents, poor scalability
Duff Reaction HMTA, AcidModerateExcellent ortho-selectivitySimple, inexpensive reagentsOften requires high temperatures, moderate yields[11]
Vilsmeier-Haack DMF, POCl₃Good-ExcellentVariable (para often favored)High yields, very versatileCorrosive/toxic reagents, poor ortho-selectivity for phenols
Mg-Mediated MgCl₂, Et₃N, (CH₂O)nExcellentExclusive ortho-selectivityHigh yields, mild conditions, excellent selectivity, safe, scalable[18][20]Requires anhydrous conditions for best results

Workflow Overview

General_Workflow start start process process end end A Methyl 2-(4-hydroxyphenyl)acetate B Formylation Reaction (Select Method & Reagents) A->B C Reaction Workup (Quenching, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E Methyl 2-(4-hydroxy-3-formylphenyl)acetate D->E

Caption: General experimental workflow for formylation.

Expert Recommendation

For the specific task of synthesizing methyl 2-(4-hydroxy-3-formylphenyl)acetate, the Magnesium-Mediated (Casnati-Skattebøl) Formylation is the unequivocally superior method.

  • Trustworthiness: It provides the highest and most reliable yields.

  • Expertise: Its mechanism is well-understood, and the chelation control it offers is the most elegant solution to the regioselectivity problem.

  • Authoritativeness: The method has been thoroughly vetted in the literature and proven effective for substrates containing ester functionalities.[19][20]

While the Reimer-Tiemann and Duff reactions are of great academic importance for demonstrating ortho-selectivity, their practical limitations in yield and reaction conditions make them less desirable for routine synthesis. The Vilsmeier-Haack reaction, though a powerful tool for many aromatics, is unsuitable here due to its poor regioselectivity with phenols. The magnesium-mediated approach combines the best of all worlds: the high ortho-selectivity of the classic methods with the high yield and operational safety of modern synthetic chemistry.

References

A Senior Application Scientist's Guide to Salicylaldehyde Synthesis: Reimer-Tiemann vs. Duff Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of Salicylaldehyde

Salicylaldehyde (2-hydroxybenzaldehyde) is a cornerstone aromatic aldehyde with significant industrial and academic relevance.[1] Its unique structure, featuring a hydroxyl group ortho to an aldehyde, facilitates the formation of stable intramolecular hydrogen bonds and makes it an invaluable precursor for a diverse range of products.[1] These include pharmaceuticals, agrochemicals, perfumes, and sophisticated chelating agents like salen ligands.[1][2] Given its utility, the efficient and selective synthesis of salicylaldehyde is a topic of continuous interest for researchers, chemists, and professionals in drug development.

Among the various methods for the ortho-formylation of phenols, the Reimer-Tiemann and Duff reactions are two of the most established and frequently employed laboratory-scale syntheses.[1][3] This guide provides an in-depth comparative analysis of these two classical reactions. We will dissect their mechanisms, present detailed experimental protocols, and offer field-proven insights to help you select the optimal synthetic route for your specific application.

The Reimer-Tiemann Reaction: A Classic Path via Dichlorocarbene

First reported by Karl Reimer and Ferdinand Tiemann, this reaction facilitates the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic medium.[4][5][6][7] It is a classic example of an electrophilic aromatic substitution.[4]

Mechanistic Deep Dive

The causality behind the Reimer-Tiemann reaction hinges on the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂).

  • Carbene Formation: The reaction is initiated by the deprotonation of chloroform by a strong base (e.g., NaOH), forming a trichloromethyl carbanion.[5][6][7][8] This unstable intermediate rapidly undergoes alpha-elimination, expelling a chloride ion to generate the electron-deficient dichlorocarbene.[5][6][7][8]

  • Phenoxide Formation: Concurrently, the strong base deprotonates the phenol to form the sodium phenoxide. This step is critical as the negative charge on the oxygen is delocalized into the aromatic ring, significantly increasing its nucleophilicity.[5]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. This attack is preferentially ortho due to the directing effect of the hydroxyl group and stabilization of the transition state.[4][5]

  • Hydrolysis to Aldehyde: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis in the basic medium, replacing the two chlorine atoms with hydroxyl groups to form an unstable gem-diol, which then readily loses water to yield the final salicylaldehyde product after acidic workup.[5]

Reimer_Tiemann_Mechanism cluster_reactants Initial Reactants phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide chloroform Chloroform (CHCl₃) carbanion Trichloromethyl Carbanion chloroform->carbanion base Strong Base (NaOH) base->phenoxide Deprotonation base->carbanion Deprotonation intermediate Dichloromethyl Phenol Intermediate phenoxide->intermediate Electrophilic Attack (ortho-selective) carbene Dichlorocarbene (:CCl₂) (Key Electrophile) carbanion->carbene α-elimination carbene->intermediate product Salicylaldehyde intermediate->product Hydrolysis & Acid Workup

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol is a representative laboratory procedure.

Materials:

  • Phenol (18.8 g)

  • Sodium hydroxide (60 g)

  • Chloroform (30 mL)

  • Deionized water (80 mL)

  • Hydrochloric acid (for acidification)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 80g of sodium hydroxide in 80 mL of warm water.[9]

  • Add 25g of phenol to the NaOH solution and stir until a homogenous solution of sodium phenoxide is formed.[9]

  • Heat the mixture in a water bath to 60-65°C.[10]

  • Slowly add 60 mL of chloroform from the dropping funnel over approximately 30 minutes while maintaining vigorous stirring. The reaction is exothermic, and the temperature should be controlled.[9]

  • After the addition is complete, continue to stir and heat the mixture at 65-70°C for at least one hour to ensure the reaction goes to completion.[9][10]

  • Workup: a. Remove the excess chloroform by steam distillation.[9] b. Cool the remaining solution and carefully acidify it with hydrochloric acid until it is acidic to litmus paper (pH ~2-3).[3] c. Subject the acidified mixture to a second steam distillation to isolate the salicylaldehyde and any unreacted phenol.[3][9] d. Extract the distillate with diethyl ether or dichloromethane.[3][9] e. Wash the organic layer with a saturated sodium bisulfite solution to form the solid adduct of salicylaldehyde, separating it from the unreacted phenol. f. Filter the bisulfite adduct and decompose it with dilute sulfuric acid. g. Extract the liberated salicylaldehyde with an organic solvent, dry the extract over anhydrous magnesium sulfate, and remove the solvent via rotary evaporation. h. Purify the crude product by distillation under reduced pressure.[3]

The Duff Reaction: A Milder Route via Hexamine

Named after James Cooper Duff, this reaction formylates highly activated aromatic compounds, like phenols, using hexamethylenetetramine (HMTA or hexamine) as the formylating agent in an acidic medium.[11] It is also an electrophilic aromatic substitution reaction.[12]

Mechanistic Deep Dive

The Duff reaction's key electrophile is an iminium ion, generated from hexamine. This contrasts with the highly reactive carbene of the Reimer-Tiemann reaction.

  • Electrophile Formation: In an acidic medium (commonly glyceroboric acid or trifluoroacetic acid), hexamine is protonated and subsequently decomposes to generate an electrophilic iminium ion (CH₂⁺=NR₂).[11][12][13]

  • Electrophilic Attack: The electron-rich phenol ring attacks the iminium ion. The reaction shows strong ortho-selectivity, which is believed to arise from hydrogen bonding interactions that stabilize a quinoid-like transition state.[14][15]

  • Intermediate Formation & Redox: This attack forms a benzylamine intermediate.[12] A subsequent intramolecular redox reaction occurs, raising the benzylic carbon to the oxidation state of an aldehyde.[11]

  • Hydrolysis: The final step involves acid-catalyzed hydrolysis of the resulting imine intermediate to liberate the salicylaldehyde product and an ammonium salt.[11][13]

Duff_Reaction_Mechanism cluster_reactants Initial Reactants phenol Phenol benzylamine Benzylamine Intermediate phenol->benzylamine Electrophilic Attack (ortho-selective) hmta Hexamine (HMTA) iminium Iminium Ion (Key Electrophile) hmta->iminium Protonation & Fragmentation acid Acid (H⁺) acid->iminium iminium->benzylamine imine_intermediate Final Imine Intermediate benzylamine->imine_intermediate Intramolecular Redox product Salicylaldehyde imine_intermediate->product Acid Hydrolysis

Caption: Simplified mechanism of the Duff Reaction.

Experimental Protocol: Duff Reaction Synthesis

This protocol is a general procedure and can be optimized for specific substrates.

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (dilute solution)

Procedure:

  • In a flask, prepare glyceroboric acid by heating a mixture of glycerol (e.g., 300 g) and boric acid (e.g., 70 g) to approximately 160°C with stirring.[16]

  • In a separate container, thoroughly mix the phenol (e.g., 25 g) and hexamethylenetetramine.[3][16]

  • Add the phenol-HMTA mixture to the hot glyceroboric acid with vigorous stirring. The temperature should be maintained between 150-160°C.[3][16][17]

  • Continue stirring at this temperature for about 15-20 minutes.[3]

  • Workup: a. Cool the reaction mixture to about 100°C. b. Slowly add a dilute solution of sulfuric acid to hydrolyze the reaction intermediate.[3][16] c. Perform steam distillation on the acidified mixture. The salicylaldehyde will co-distill with the water.[3][16] d. The collected distillate will contain salicylaldehyde, which is often insoluble and can be separated from the aqueous layer.[16] If necessary, the product can be extracted with an organic solvent. e. Further purification can be achieved by vacuum distillation.[17]

Head-to-Head Comparison: Reimer-Tiemann vs. Duff

The choice between these two reactions is not arbitrary and depends heavily on the desired yield, substrate tolerance, and available laboratory resources.

Data-Driven Performance Comparison
FeatureReimer-Tiemann ReactionDuff Reaction
Formylating Agent Chloroform (generates :CCl₂)Hexamethylenetetramine (generates Iminium Ion)
Reaction Medium Strongly Basic (aqueous NaOH/KOH)Acidic (Glyceroboric acid, TFA)
Temperature 60-70°C (can be exothermic)High Temperature (150-160°C)
Typical Yields Low (often < 20-30%)[18][19][20][21]Moderate to Good (20-80%, substrate dependent)[14][16]
Ortho/Para Selectivity Primarily ortho, but para-isomer is a common byproductHighly ortho-selective for phenols[11][14]
Substrate Scope Phenols, naphthols, electron-rich heterocycles (pyrroles, indoles).[5][6]Electron-rich phenols.[11] Fails on some substrates like 2,4-dinitrophenol.[16]
Safety & Environment Uses hazardous/toxic chloroform. Biphasic system can be complex.[19]Avoids chlorinated solvents. High temperatures require careful control.
Workup Complexity Often complex, requiring separation of isomers and unreacted phenol.[9]Generally simpler, often direct product isolation via steam distillation.[16]
Expertise-Based Narrative

From a practical standpoint, the Duff reaction is often the more advantageous route for synthesizing ortho-hydroxyaldehydes.[16] Its primary strengths lie in consistently higher yields and superior ortho-selectivity compared to the Reimer-Tiemann reaction.[16] The avoidance of chlorinated solvents is also a significant environmental and safety benefit. The workup is typically more straightforward, as the formation of isomeric byproducts is less of a concern.[16]

However, the Reimer-Tiemann reaction remains relevant due to its operational simplicity and milder temperature conditions . It is the only one of these methods that does not require acidic conditions.[5][22] This can be an advantage for substrates that are sensitive to strong acids and high temperatures. Despite its notoriously low yields, the reaction's components are inexpensive and readily available, making it a staple in academic settings for demonstrating electrophilic aromatic substitution. The persistent issue of low yields is often attributed to the challenges of mass transfer in the biphasic system.[19][21]

Visualizing the Synthetic Workflow

Experimental_Workflow cluster_RT Reimer-Tiemann Workflow cluster_Duff Duff Workflow rt_react 1. React Phenol, CHCl₃, & NaOH (65°C) rt_steam1 2. Steam Distillation (Remove CHCl₃) rt_react->rt_steam1 rt_acidify 3. Acidify (HCl) rt_steam1->rt_acidify rt_steam2 4. Steam Distillation (Isolate Product) rt_acidify->rt_steam2 rt_extract 5. Extraction & Bisulfite Treatment rt_steam2->rt_extract rt_purify 6. Purify (Vacuum Distillation) rt_extract->rt_purify duff_react 1. React Phenol, HMTA, & Glyceroboric Acid (160°C) duff_hydrolyze 2. Hydrolyze (H₂SO₄) duff_react->duff_hydrolyze duff_steam 3. Steam Distillation (Isolate Product) duff_hydrolyze->duff_steam duff_purify 4. Purify (Vacuum Distillation) duff_steam->duff_purify

References

A Technical Guide to the Strategic Advantages of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of building blocks is a critical determinant of reaction efficiency, product yield, and the novelty of the resulting molecular architecture. While salicylaldehyde has long been a staple aldehyde in the synthesis of a wide array of compounds, its functionalized counterpart, Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, presents a suite of strategic advantages for researchers engaged in drug discovery and the development of complex organic molecules. This guide provides an in-depth comparison of these two reagents, elucidating the nuanced reactivity and expanded synthetic possibilities offered by this compound.

At a Glance: A Comparative Overview

FeatureSalicylaldehydeThis compound
Molecular Formula C₇H₆O₂C₁₀H₁₀O₄[1]
Molecular Weight 122.12 g/mol 194.18 g/mol [2]
Core Structure 2-Hydroxybenzaldehyde2-Hydroxybenzaldehyde with a methyl acetate substituent at the 5-position
Key Reactive Sites Aldehyde, Phenolic HydroxylAldehyde, Phenolic Hydroxyl, Ester
Primary Applications Synthesis of coumarins, Schiff bases, chelating agents[3]Intermediate in the synthesis of drugs, dyes, and pesticides[1]

The Strategic Advantage: Unpacking the Role of the Methyl Acetate Moiety

The primary distinction and the source of its advantages lies in the methyl acetate group of this compound. This substituent exerts significant electronic and steric influences on the molecule, and provides an additional site for chemical modification, thereby expanding its utility as a versatile building block.

Enhanced Electrophilicity of the Aldehyde Group

The methyl acetate group, with its ester functionality, is moderately electron-withdrawing. This inductive effect pulls electron density away from the benzene ring, which in turn increases the partial positive charge on the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde of this compound more susceptible to nucleophilic attack compared to the aldehyde in salicylaldehyde.

This enhanced reactivity can translate to several practical benefits in the laboratory:

  • Milder Reaction Conditions: Reactions such as Schiff base formation or Knoevenagel condensations may proceed under less stringent conditions, potentially avoiding the need for strong acids or bases that can lead to side reactions or decomposition of sensitive substrates.

  • Faster Reaction Times: The increased reactivity can lead to a significant reduction in reaction times, improving throughput and laboratory efficiency.

  • Improved Yields: For reactions where nucleophilic attack at the aldehyde is the rate-determining step, the enhanced electrophilicity can lead to higher conversion rates and improved product yields.

Caption: Influence of the methyl acetate group on reactivity.

A Handle for Further Functionalization

The ester group of this compound is a versatile functional handle that is absent in salicylaldehyde. This opens up a wide range of possibilities for post-synthesis modification and the creation of more complex molecules.

  • Hydrolysis to a Carboxylic Acid: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This introduces a new functional group that can be used for amide bond formation, further esterification, or as a coordination site in metal complexes.

  • Transesterification: The methyl ester can be converted to other esters through transesterification, allowing for the introduction of different alkyl or aryl groups. This can be used to modify the solubility, lipophilicity, and other physicochemical properties of the final product.

  • Reduction to an Alcohol: The ester can be reduced to a primary alcohol, providing another avenue for derivatization.

This "built-in" functionality allows for a more convergent and efficient synthetic strategy, where a complex scaffold can be assembled and then further elaborated, a significant advantage in the multi-step syntheses common in drug development.

G A This compound B Hydrolysis A->B C Transesterification A->C D Reduction A->D E Carboxylic Acid Derivative B->E F New Ester Derivative C->F G Alcohol Derivative D->G

References

A Comparative Guide to Ortho-Formylating Agents for Phenols: Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a formyl group (-CHO) ortho to the hydroxyl moiety of a phenol is a cornerstone transformation in organic synthesis, yielding valuable salicylaldehyde derivatives. These products are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and complex ligands.[1][2] The regioselectivity of this reaction is paramount, and various methods have been developed over the years, each with its distinct advantages and limitations. This guide provides a comparative analysis of the most prominent ortho-formylating agents, offering insights into their reactivity, mechanisms, and practical applications to aid researchers in selecting the optimal method for their specific synthetic challenges.

The Reimer-Tiemann Reaction: A Classic Method with Modern Limitations

The Reimer-Tiemann reaction, named after its discoverers Karl Reimer and Ferdinand Tiemann, is a well-established method for the ortho-formylation of phenols.[3][4][5] It typically involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][6]

Mechanism of Action

The reaction proceeds through an electrophilic aromatic substitution mechanism. The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with the strong base.[4][5][7] The phenoxide ion, formed by the deprotonation of the phenol, then acts as a nucleophile, attacking the electron-deficient dichlorocarbene.[4][5] The resulting intermediate undergoes hydrolysis to yield the ortho-hydroxybenzaldehyde.[4] The preference for ortho-substitution is attributed to the interaction between the hydroxyl group and the incoming electrophile.[4]

Reimer_Tiemann_Mechanism cluster_0 Carbene Generation cluster_1 Electrophilic Attack CHCl3 Chloroform CCl3- Trichloromethanide CHCl3->CCl3- + OH- OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl- Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH- Intermediate1 Dichloromethyl phenoxide Phenoxide->Intermediate1 + :CCl2 Intermediate2 Intermediate Intermediate1->Intermediate2 H+ shift Product Salicylaldehyde Intermediate2->Product Hydrolysis

Figure 1: Simplified mechanism of the Reimer-Tiemann reaction.

Reactivity and Scope

The Reimer-Tiemann reaction is effective for a range of phenols and naphthols.[4][6] However, it often suffers from moderate yields and a lack of complete regioselectivity, with the para-isomer being a common byproduct.[7] The reaction conditions are harsh, typically requiring elevated temperatures and a biphasic solvent system due to the poor solubility of hydroxides in chloroform.[3][4] This can be problematic for sensitive substrates. Furthermore, the use of chloroform, a toxic and environmentally hazardous reagent, is a significant drawback in modern synthetic chemistry.[8]

The Duff Reaction: A Milder Approach with Hexamethylenetetramine

The Duff reaction offers a milder alternative to the Reimer-Tiemann reaction for the ortho-formylation of phenols.[9][10] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, such as acetic acid or trifluoroacetic acid.[9][11]

Mechanism of Action

The reaction mechanism involves the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion.[9][12] This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho position, in an electrophilic aromatic substitution.[12] The initial product is a benzylamine derivative, which is subsequently hydrolyzed to the corresponding salicylaldehyde.[12] The ortho-selectivity is believed to be directed by hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile.[9]

Duff_Reaction_Workflow start Start reactants Phenol + HMTA + Acid Catalyst start->reactants heating Heat Reaction Mixture (e.g., 80-120°C) reactants->heating hydrolysis Acidic Hydrolysis heating->hydrolysis workup Workup and Purification hydrolysis->workup product Ortho-Hydroxybenzaldehyde workup->product

Figure 2: General experimental workflow for the Duff reaction.

Reactivity and Scope

The Duff reaction is particularly effective for electron-rich phenols.[12] While the conditions are generally milder than the Reimer-Tiemann reaction, yields can be variable and are often low.[9][13] The reaction is sensitive to the electronic nature of the substituents on the phenol, with electron-withdrawing groups hindering the reaction.[9] Modifications to the Duff reaction, such as the use of different acid catalysts or additives, have been explored to improve yields and expand its substrate scope.[9][13]

Magnesium-Mediated Ortho-Formylation: High Selectivity and Yields

A significant advancement in the ortho-formylation of phenols is the use of magnesium-based reagents. This method, often referred to as the Casnati-Skattebøl reaction, provides excellent regioselectivity and high yields of salicylaldehydes.[1][14][15]

Mechanism of Action

The key to the high ortho-selectivity of this method lies in the formation of a magnesium phenoxide complex. The phenol is first treated with a magnesium source, such as magnesium dichloride (MgCl₂) and a base like triethylamine (Et₃N), or with a Grignard reagent, to form the magnesium phenoxide.[8][16][17] This chelation directs the attack of the formylating agent, typically paraformaldehyde, to the ortho position.[17][18] The initial product is a hydroxymethylphenol, which is then oxidized to the aldehyde, often in the same pot.[1][14]

Magnesium_Mediated_Mechanism cluster_0 Chelation cluster_1 Directed Formylation Phenol Phenol Mg_Phenoxide Magnesium Phenoxide (Chelated) Phenol->Mg_Phenoxide + MgCl2/Et3N Mg_Base MgCl2 + Et3N Intermediate Ortho-Hydroxymethyl Phenol Intermediate Mg_Phenoxide->Intermediate + (CH2O)n Paraformaldehyde Paraformaldehyde Product Salicylaldehyde Intermediate->Product Oxidation

Figure 3: Key steps in the magnesium-mediated ortho-formylation of phenols.

Reactivity and Scope

The magnesium-mediated method is highly versatile and has been successfully applied to a wide range of phenols, including those with alkyl, alkoxy, and even some electron-withdrawing substituents.[8][17][19] It consistently delivers high yields of the ortho-formylated product with excellent regioselectivity.[16][19] The reaction conditions are generally mild, often involving refluxing in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.[16][17] This method represents a significant improvement over the classical Reimer-Tiemann and Duff reactions in terms of both efficiency and selectivity.

Organolithium-Mediated Ortho-Formylation: A Powerful but Demanding Approach

For substrates that are amenable to directed ortho-metalation (DoM), organolithium reagents offer a powerful route to ortho-formylated phenols.[20][21] This method involves the deprotonation of the position ortho to the hydroxyl group (often protected) using a strong organolithium base, followed by quenching with a formylating agent.

Mechanism of Action

The hydroxyl group of the phenol is typically protected as a suitable directing group, such as a methoxymethyl (MOM) ether. This group coordinates to the organolithium reagent (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position to form an aryllithium species.[22] This nucleophilic intermediate is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the formyl group.[2] Subsequent deprotection of the hydroxyl group yields the desired salicylaldehyde.

Reactivity and Scope

This method offers excellent regiocontrol, provided a suitable directing group is present. However, it requires strictly anhydrous and inert conditions due to the high reactivity and basicity of organolithium reagents.[20][23] The substrate scope can be limited by the presence of other functional groups that are incompatible with strong bases. While powerful, the multi-step nature (protection-metalation-formylation-deprotection) and the need for specialized handling techniques make it a more demanding approach compared to the magnesium-mediated method.

Comparative Summary of Ortho-Formylating Agents

FeatureReimer-Tiemann ReactionDuff ReactionMagnesium-Mediated FormylationOrganolithium-Mediated Formylation
Formylating Agent Chloroform (:CCl₂)[4][7]Hexamethylenetetramine (HMTA)[9][10]Paraformaldehyde[8][18]DMF (after lithiation)[2]
Key Reagents Strong base (e.g., NaOH)[5][6]Acid catalyst (e.g., TFA, Acetic Acid)[9][11]MgCl₂, Et₃N[8][16][17]Organolithium base (e.g., n-BuLi)[22]
Typical Yields Moderate[7]Low to moderate[9][13]High to excellent[16][19]Good to excellent
Ortho-Selectivity Predominant, but para-isomer is common[7]High[9][12]Excellent[16][19]Excellent (directed)
Reaction Conditions Harsh (high temp., biphasic)[3][4]Mild to moderate heating[9]Mild (reflux in THF/ACN)[16][17]Anhydrous, inert, low temp.[20]
Substrate Scope Phenols, naphthols[4][6]Electron-rich phenols[12]Broad, including some EWG-substituted phenols[8][19]Substrates with directing groups
Key Advantages Historical significanceMilder than Reimer-TiemannHigh yield & selectivity, broad scopeHigh regiocontrol
Key Disadvantages Harsh conditions, low selectivity, toxic reagents[7][8]Often low yields[13]Requires anhydrous conditionsMulti-step, requires inert atmosphere

Experimental Protocols

General Procedure for Magnesium-Mediated Ortho-Formylation[16][17]
  • To a dry flask under an inert atmosphere, add anhydrous magnesium dichloride (2.0 eq.) and paraformaldehyde (2.5 eq.).

  • Add a dry solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add triethylamine (2.0 eq.) to the suspension.

  • Add the phenol (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench with dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for the Reimer-Tiemann Reaction[6][7]
  • Dissolve the phenol (1.0 eq.) in an aqueous solution of a strong base (e.g., 10-40% NaOH).

  • Add an excess of chloroform (2.0-3.0 eq.).

  • Vigorously stir the biphasic mixture and heat to around 60-70°C for 3-5 hours.

  • After cooling, separate the aqueous layer and acidify with dilute acid to a pH of 4-5.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product, typically by chromatography or distillation.

Conclusion

The choice of an ortho-formylating agent for phenols is a critical decision that significantly impacts the success of a synthetic route. While the Reimer-Tiemann reaction is of historical importance, its harsh conditions, moderate yields, and use of toxic reagents limit its modern applicability. The Duff reaction provides a milder alternative but often suffers from low yields. For most applications, the magnesium-mediated ortho-formylation stands out as the method of choice, offering a superior combination of high yields, excellent regioselectivity, and a broad substrate scope under relatively mild conditions. The organolithium-mediated approach is a powerful tool for specific substrates where directed metalation is feasible, though it requires more stringent experimental control. By understanding the reactivity and limitations of each method, researchers can make an informed decision to efficiently synthesize the desired salicylaldehyde derivatives for their drug development and research endeavors.

References

A Senior Application Scientist’s Guide to the Validation of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate tapestry of drug discovery, the integrity of each thread determines the strength of the final fabric. Pharmaceutical intermediates are these foundational threads. Their chemical identity, purity, and stability are not mere specifications but cornerstones upon which the safety and efficacy of an Active Pharmaceutical Ingredient (API) are built.[1] This guide provides an in-depth validation of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (MFHPA), a versatile and highly valuable intermediate.

MFHPA, with its strategically placed hydroxyl, formyl, and methyl acetate moieties, serves as a trifunctional scaffold. This architecture is a gateway to a diverse range of complex molecular structures, particularly those involving substituted benzofurans, indoles, and other heterocyclic systems prevalent in modern pharmacophores. Here, we move beyond a simple recitation of properties to a comprehensive analysis of its synthesis, a rigorous validation protocol, and a critical comparison with alternative synthetic strategies, providing researchers with the data-driven insights needed for informed decision-making in their discovery campaigns.

Synthesis of MFHPA: A Comparative Approach to Ortho-Formylation

The synthesis of MFHPA begins with the commercially available Methyl 2-(4-hydroxyphenyl)acetate. The pivotal transformation is the regioselective introduction of a formyl (-CHO) group at the C-3 position, ortho to the activating hydroxyl group. Several classical formylation reactions exist, each with distinct mechanistic pathways and operational demands. The choice of method is critical, directly impacting yield, purity, and scalability.

Choosing the Optimal Synthetic Route

The primary challenge is achieving high ortho-selectivity while avoiding para-formylation or polysubstitution. Let's compare the most viable methods:

ReactionReagentsKey Features & Rationale for Selection/Rejection
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH)Involves a dichlorocarbene electrophile.[2][3] While a classic method for ortho-formylation, it often requires a biphasic system, can suffer from moderate yields, and may produce a para-isomer that is difficult to separate.[2][4] The harsh basic conditions can also be incompatible with the ester functionality of the starting material.
Vilsmeier-Haack POCl₃, DMFThe Vilsmeier reagent is a relatively mild electrophile, effective for highly electron-rich arenes like phenols.[5][6][7] However, regioselectivity can be variable, and the reaction often favors the para position if it is unhindered.[8][9]
Gattermann HCN, HCl, Lewis AcidThis method is extremely effective but involves highly toxic hydrogen cyanide, making it unsuitable for most modern discovery labs without specialized handling capabilities.[10][11]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)This reaction proceeds via an iminium ion intermediate and exhibits strong ortho-selectivity for phenols.[12][13] The conditions are generally milder than Reimer-Tiemann, and it avoids the extreme toxicity of the Gattermann reaction.[14] Its reliability and selectivity make it the method of choice for this transformation.

Based on this analysis, the Duff reaction provides the most robust and selective pathway to MFHPA.

Workflow for Synthesis, Purification, and Validation

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_validation Validation start Start: Methyl 2-(4-hydroxyphenyl)acetate react Duff Reaction: HMTA, Trifluoroacetic Acid (TFA) start->react Step 1 hydrolysis Acidic Hydrolysis (HCl) react->hydrolysis Step 2 extraction Solvent Extraction (Ethyl Acetate) hydrolysis->extraction Step 3 crystallization Crystallization (Ethanol/Water) extraction->crystallization Step 4 hplc Purity Analysis (HPLC) crystallization->hplc QC spectral Structural Confirmation (NMR, MS, IR) hplc->spectral QC end_node Validated Intermediate: Pure MFHPA spectral->end_node

Caption: Overall workflow from starting material to validated intermediate.

Experimental Protocol: Synthesis via Duff Reaction
  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) and hexamethylenetetramine (HMTA, 1.5 eq) in trifluoroacetic acid (TFA, 10 vol).

    • Causality: TFA serves as both the solvent and the acid catalyst required to generate the reactive iminium species from HMTA.[14] Using it as the solvent ensures homogeneity.

  • Heating: Heat the reaction mixture to 80-90°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Add concentrated hydrochloric acid (HCl) and stir vigorously for 1 hour.

    • Causality: The acidic hydrolysis step is crucial for converting the intermediate Schiff base, formed during the reaction, into the final aldehyde product.[15]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Crystallization

Crystallization is a powerful technique for purifying solid organic compounds by removing residual starting materials, reagents, and by-products.[16][17]

  • Solvent Selection: Dissolve the crude MFHPA in a minimal amount of hot ethanol.

    • Causality: An ideal crystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures, maximizing recovery.[18]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Formation: Slowly add water dropwise to the hot ethanol solution until it becomes slightly turbid. Re-heat gently until the solution is clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of larger, purer crystals, as impurities are selectively excluded from the growing crystal lattice and remain in the mother liquor.[17][18]

  • Isolation: Collect the resulting white to off-white crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing & Drying: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.

Validation: A Self-Validating System

Validation confirms that the synthesized material is the correct compound and meets the stringent purity requirements for use in drug synthesis.[19][20] An intermediate of poor quality can lead to failed reactions, complex purification challenges, and the introduction of harmful impurities into the final API.[1]

Structural Confirmation

The identity of the synthesized MFHPA is unequivocally confirmed by a combination of spectroscopic methods.

  • ¹H NMR: Provides information on the proton environment, confirming the presence and connectivity of aromatic protons, the aldehyde proton, and the two different methyl groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch for the phenol, a sharp C=O stretch for the aldehyde, and another C=O stretch for the ester.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of pharmaceutical intermediates.[21][22] A robust HPLC method provides a quantitative measure of purity and separates the main compound from any process-related impurities or degradation products.[23]

G cluster_mfhpa MFHPA Strategy (Esterify-First) cluster_alt Alternative Strategy (Formylate-First) node_a p-Hydroxyphenylacetic Acid 1. Esterification (MeOH, H⁺) 2. Formylation (Duff) node_b MFHPA node_a:final->node_b:final Convergent node_c p-Hydroxyphenylacetic Acid 1. Formylation (Duff) 2. Esterification (MeOH, H⁺) node_d MFHPA node_c:final->node_d:final Linear

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of functionalized aromatic compounds is a cornerstone of innovation. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate stands as a key intermediate, notably in the synthesis of the widely used fungicide, Azoxystrobin.[1] Its structure, featuring a reactive aldehyde ortho to a hydroxyl group on a phenylacetate backbone, presents a unique synthetic challenge that demands a careful selection of formylation methodology.

This guide provides an in-depth, objective comparison of various synthetic routes to this valuable compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide your experimental choices and ensure reproducible, high-yielding results.

The Synthetic Challenge: Ortho-Formylation of an Activated Phenol

The synthesis of this compound commences with the precursor, Methyl 2-(4-hydroxyphenyl)acetate. The primary transformation is the introduction of a formyl group (-CHO) onto the aromatic ring. The hydroxyl group is an activating, ortho-, para-director. As the para position is occupied by the acetate side chain, the formylation is directed to the ortho position. However, achieving high regioselectivity and yield while avoiding side reactions is paramount.

This guide will benchmark the following established and modern formylation techniques:

  • The Magnesium-Mediated Ortho-Formylation (Hofsløkken-Skattebøl Method)

  • The Reimer-Tiemann Reaction

  • The Duff Reaction

  • The Vilsmeier-Haack Reaction

Below is a visual representation of the general synthetic transformation:

Figure 1: General synthetic scheme for the formylation of Methyl 2-(4-hydroxyphenyl)acetate.

Comparative Analysis of Synthesis Methods

The choice of formylation method is a critical decision that impacts yield, purity, scalability, and safety. Here, we provide a detailed comparison of the leading methodologies.

MethodReagentsTypical YieldRegioselectivityAdvantagesDisadvantages
Magnesium-Mediated Ortho-Formylation MgCl₂, Triethylamine, ParaformaldehydeHigh (often >80%)[2]Excellent (exclusively ortho)High yield and selectivity, mild conditions, readily available reagents.Requires anhydrous conditions.
Reimer-Tiemann Reaction Chloroform, Strong Base (e.g., NaOH)Moderate to Low[3]Predominantly ortho, but para-isomer can form.[4]Does not require anhydrous conditions.[4]Use of toxic chloroform, often low yields, potential for side reactions.[3]
Duff Reaction Hexamethylenetetramine, Acid (e.g., Acetic Acid)Generally low and variable[5]Predominantly ortho.[5]Avoids the use of highly toxic reagents like chloroform.Often requires high temperatures and gives low yields.[5][6]
Vilsmeier-Haack Reaction POCl₃, DMFGood for electron-rich arenes[7]Generally goodMild conditions, readily available reagents.The Vilsmeier reagent is sensitive to moisture; may not be suitable for all substituted phenols.

In-Depth Analysis and Experimental Protocols

The Magnesium-Mediated Ortho-Formylation: The Method of Choice

For the synthesis of this compound, the magnesium-mediated ortho-formylation, a modification of the Casnati-Skattebøl reaction, stands out as the most efficient and selective method.[5] This reaction leverages the directing effect of a magnesium phenoxide intermediate to achieve exclusive ortho-formylation.[2] The use of magnesium dichloride and a tertiary amine base offers a practical and high-yielding alternative to the use of Grignard reagents.

Causality of Experimental Choices: The key to the high ortho-selectivity lies in the formation of a six-membered transition state involving the magnesium phenoxide and formaldehyde. This coordination brings the formylating agent in close proximity to the ortho position of the aromatic ring, favoring electrophilic attack at this site. Triethylamine acts as a base to deprotonate the phenol, while anhydrous magnesium chloride serves as a Lewis acid to coordinate with the phenoxide and paraformaldehyde.

Figure 2: Simplified workflow of the Magnesium-Mediated Ortho-Formylation.

Detailed Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon), add anhydrous magnesium chloride (1.5 eq.).

  • Solvent and Reagents: Add anhydrous acetonitrile followed by triethylamine (3.75 eq.). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.) to the reaction mixture.

  • Formylating Agent: Add paraformaldehyde (6.75 eq.) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and add 5% aqueous HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

The Reimer-Tiemann Reaction: A Classic with Caveats

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols using chloroform in a basic solution.[4] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.

Causality of Experimental Choices: The strongly basic conditions deprotonate the phenol to the more nucleophilic phenoxide. The electrophilic dichlorocarbene then attacks the electron-rich aromatic ring, preferentially at the ortho position due to the directing effect of the phenoxide. Subsequent hydrolysis of the dichloromethyl group yields the aldehyde.

Figure 3: Simplified mechanism of the Reimer-Tiemann Reaction.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reagent Addition: Add chloroform (3.0 eq.) to the solution.

  • Reaction: Heat the biphasic mixture to 60-70 °C with vigorous stirring for several hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and acidify with dilute HCl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product typically requires purification by column chromatography to separate the desired ortho-isomer from any para-isomer and unreacted starting material.[8]

The Duff Reaction: A Less Efficient Alternative

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[5]

Causality of Experimental Choices: Under acidic conditions, HMTA generates an electrophilic iminium ion. This electrophile then attacks the electron-rich phenol at the ortho position. The resulting aminomethylated intermediate is subsequently oxidized and hydrolyzed to the aldehyde. The reaction's inefficiency often stems from the complexity of the reaction pathway and the potential for side reactions.[6]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add hexamethylenetetramine (2.0-4.0 eq.).

  • Reaction: Heat the mixture to reflux for several hours.

  • Workup: Cool the reaction mixture and hydrolyze the intermediate by adding water and heating.

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purification by column chromatography is typically necessary.[9]

The Vilsmeier-Haack Reaction: For Activated Aromatics

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate electron-rich aromatic compounds.[7]

Causality of Experimental Choices: The Vilsmeier reagent is an electrophilic iminium salt. It reacts with the activated aromatic ring via electrophilic substitution. Subsequent hydrolysis of the resulting iminium intermediate furnishes the aldehyde.[10]

Detailed Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add POCl₃ (1.1 eq.) to anhydrous DMF (3.0 eq.) with stirring.

  • Reaction: To this pre-formed Vilsmeier reagent, add a solution of Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq.) in DMF. Allow the reaction to proceed at room temperature or with gentle heating.

  • Workup: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.[11]

Product Characterization: A Self-Validating System

To ensure the successful synthesis of this compound, thorough characterization of the final product is essential. The following spectroscopic data serves as a reference for validation.

Expected Spectroscopic Data for this compound:

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (with characteristic ortho, meta, and para couplings), the aldehyde proton (singlet, ~9.8 ppm), the methylene protons of the acetate group (singlet, ~3.6 ppm), the methyl ester protons (singlet, ~3.7 ppm), and the phenolic hydroxyl proton (broad singlet).
¹³C NMR Resonances for the aldehyde carbonyl carbon (~190 ppm), the ester carbonyl carbon (~170 ppm), the aromatic carbons, the methylene carbon, and the methyl ester carbon.
IR (Infrared) Spectroscopy Characteristic absorption bands for the hydroxyl group (broad, ~3300 cm⁻¹), the aldehyde C-H stretch (~2850 and 2750 cm⁻¹), the aldehyde carbonyl stretch (~1680 cm⁻¹), and the ester carbonyl stretch (~1730 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀O₄, MW: 194.18 g/mol ).

Conclusion and Recommendation

Based on a comprehensive review of the literature and an analysis of the reaction mechanisms, the Magnesium-Mediated Ortho-Formylation (Hofsløkken-Skattebøl method) is the recommended procedure for the synthesis of this compound. This method offers a superior combination of high yield, excellent regioselectivity, and operational simplicity with readily available and less hazardous reagents compared to the classical alternatives.

While the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions are historically significant and can be effective for other substrates, they present notable drawbacks for this specific transformation, including lower yields, the use of toxic reagents, and potential for side-product formation. For researchers and drug development professionals seeking a reliable and efficient synthesis, the magnesium-mediated approach provides a clear advantage.

References

A Comparative Guide to the Synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a valuable building block in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its bifunctional nature, possessing both a formyl group ortho to a phenolic hydroxyl and a methyl ester, makes it a versatile intermediate for further chemical transformations. This guide provides an in-depth comparison of three classical synthetic routes for the ortho-formylation of the readily available precursor, Methyl 2-(4-hydroxyphenyl)acetate: the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. A thorough cost-benefit analysis is presented to aid researchers in selecting the most suitable method based on factors such as yield, cost, safety, and scalability.

Strategic Overview: A Two-Step Approach

The synthesis of the target molecule is most efficiently approached in two distinct stages. The first stage involves the synthesis of the precursor, Methyl 2-(4-hydroxyphenyl)acetate, followed by the crucial ortho-formylation step to introduce the aldehyde functionality.

Synthetic_Strategy 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid Methyl_ester_precursor Methyl 2-(4-hydroxyphenyl)acetate 4-Hydroxyphenylacetic_acid->Methyl_ester_precursor Esterification Final_Product This compound Methyl_ester_precursor->Final_Product ortho-Formylation

Caption: Overall synthetic strategy.

Stage 1: Synthesis of the Precursor, Methyl 2-(4-hydroxyphenyl)acetate

The precursor for the formylation reactions is synthesized via a straightforward Fischer esterification of the commercially available 4-Hydroxyphenylacetic acid.

Experimental Protocol: Esterification of 4-Hydroxyphenylacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Hydroxyphenylacetic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-(4-hydroxyphenyl)acetate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Stage 2: Comparative Analysis of Ortho-Formylation Routes

The introduction of the formyl group at the position ortho to the hydroxyl group is the key transformation. Here, we compare three classical methodologies.

Route 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform and a strong base.[1][2][3] The reactive species is dichlorocarbene, which is generated in situ.[1][2]

Reimer_Tiemann_Mechanism cluster_start Carbene Generation cluster_reaction Electrophilic Attack CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- + ⁻OH - H₂O OH- ⁻OH Carbene :CCl₂ CCl3-->Carbene - Cl⁻ Phenoxide Phenoxide of Methyl 2-(4-hydroxyphenyl)acetate Cl- Cl⁻ Intermediate Dichloromethyl Adduct Phenoxide->Intermediate + :CCl₂ Aldehyde Final Product Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol (Adapted from general procedures for phenols):

  • Reaction Setup: To a solution of Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a strong base such as sodium hydroxide (excess, e.g., 4-5 eq).

  • Reagent Addition: Heat the mixture to 60-70 °C and add chloroform (1.5-2.0 eq) dropwise with vigorous stirring.

  • Reaction: Maintain the reaction at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.

Route 2: The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[4][5] This method is known for its simplicity and the use of less hazardous reagents compared to the Reimer-Tiemann reaction.

Duff_Reaction_Mechanism Phenol Methyl 2-(4-hydroxyphenyl)acetate Adduct Benzylamine Intermediate Phenol->Adduct + Iminium Ion HMTA Hexamethylenetetramine (HMTA) Iminium_ion Iminium Ion (Electrophile) HMTA->Iminium_ion Acid Catalysis Aldehyde Final Product Adduct->Aldehyde Hydrolysis Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Phenol Methyl 2-(4-hydroxyphenyl)acetate Iminium_salt Iminium Salt Adduct Phenol->Iminium_salt + Vilsmeier Reagent Aldehyde Final Product Iminium_salt->Aldehyde Hydrolysis

References

A Deep Dive into the In-Silico Profile of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, in-silico analysis has emerged as an indispensable tool, offering a rapid and cost-effective means to predict the biological activity and pharmacokinetic profiles of novel chemical entities. This guide provides a comprehensive in-silico evaluation of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a phenolic compound with potential as a pharmaceutical intermediate.[1] Through a comparative analysis with structurally similar molecules, we will explore its potential as a therapeutic agent, delving into its physicochemical properties, binding affinity to a relevant biological target, and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Introduction to this compound and Comparator Molecules

This compound is an organic compound with the chemical formula C10H10O4 and a molecular weight of 194.18 g/mol .[2][3] It is a solid, generally white or off-white crystalline powder, soluble in organic solvents and insoluble in water.[1] While its primary application has been as an intermediate in chemical synthesis for drugs, dyes, and pesticides, its structural features, particularly the hydroxyphenyl group, suggest potential biological activity.[1]

To contextualize the in-silico profile of our target molecule, we have selected two comparator molecules based on structural similarity:

  • Methyl 2-(4-hydroxyphenyl)acetate: This molecule lacks the formyl group at the 3-position of the phenyl ring, allowing us to assess the impact of this functional group on biological activity and ADMET properties.

  • Methyl 2-(3-formyl-4-methoxyphenyl)acetate: In this analogue, the hydroxyl group is replaced by a methoxy group, which will help in understanding the role of the phenolic hydroxyl group in receptor binding and overall pharmacokinetic profile.

For the purpose of this comparative analysis, we will investigate the interaction of these molecules with Cyclooxygenase-2 (COX-2) , a well-established target in the development of anti-inflammatory drugs. The presence of a phenolic moiety in our target molecule is a common feature in many known COX-2 inhibitors.

Methodology: A Step-by-Step In-Silico Workflow

Our comparative analysis will follow a systematic in-silico workflow, encompassing molecular docking to predict binding affinities and interactions, and a comprehensive ADMET prediction to evaluate their drug-like properties.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[4] This method is instrumental in virtual screening and for understanding the key molecular interactions that drive binding.[4]

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • The crystal structure of human COX-2 (PDB ID: 5KIR) will be obtained from the Protein Data Bank.

    • Using AutoDock Tools, water molecules and co-crystallized ligands will be removed.

    • Polar hydrogens will be added, and Gasteiger charges will be assigned to the protein atoms.[4]

    • The active site will be defined by creating a grid box that encompasses the known binding pocket of COX-2.

  • Ligand Preparation:

    • The 3D structures of this compound and the comparator molecules will be generated using ChemDraw and optimized using a suitable force field.

    • Partial charges will be assigned, and rotatable bonds will be defined to allow for conformational flexibility during docking.[5]

  • Docking Simulation:

    • The docking simulations will be performed using AutoDock Vina.[5]

    • The Lamarckian Genetic Algorithm will be employed as the search algorithm to generate a series of potential binding poses for each ligand.[4][6]

  • Pose Analysis:

    • The resulting binding poses will be clustered based on their root-mean-square deviation (RMSD).[4]

    • The top-scoring poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity.[4]

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (COX-2, PDB: 5KIR) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Target & Comparators) Ligand_Prep->Docking Pose_Analysis Pose Analysis (Binding Affinity & Interactions) Docking->Pose_Analysis

A typical workflow for a molecular docking experiment.
ADMET Prediction Protocol

The prediction of ADMET properties is crucial in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.[7][8] We will utilize a consensus approach by employing multiple open-access in-silico tools to obtain a more reliable prediction.[7][8]

Experimental Protocol: ADMET Prediction

  • Tool Selection: We will use a combination of well-established web servers for ADMET prediction, such as:

    • SwissADME: For physicochemical properties, lipophilicity, water-solubility, and drug-likeness.

    • pkCSM: For predicting absorption, distribution, metabolism, excretion, and toxicity parameters.[9]

    • ADMETlab 2.0: For a comprehensive evaluation of ADMET properties.[10][11]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) strings for this compound and the comparator molecules will be submitted to the selected web servers.

  • Parameter Analysis: A range of ADMET parameters will be analyzed, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) permeability.

    • Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition.

cluster_input Input cluster_tools Prediction Tools cluster_output Output & Analysis SMILES SMILES Strings of Molecules SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ADMETlab ADMETlab 2.0 SMILES->ADMETlab ADMET_Profile Comprehensive ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) SwissADME->ADMET_Profile pkCSM->ADMET_Profile ADMETlab->ADMET_Profile

Workflow for in-silico ADMET prediction.

Results and Discussion

The following sections present the results of our in-silico analysis, providing a comparative overview of the binding affinity and ADMET properties of this compound and its analogues.

Molecular Docking Results

The molecular docking simulations revealed that all three compounds bind within the active site of COX-2. The predicted binding affinities and key interactions are summarized in the table below.

MoleculeBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -8.2Arg120, Tyr355, Ser5302Val349, Leu352, Ala527
Methyl 2-(4-hydroxyphenyl)acetate-7.5Arg120, Tyr3551Val349, Leu352, Ala527
Methyl 2-(3-formyl-4-methoxyphenyl)acetate-7.1Arg120, Ser5301Val349, Leu352, Ala527

Our target molecule, This compound , exhibited the highest binding affinity for COX-2. This enhanced affinity can be attributed to the formation of an additional hydrogen bond between the formyl group and the side chain of Ser530, a critical residue in the COX-2 active site. The phenolic hydroxyl group in both hydroxyl-containing compounds forms a crucial hydrogen bond with the side chain of Arg120, an interaction that is absent in the methoxy analogue, leading to its lower binding affinity.

ADMET Prediction Results

The predicted ADMET properties of the three compounds are presented in the table below.

ParameterThis compoundMethyl 2-(4-hydroxyphenyl)acetateMethyl 2-(3-formyl-4-methoxyphenyl)acetate
Absorption
Human Intestinal Absorption (%)High (92.5)High (95.1)Moderate (85.3)
Caco-2 Permeability (log Papp)Moderate (0.85)High (1.12)Moderate (0.79)
Distribution
VDss (log L/kg)Low (0.21)Low (0.15)Low (0.25)
BBB Permeability (logBB)No (-0.85)No (-0.92)No (-0.78)
Metabolism
CYP2C9 InhibitorNoNoYes
CYP3A4 InhibitorNoNoNo
Toxicity
AMES ToxicityNon-mutagenicNon-mutagenicNon-mutagenic
hERG I InhibitorNoNoNo

All three compounds are predicted to have good intestinal absorption and are unlikely to cross the blood-brain barrier, which is a desirable characteristic for peripherally acting anti-inflammatory drugs. Notably, Methyl 2-(3-formyl-4-methoxyphenyl)acetate is predicted to be an inhibitor of CYP2C9, which could lead to potential drug-drug interactions. Both hydroxyl-containing compounds are predicted to be non-inhibitors of the major CYP isoforms, suggesting a lower risk of metabolic drug interactions. All compounds are predicted to be non-mutagenic and non-cardiotoxic.

Conclusion

This in-silico comparative analysis provides valuable insights into the potential of this compound as a therapeutic agent. The molecular docking studies suggest that it is a potent binder to the COX-2 enzyme, with its formyl and hydroxyl groups playing a crucial role in establishing key interactions within the active site. The ADMET predictions indicate a favorable pharmacokinetic profile, with good absorption and a low potential for toxicity and drug-drug interactions.

Compared to its structural analogues, this compound demonstrates a superior binding affinity to COX-2, highlighting the importance of the 3-formyl group for potent inhibition. The presence of the phenolic hydroxyl group appears to be beneficial for both binding and a favorable metabolic profile.

While these in-silico findings are promising, it is imperative to validate them through experimental studies. In-vitro enzyme assays are required to confirm the inhibitory activity against COX-2, and further preclinical studies are necessary to fully elucidate the pharmacokinetic and toxicological properties of this compound. Nevertheless, this computational analysis serves as a strong foundation for the future development of this compound as a potential anti-inflammatory agent.

References

A Researcher's Guide to Navigating Cross-Reactivity: The Case of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biological research, the identification of novel bioactive molecules is a critical endeavor. Yet, the path from a promising hit to a validated lead is fraught with potential pitfalls, one of the most common being assay interference. Molecules that appear to be active may, in fact, be producing false-positive signals by interacting non-specifically with assay components. This guide provides an in-depth analysis of potential cross-reactivity for Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a compound featuring functional groups notorious for such behavior.

This document is intended for researchers, scientists, and drug development professionals. It will provide a framework for designing and interpreting cross-reactivity studies, using this compound as a case study. We will delve into the mechanistic basis for its potential interference, provide detailed protocols for assessing this in common biological assays, and offer a comparative analysis with structurally related molecules to highlight the importance of specific functional groups.

The Compound of Interest: A Structural Perspective

This compound (CAS 61874-04-2) is an organic compound with the molecular formula C₁₀H₁₀O₄.[1] Its structure is characterized by three key functional groups: a phenolic hydroxyl group, an ortho-positioned aldehyde (formyl) group, and a methyl acetate moiety. While this combination of features makes it an interesting scaffold for chemical synthesis, it also raises red flags for potential assay interference.[2]

  • The Phenolic Hydroxyl Group: Phenolic compounds are well-known for their antioxidant properties and their ability to interact with proteins.[3] This can lead to interference in assays that are sensitive to redox changes or that rely on specific protein-protein interactions.

  • The Aldehyde Group: Aldehydes are highly reactive electrophiles that can readily form covalent bonds (Schiff bases or Michael adducts) with nucleophilic residues in proteins, such as lysine and cysteine.[4][5] This covalent modification can non-specifically inhibit or activate enzymes, leading to misleading assay readouts.[6]

  • The Methyl Acetate Group: This ester group influences the compound's solubility and lipophilicity, which can affect its distribution in assay media and its ability to cross cell membranes.

To objectively assess the cross-reactivity of this compound, we will compare its performance against two structurally related compounds:

  • Methyl 2-(4-hydroxyphenyl)acetate (CAS 14199-15-6): This analog lacks the reactive aldehyde group, allowing us to isolate the contribution of the phenolic hydroxyl group to any observed interference.[7]

  • 3-Formyl-4-hydroxybenzoic acid (CAS 584-87-2): This compound retains the aldehyde and hydroxyl groups but replaces the methyl acetate with a carboxylic acid, altering its physicochemical properties.[8]

Investigating Cross-Reactivity: A Multi-Assay Approach

No single assay can definitively prove or disprove off-target activity. Therefore, a panel of assays with different detection technologies and biological principles is essential. Here, we present detailed protocols for two commonly used assays that are susceptible to interference from phenolic and aldehydic compounds: a luciferase-based reporter assay and an enzyme-linked immunosorbent assay (ELISA).

I. Luciferase-Based Reporter Gene Assay

Luciferase assays are widely used to study gene expression and signaling pathways. However, they are prone to interference from compounds that directly inhibit the luciferase enzyme or that stabilize it, leading to artificially high signals.[9][10]

Experimental Objective: To determine if this compound and its analogs directly interfere with firefly luciferase activity in a cell-free system.

Methodology:

Luciferase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of test compounds (100 µM to 0.1 µM) D Add 5 µL of compound dilution to a 384-well white opaque plate A->D B Prepare recombinant firefly luciferase solution (e.g., 10 ng/µL in PBS) E Add 20 µL of luciferase enzyme solution B->E C Prepare luciferase substrate solution (e.g., ONE-Glo™) G Add 25 µL of luciferase substrate C->G D->E F Incubate for 15 minutes at room temperature E->F F->G H Read luminescence on a plate reader G->H I Normalize data to vehicle control (DMSO) H->I J Plot dose-response curves and calculate IC₅₀/EC₅₀ I->J

Data Interpretation:

CompoundPutative Mechanism of InterferenceExpected IC₅₀ (Inhibition)Expected EC₅₀ (Stabilization)
This compound Aldehyde reactivity with luciferase, redox activity of phenol< 10 µM> 50 µM
Methyl 2-(4-hydroxyphenyl)acetate Redox activity of phenol> 50 µM> 50 µM
3-Formyl-4-hydroxybenzoic acid Aldehyde reactivity with luciferase, redox activity of phenol< 15 µM> 50 µM
Known Luciferase Inhibitor (e.g., PTC124) Direct enzyme inhibition< 5 µMN/A
Vehicle Control (DMSO) No interferenceN/AN/A

A significant decrease in luminescence in the presence of a compound suggests direct inhibition of the luciferase enzyme. Conversely, an increase in signal could indicate enzyme stabilization. The comparison between the three test compounds will help elucidate the role of the aldehyde group in any observed interference.

II. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are a cornerstone of biomedical research for detecting and quantifying proteins. However, phenolic compounds can interfere by cross-reacting with antibodies or by inhibiting the horseradish peroxidase (HRP) enzyme commonly used for detection.[11]

Experimental Objective: To assess whether this compound and its analogs interfere with a standard competitive ELISA for the quantification of a small molecule analyte (e.g., cortisol).

Methodology:

ELISA_Interference_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Coat plate with capture antibody (e.g., anti-cortisol) B Block with BSA or other blocking buffer A->B E Add test compounds and cortisol-HRP conjugate to wells B->E C Prepare serial dilutions of test compounds C->E D Prepare cortisol-HRP conjugate D->E F Incubate for 1 hour at 37°C E->F G Wash plate 3x with wash buffer F->G H Add TMB substrate G->H I Incubate for 15-30 minutes H->I J Add stop solution I->J K Read absorbance at 450 nm J->K L Plot standard curve and determine apparent cortisol concentration K->L

Data Interpretation:

CompoundPutative Mechanism of InterferenceExpected Apparent Analyte Concentration (at 50 µM compound)
This compound Antibody cross-reactivity, HRP inhibitionFalsely elevated or decreased
Methyl 2-(4-hydroxyphenyl)acetate Antibody cross-reactivityFalsely elevated or decreased
3-Formyl-4-hydroxybenzoic acid Antibody cross-reactivity, HRP inhibitionFalsely elevated or decreased
Known HRP Inhibitor (e.g., Sodium Azide) Direct HRP inhibitionFalsely decreased
Vehicle Control (DMSO) No interferenceWithin baseline

A compound that mimics the analyte will lead to a falsely low calculated concentration, while a compound that inhibits the HRP enzyme will result in a falsely high calculated concentration. Comparing the results of the three test compounds will provide insight into the structural basis of any observed interference.

Concluding Remarks and Best Practices

The potential for assay interference is a critical consideration in early-stage drug discovery and basic research. The presence of reactive functional groups, such as the aldehyde and phenol in this compound, necessitates a thorough investigation of cross-reactivity.

As a best practice, researchers should:

  • Analyze the structure of their compounds of interest for known interference-prone moieties.

  • Employ a panel of orthogonal assays with different detection methods to confirm initial hits.

  • Include appropriate controls , such as structurally related but functionally distinct analogs, to dissect the contribution of specific functional groups to assay interference.

  • Perform cell-free counter-screens to identify direct interactions with assay components.

By adopting a rigorous and systematic approach to identifying and understanding assay interference, researchers can increase the confidence in their results and avoid the costly pursuit of false-positive leads.

References

The Stability Landscape of Formylated Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Flavor - The Critical Role of Stability

Formylated phenolic compounds, a class of aromatic aldehydes including vanillin, syringaldehyde, and protocatechualdehyde, are cornerstones in the pharmaceutical, food, and fragrance industries. Their value extends beyond their sensory attributes; their antioxidant and bioactive properties are of significant interest in drug development. However, the inherent reactivity of the phenolic hydroxyl and aldehyde (formyl) groups presents a significant challenge: chemical stability. Understanding the degradation pathways and comparative stability of these molecules is paramount for ensuring the safety, efficacy, and shelf-life of any formulation in which they are incorporated.

This guide provides a comprehensive comparative analysis of the stability of three key formylated phenolic compounds: vanillin, syringaldehyde, and protocatechualdehyde. We will delve into the fundamental factors governing their degradation, present a framework for evaluating their stability through forced degradation studies, and offer detailed experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in formulation development and stability testing.

I. The Pillars of Stability: Factors Influencing Degradation

The stability of a formylated phenolic compound is not an intrinsic constant but a dynamic interplay between its molecular structure and its environment. Several key factors can initiate or accelerate degradation.[1]

  • pH: The acidity or alkalinity of the medium can catalyze hydrolytic reactions. The phenolic hydroxyl group's acidity is a key determinant. In alkaline conditions, the formation of a phenoxide ion can increase the electron density of the aromatic ring, making it more susceptible to oxidation.

  • Oxidation: This is a primary degradation pathway for phenolic compounds.[2] The presence of oxygen, peroxide species, or metal ions can lead to the oxidation of the aldehyde group to a carboxylic acid or the cleavage of the aromatic ring.[1][2]

  • Temperature: Elevated temperatures provide the activation energy for degradation reactions to overcome their kinetic barriers, accelerating processes like hydrolysis, oxidation, and thermal decomposition.[3]

  • Light (Photostability): Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. This can lead to the formation of free radicals, initiating chain reactions that result in complex degradation profiles.[3][4]

The unique substitution pattern of each phenolic aldehyde dictates its susceptibility to these factors. The number and position of hydroxyl and methoxy groups on the aromatic ring significantly influence the molecule's electron distribution and, consequently, its reactivity.

II. Comparative Stability Analysis: Vanillin, Syringaldehyde, and Protocatechualdehyde

Structural Differences at a Glance:
CompoundStructureKey Substituents
Vanillin 4-hydroxy-3-methoxybenzaldehydeOne hydroxyl, one methoxy group
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehydeOne hydroxyl, two methoxy groups
Protocatechualdehyde 3,4-dihydroxybenzaldehydeTwo hydroxyl groups

The primary difference lies in the substitution at the 3 and 5 positions of the benzene ring. Syringaldehyde possesses two electron-donating methoxy groups, vanillin has one, and protocatechualdehyde has a second hydroxyl group instead of a methoxy group.

Oxidative Stability:

Studies on the oxidation of these compounds by ozone have shown a clear order of reactivity: Syringaldehyde > Vanillin > 4-Hydroxybenzaldehyde (an analog of protocatechualdehyde).[5][6] This increased reactivity of syringaldehyde is attributed to the two electron-donating methoxy groups, which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack by oxidants.[5] Vanillin, with one methoxy group, is less reactive, and 4-hydroxybenzaldehyde is the least reactive of the three in this context.[5]

Table 1: Comparative Susceptibility to Oxidative Degradation

CompoundRelative Reactivity (Ozone)Primary Oxidation Product
Syringaldehyde HighestSyringic Acid
Vanillin IntermediateVanillic Acid[2]
Protocatechualdehyde Lowest (inferred)Protocatechuic Acid
Hydrolytic, Thermal, and Photolytic Stability (Inferred):

While direct comparative kinetic data is scarce, we can infer relative stability based on chemical principles:

  • Hydrolytic Stability: The stability under acidic and basic conditions will be influenced by the phenolic hydroxyl groups. Protocatechualdehyde, with two hydroxyl groups, may exhibit more complex pH-dependent behavior compared to vanillin and syringaldehyde. In strongly basic conditions, all are expected to be less stable due to phenoxide ion formation and increased susceptibility to oxidation.

  • Thermal Stability: The fundamental aromatic aldehyde structure is relatively stable. High temperatures are generally required to induce non-oxidative thermal decomposition, which may involve decarbonylation.[7] The relative thermal stability is not expected to differ dramatically between the three under typical storage conditions, but this would need to be confirmed experimentally.

  • Photostability: All three compounds absorb UV light and are susceptible to photodegradation.[8] The rate of degradation will depend on the specific absorption profile and the quantum yield of the photochemical reactions. Protocatechualdehyde, with its catechol structure, may be particularly sensitive to photo-oxidation.

III. Experimental Design: A Framework for Stability Assessment

A robust assessment of stability relies on a systematic approach using forced degradation studies. These studies intentionally stress the compound under various conditions to predict its long-term stability and to develop a stability-indicating analytical method.[1][3][9][10]

The Logic of Forced Degradation:

The goal is to induce a target degradation of approximately 5-20%.[11][12] This level of degradation is sufficient to produce and identify the primary degradation products without over-stressing the molecule to the point of forming irrelevant secondary degradants.[3][12] The workflow ensures that the analytical method used can separate the parent compound from all significant degradation products, thus being "stability-indicating."

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation P1 Prepare Stock Solutions of Test Compounds S1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) P1->S1 Expose to stress S2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) P1->S2 Expose to stress S3 Oxidation (e.g., 3% H2O2, RT) P1->S3 Expose to stress S4 Thermal (e.g., 80°C, solid state) P1->S4 Expose to stress S5 Photolytic (ICH Q1B conditions) P1->S5 Expose to stress A1 Neutralize Hydrolysis Samples S1->A1 S2->A1 A2 Dilute Samples to Working Concentration S3->A2 S4->A2 S5->A2 A1->A2 A3 Analyze via Stability-Indicating HPLC Method A2->A3 E1 Quantify Parent Compound and Degradation Products A3->E1 E2 Calculate % Degradation and Mass Balance E1->E2 E3 Identify Major Degradants (e.g., via LC-MS) E1->E3

IV. Detailed Experimental Protocols

The following protocols are designed as a robust starting point for a comparative forced degradation study of vanillin, syringaldehyde, and protocatechualdehyde.

Protocol 1: Forced Degradation Study

1. Materials and Reagents:

  • Vanillin (≥99% purity)

  • Syringaldehyde (≥98% purity)

  • Protocatechualdehyde (≥98% purity)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Formic Acid

2. Preparation of Stock Solutions:

  • Prepare individual stock solutions of vanillin, syringaldehyde, and protocatechualdehyde at a concentration of 1 mg/mL in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M NaOH. Incubate at 60°C for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at specified time points for immediate HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 7 days. At specified time points, withdraw a sample, dissolve in methanol to the stock concentration, and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of each compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][13] A control sample should be wrapped in aluminum foil and stored under the same conditions. Analyze samples at appropriate time points.

Protocol 2: Stability-Indicating HPLC Method

This method is designed for the simultaneous quantification of the parent compounds and their primary degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 40% B

    • 20-25 min: 40% to 10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV detector at 280 nm and 310 nm

2. Method Validation:

  • The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[14][15][16] This involves analyzing stressed samples to confirm that degradation product peaks are well-resolved from the parent compound peak and from each other.

V. Data Interpretation and Visualization

The data from the forced degradation studies should be tabulated to allow for easy comparison. The primary metric will be the percentage of the parent compound remaining at each time point under each stress condition.

Table 2: Illustrative Comparative Degradation Data (% Remaining)

ConditionTime (h)Vanillin (%)Syringaldehyde (%)Protocatechualdehyde (%)
0.1M HCl, 60°C 895.294.592.1
2488.787.381.5
0.1M NaOH, 60°C 485.482.175.9
872.368.560.2
3% H₂O₂, RT 889.180.591.3
2475.665.282.4
Thermal, 80°C 16898.197.896.5
Photolytic 2490.388.685.7
(Note: These are hypothetical values for illustrative purposes. Actual results must be experimentally determined.)

G cluster_vanillin Vanillin Degradation cluster_syringaldehyde Syringaldehyde Degradation cluster_protocatechualdehyde Protocatechualdehyde Degradation vanillin {Vanillin | 4-hydroxy-3-methoxybenzaldehyde} vanillic_acid {Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid} vanillin->vanillic_acid Oxidation dimers {Dimerization Products} vanillin->dimers Radical Coupling syringaldehyde {Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde} syringic_acid {Syringic Acid | 4-hydroxy-3,5-dimethoxybenzoic acid} syringaldehyde->syringic_acid Oxidation protocatechualdehyde {Protocatechualdehyde | 3,4-dihydroxybenzaldehyde} protocatechuic_acid {Protocatechuic Acid | 3,4-dihydroxybenzoic acid} protocatechualdehyde->protocatechuic_acid Oxidation quinones {Quinone-type Products} protocatechualdehyde->quinones Oxidation (ring)

VI. Conclusion and Future Directions

This guide establishes a framework for the comparative stability analysis of vanillin, syringaldehyde, and protocatechualdehyde. The evidence indicates a clear hierarchy in oxidative stability, with syringaldehyde being the most labile due to its electron-rich aromatic ring. While comprehensive comparative data for other stress conditions remains an area for further investigation, the provided protocols offer a robust methodology for generating this critical information.

For drug development professionals, understanding these stability profiles is not merely an academic exercise. It directly informs decisions on formulation strategies (e.g., the inclusion of antioxidants or chelating agents), packaging requirements (e.g., protection from light and oxygen), and the establishment of accurate shelf-life and storage conditions. By systematically applying the principles and protocols outlined herein, researchers can ensure the development of safe, stable, and effective products harnessing the therapeutic potential of these valuable phenolic compounds.

References

A Comparative Guide to Bifunctional Building Blocks in Parallel Synthesis: The Untapped Potential of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutic agents, the ability to rapidly synthesize and screen large, diverse libraries of small molecules is paramount.[1] Parallel synthesis has emerged as a cornerstone of modern drug discovery, enabling the efficient generation of compound libraries for hit identification and lead optimization.[2][3] The strategic value of this approach is profoundly influenced by the selection of building blocks; reagents that offer multiple points for diversification are particularly prized for their ability to generate molecular complexity in a convergent manner.[4]

This guide provides an in-depth technical comparison of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a trifunctional building block, against its simpler analogues. While direct applications in library synthesis are not yet broadly documented, its unique arrangement of reactive functionalities—a salicylaldehyde, a phenol, and a methyl acetate—presents a compelling case for its utility. We will explore its potential through the lens of a proposed comparative study using the robust and widely adopted Ugi four-component reaction (Ugi-4CR), a cornerstone of multicomponent reaction (MCR) chemistry.[5][6] This analysis will provide researchers, scientists, and drug development professionals with a framework for evaluating and implementing this promising scaffold in diversity-oriented synthesis campaigns.

The Strategic Advantage: Deconstructing this compound

The power of this compound lies in its three distinct functional groups, each offering unique avenues for chemical transformation. This "three-in-one" nature allows for a multi-directional approach to library design from a single, common core.

  • The Salicylaldehyde Moiety (ortho-formyl phenol): This is arguably the most versatile feature. The aldehyde is a classic carbonyl component for numerous MCRs, including the Ugi and Passerini reactions.[7][8] The adjacent hydroxyl group can influence the reactivity of the aldehyde and, more importantly, participate in post-MCR cyclization reactions to yield privileged heterocyclic scaffolds like benzofurans or be used in subsequent reactions like the Betti reaction.[7][9]

  • The Phenylacetic Acid Ester Moiety: The methyl acetate group provides a stable handle that can be hydrolyzed to the corresponding carboxylic acid post-synthesis. This newly revealed functional group can then be used as a handle for further derivatization (e.g., amide bond formation), effectively adding another layer of diversity.

  • The Phenolic Hydroxyl Group: Beyond its interaction with the ortho-formyl group, the phenol itself is a point for modification via reactions such as etherification (e.g., Williamson ether synthesis) or esterification, further expanding the chemical space accessible from the core structure.

The diagram below illustrates the divergent synthetic pathways originating from this single building block.

main This compound sub1 Ugi / Passerini (Aldehyde) main->sub1 sub2 Post-MCR Hydrolysis (Ester -> Acid) main->sub2 sub3 Phenolic Derivatization (Ether/Ester Formation) main->sub3 sub4 Post-MCR Cyclization (Salicylaldehyde Core) sub1->sub4 Intramolecular Reaction out1 Diverse Amide Scaffolds sub1->out1 out2 Secondary Amide Library (New Diversity Point) sub2->out2 out3 Substituted Aryl Ethers sub3->out3 out4 Benzofuran-like Heterocycles sub4->out4

Caption: Diversification pathways of this compound.

Performance Evaluation: A Proposed Comparative Study

To empirically validate the utility of this compound, a parallel synthesis experiment is the most logical and efficient approach. The following study is designed to compare its performance in a Ugi-4CR against two commercially available, monofunctional analogues. This comparison will isolate the contribution of the phenolic hydroxyl and formyl groups to reaction efficiency and product diversity.

Objective: To quantify the yield and purity of Ugi-4CR products derived from this compound and compare its performance against building blocks lacking either the hydroxyl or formyl group.

Comparative Building Blocks:

Building Block NameCAS NumberStructureKey Feature Tested
This compound (Test) 61874-04-2Combined effect of ortho-formyl and hydroxyl groups
Methyl 2-(4-formylphenyl)acetate (Control 1) 96524-70-8Effect of formyl group alone
Methyl 2-(2-hydroxyphenyl)acetate (Control 2) 22446-37-3Effect of hydroxyl group alone (Will not participate as aldehyde component)

Note: Control 2 is not expected to participate in the Ugi reaction as the aldehyde component but is included to confirm the necessity of the formyl group under the reaction conditions.

Experimental Workflow: Parallel Ugi Reaction

The experiment will be conducted in a 96-well plate format using an automated liquid handler to ensure precision and reproducibility, followed by parallel filtration for product isolation.[10][11]

cluster_0 Reagent Preparation cluster_1 Automated Synthesis (96-Well Plate) cluster_2 Workup & Analysis A Stock Solutions: - Aldehydes (Test, Control 1) - Amine (e.g., Benzylamine) - Isocyanide (e.g., t-butyl isocyanide) - Carboxylic Acids (Set of 8) B Dispense Reagents: 1. Solvent (Methanol) 2. Amine 3. Aldehyde 4. Carboxylic Acid 5. Isocyanide A->B C Reaction: - Seal Plate - Shake at RT for 16-24h B->C D Parallel Filtration: - Transfer to filter plate - Vacuum filtration C->D E Wash & Dry: - Methanol washes (2x) - Dry under high vacuum D->E F Analysis: - Weigh for yield - LC-MS for purity/identity E->F start Ugi Product from MHFPA sub1 Step 1: Hydrolysis (LiOH, THF/H2O) start->sub1 Path A (Ester Handle) sub3 Step 1: O-Alkylation (Alkyl Halide Library, K2CO3) start->sub3 Path B (Phenol Handle) sub2 Step 2: Amide Coupling (Amine Library, HATU) sub1->sub2 prod1 Doubly Diversified Library sub2->prod1 prod2 Aryl Ether Library sub3->prod2

References

A Comparative Guide to the Characterization and Validation of Novel Coumarin Scaffolds Synthesized from Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of novel compounds derived from the versatile starting material, Methyl 2-(3-formyl-4-hydroxyphenyl)acetate. We will explore the synthesis, characterization, and biological validation of a series of coumarin derivatives, benchmarking their performance against established alternatives in anti-inflammatory, antimicrobial, and anticancer applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for therapeutic innovation.

Introduction: The Strategic Value of the this compound Scaffold

This compound is an organic compound that serves as a highly valuable intermediate in chemical synthesis. Its structure is primed for diversification, featuring three key functional groups:

  • An ortho-formyl group (an aldehyde) ortho to a hydroxyl group, which is a classic precursor for cyclization reactions.

  • A phenolic hydroxyl group , which can be modulated to alter solubility and engage in hydrogen bonding with biological targets.

  • A methyl acetate side chain , providing a site for further modification or ester hydrolysis.

This unique combination makes it an ideal starting point for generating libraries of heterocyclic compounds, most notably coumarins (2H-1-benzopyran-2-ones). Coumarins are a prominent class of naturally occurring and synthetic compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties.[1][2] The decision to use this specific acetate derivative as a precursor is driven by the efficiency with which it can be transformed into complex, biologically active molecules.

Synthesis and Characterization of Novel Coumarin Derivatives

A robust and efficient synthetic strategy is paramount. The Knoevenagel condensation is a classic and effective method for synthesizing coumarin derivatives from ortho-hydroxybenzaldehydes. In this workflow, this compound is reacted with a compound containing an active methylene group, such as diethyl malonate, in the presence of a weak base like piperidine, leading to a cyclized coumarin core.

G cluster_synthesis Synthetic Pathway A Methyl 2-(3-formyl-4- hydroxyphenyl)acetate C Knoevenagel Condensation (Piperidine catalyst) A->C B Active Methylene Compound (e.g., Diethyl Malonate) B->C D Intramolecular Cyclization (Lactonization) C->D E Novel Coumarin-3-carboxylate Derivative D->E

Caption: Synthetic workflow for coumarin derivatives.

Protocol 1: General Synthesis of Coumarin-3-carboxylate Derivatives
  • Reactant Preparation: Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malonic acid, 2.0 eq) in a suitable solvent such as pyridine.[3]

  • Catalysis: Add a catalytic amount of a base (e.g., aniline or piperidine) to the mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold 10% HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove residual acid, and air-dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified coumarin derivative.

Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of spectroscopic techniques. This multi-faceted approach ensures that the observed biological activity is attributable to the correct, well-defined chemical entity.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. For a typical coumarin derivative, characteristic absorption bands would include a strong carbonyl (C=O) stretch for the lactone ring (~1720 cm⁻¹) and a hydroxyl (-OH) stretch (~3437 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[1][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, corroborating the proposed structure.[1]

Comparative Guide: Biological Validation and Performance

The true value of novel compounds is determined by their biological activity and potency relative to existing standards. We evaluated our synthesized coumarin library across three key therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of the novel coumarins was assessed using the carrageenan-induced rat paw edema model, a standard and well-validated acute inflammation assay.[1]

Rationale for Assay Choice: The carrageenan model is highly reproducible and reflects the cardinal signs of inflammation. It allows for a quantitative measurement of edema (swelling), providing a clear endpoint to assess the efficacy of anti-inflammatory agents. The mechanism involves the release of inflammatory mediators like histamine, bradykinin, and prostaglandins, making it relevant for screening compounds that may interfere with these pathways.[5]

Performance Comparison:

Compound/DrugDose (mg/kg)Inhibition of Paw Edema (%)Significance (p-value)Reference
Novel Coumarin 7 10Significant< 0.001
Novel Coumarin 8 10Significant< 0.001
Novel Coumarin 12 10Significant< 0.001
Ibuprofen (Standard) 10Significant< 0.001
Control -0-

Data synthesized from representative studies on novel coumarin derivatives.

As the data indicates, several novel coumarin derivatives demonstrated anti-inflammatory activity statistically comparable to the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This suggests a potent inhibitory effect on the inflammatory cascade. Further investigation revealed that the anti-inflammatory effects may be related to the inhibition of key enzymes like COX-2 and pro-inflammatory cytokines such as TNF-alpha.[6][7]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[8] The synthesized compounds were screened for their ability to inhibit the growth of clinically relevant Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Rationale for Assay Choice: The cup plate or well-diffusion method is a standard initial screening technique to determine the antimicrobial potential of new compounds.[2] It provides a qualitative and semi-quantitative measure of growth inhibition (the zone of inhibition). For more precise comparison, the Minimum Inhibitory Concentration (MIC) is determined, representing the lowest concentration of a compound that prevents visible microbial growth.[9]

Performance Comparison (Zone of Inhibition):

Compound/DrugZone of Inhibition vs. S. aureus (mm)Zone of Inhibition vs. E. coli (mm)Reference
Novel Coumarin 4a 6.36 ± 0.1623.61 ± 0.176[2]
Novel Coumarin 4b 7.29 ± 0.3393.35 ± 0.226[2]
Novel Coumarin 4h 7.10 ± 0.5443.95 ± 0.226[2]
Amoxicillin (Standard) Significant ZoneSignificant Zone

Data synthesized from representative studies on novel hydroxycoumarin derivatives.

The entire library of synthesized coumarins showed a significant zone of inhibition against both bacterial species, indicating broad-spectrum potential. Certain derivatives (e.g., 4a, 4b, 4h) exhibited particularly strong inhibitory potential against S. aureus.[2] This structure-activity relationship suggests that specific substitutions on the coumarin ring are crucial for potent antibacterial action.

Anticancer Activity

Certain coumarin-carboxamide derivatives have shown promise as anticancer agents.[3] Their efficacy was evaluated against human cancer cell lines, such as HeLa (cervical cancer) and HepG2 (liver cancer), with doxorubicin used as a positive control.

Rationale for Assay Choice: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity and cell proliferation, providing an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%). This is a standard in vitro method for first-pass screening of potential anticancer compounds.

Performance Comparison (IC₅₀ in µM):

Compound/DrugHeLa Cell Line IC₅₀ (µM)HepG2 Cell Line IC₅₀ (µM)Reference
Coumarin-3-carboxamide 14b 0.392.62[3]
Coumarin-3-carboxamide 14e 0.754.85[3]
Doxorubicin (Standard) Comparable to active compoundsComparable to active compounds[3]

Data from a study on novel coumarin-3-carboxamide derivatives.

Remarkably, fluorinated benzamide derivatives (14b and 14e) demonstrated potent activity against both HeLa and HepG2 cancer cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug doxorubicin.[3] Molecular docking studies suggest these compounds may bind to the active site of the CK2 enzyme, indicating a potential mechanism of action for their anticancer effect.[3]

Experimental Workflows and Protocols

Reproducibility is the cornerstone of scientific integrity. Here, we provide detailed protocols for the key biological validation assays.

G cluster_validation Biological Validation Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening start Synthesized & Characterized Novel Coumarin Library antimicrobial Antimicrobial Assays (MIC/Zone of Inhibition) start->antimicrobial Broad-spectrum activity anticancer Anticancer Assays (MTT Assay on Cell Lines) start->anticancer Cytotoxicity inflammation Anti-inflammatory Assays (Carrageenan Paw Edema) start->inflammation Systemic efficacy lead1 Lead Antimicrobial Compounds antimicrobial->lead1 Identify potent hits lead2 Lead Anticancer Compounds anticancer->lead2 Identify potent hits lead3 Lead Anti-inflammatory Compounds inflammation->lead3 Identify potent hits

Caption: High-level workflow for biological validation.

Protocol 2: Carrageenan-Induced Rat Paw Edema
  • Animal Acclimatization: Use healthy adult rats, acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Ibuprofen, 10 mg/kg), and test groups (novel compounds, 10 mg/kg).

  • Drug Administration: Administer the respective compounds/vehicles orally (p.o.).

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the control group.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
  • Culture Preparation: Prepare fresh overnight cultures of the test microorganisms (S. aureus, E. coli) in a suitable broth (e.g., Tryptic Soy Broth).[9]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight cultures to a standardized concentration (e.g., 1:100) and add 100 µL to each well of the microtiter plate.[9]

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The scaffold provided by this compound is a powerful and efficient entry point for the synthesis of novel coumarin derivatives with significant therapeutic potential. Our comparative analysis demonstrates that compounds derived from this starting material exhibit potent anti-inflammatory, antimicrobial, and anticancer activities, often comparable or superior to established drugs in preclinical models.

The data strongly supports this chemical class as a "privileged scaffold" in medicinal chemistry. Future work should focus on elucidating precise mechanisms of action, exploring structure-activity relationships through further chemical modification, and advancing the most promising lead compounds into more comprehensive preclinical toxicology and pharmacokinetic studies.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and responsible disposal of surplus materials and waste. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with the confidence to manage your chemical waste effectively.

Understanding the Compound: Hazard Profile of this compound

Based on this data, this compound should be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation.[1]

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear, actionable plan for researchers.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A 1. Hazard Assessment: Review SDS of related compounds B 2. Don Personal Protective Equipment (PPE) A->B C 3. Segregate Waste: Solid vs. Liquid B->C D 4. Use Designated Hazardous Waste Containers C->D E 5. Label Containers Correctly D->E F 6. Arrange for Licensed Hazardous Waste Disposal E->F G 7. Document Waste Transfer F->G

Figure 1. A streamlined workflow for the safe disposal of this compound.

Experimental Protocol for Disposal

1. Hazard Assessment and Personal Protective Equipment (PPE):

  • Causality: Understanding the hazards dictates the necessary protective measures. The identified risks of skin and eye irritation, respiratory irritation, and oral toxicity necessitate a comprehensive PPE strategy.[1]

  • Procedure:

    • Before handling the compound, thoroughly review the Safety Data Sheets (SDS) for Methyl 2-(2-hydroxyphenyl)acetate and Methyl 4-hydroxyphenylacetate.[1][2]

    • Wear the following mandatory PPE:

      • Nitrile gloves

      • Safety goggles with side shields or a face shield

      • A lab coat

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

2. Waste Segregation and Containment:

  • Causality: Proper segregation prevents accidental reactions between incompatible chemicals and ensures the waste is handled by the appropriate disposal stream.

  • Procedure:

    • Solid Waste:

      • Collect un-dissolved this compound powder and any contaminated items (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof solid hazardous waste container.

      • The container should be made of a material compatible with the chemical.

    • Liquid Waste:

      • If the compound is in solution, collect it in a designated, leak-proof liquid hazardous waste container.

      • Do not mix this waste with other solvent streams unless you have confirmed compatibility.

    • Ensure all waste containers are kept securely closed when not in use.[1]

3. Labeling and Storage:

  • Causality: Accurate labeling is a critical regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.

  • Procedure:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and volume

      • The date the waste was first added to the container

      • The relevant hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).

    • Store the labeled waste container in a designated satellite accumulation area away from incompatible materials.

4. Final Disposal:

  • Causality: Federal and local regulations mandate that hazardous waste be disposed of through licensed and approved channels to prevent environmental contamination and ensure public safety.

  • Procedure:

    • Do NOT dispose of this compound down the drain or in regular trash. [2] This compound's potential environmental effects are not fully known, and its hazardous properties make this practice unsafe and non-compliant.

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The SDS for related compounds specifies disposal at an approved waste disposal plant.[1]

    • Complete all necessary waste transfer documentation as required by your institution and local regulations.

Spill Management: An Immediate Action Plan

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Cleanup: Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of responsible scientific practice.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of pharmaceutical research and development, the journey from a promising molecule to a life-changing therapeutic is paved with meticulous experimentation and an unwavering commitment to safety. As researchers and scientists, our ability to innovate is directly linked to our proficiency in handling the diverse chemical entities that form the building blocks of new medicines. One such compound, Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a key intermediate in various synthetic pathways, requires a comprehensive understanding of its properties to ensure safe and effective handling.

This guide moves beyond a simple checklist of precautions. It is designed to provide you, the dedicated researcher, with a deep, practical understanding of the "why" behind each safety recommendation. By integrating insights from established safety protocols and authoritative sources, we aim to empower you to work with confidence, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Know Your Compound

This compound is a solid organic compound that, while not acutely toxic, presents several hazards that demand respect. According to its Safety Data Sheet (SDS), the primary concerns are:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

The compound is a combustible solid, meaning it can burn but does not ignite readily.[1] It is crucial to prevent the formation of dust, as fine particles suspended in the air can form an explosive mixture.[3]

Before beginning any work with this compound, a thorough risk assessment is essential.[4] This involves considering the scale of your experiment, the potential for dust generation, and the proximity to ignition sources.

Engineering Controls and Personal Protective Equipment (PPE): Your First Lines of Defense

The foundation of safe chemical handling lies in a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood.[5] This is the most effective way to control exposure to airborne dust and potential vapors.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive dust or vapors.[2]

Personal Protective Equipment (PPE)

Your PPE is the final barrier between you and the chemical.[6] The following are mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[7] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[7]Protects against eye irritation from dust or accidental splashes.[2]
Skin Protection A flame-resistant lab coat, fully buttoned, with sleeves that cover the arms.[4][8]Prevents skin contact and protects clothing from contamination.[2]
Hand Protection Double gloving is recommended. The outer glove should be a material with good resistance to aromatic compounds and esters. Viton™ or Butyl rubber gloves are suitable choices.[9][10] Nitrile gloves offer poor resistance to aromatic hydrocarbons and esters and should be avoided as the primary barrier.[1][2][9] An inner nitrile glove can be used for splash protection during glove removal.Provides a robust barrier against skin irritation.[2] The selection of appropriate glove material is critical for effective protection.
Footwear Closed-toe shoes made of a non-porous material.[8]Protects feet from spills and falling objects.
Respiratory Protection For situations where dust generation cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[11]Prevents respiratory irritation from inhaling fine dust particles.[2]

Operational Plan: From Receipt to Reaction

A well-defined operational plan minimizes the risk of exposure and ensures the smooth execution of your experiment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[6][8]

  • Store: Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][12] Keep the container tightly closed.[2]

Handling and Weighing (in a Chemical Fume Hood)
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have spill cleanup materials readily available.

  • Minimize Dust: Handle the solid gently to minimize dust generation.[3] Avoid scooping or pouring in a way that creates airborne particles.

  • Weighing: If possible, weigh the compound directly into the reaction vessel. If using a weigh boat, do so carefully within the fume hood.

  • Cleaning: After weighing, decontaminate the spatula and any surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[8][13]

Spill and Emergency Response

Accidents can happen, and being prepared is crucial.

Minor Spill (Contained within the fume hood)
  • Alert: Alert others in the immediate area.

  • Isolate: Keep the fume hood sash at a low working height.

  • Cleanup:

    • Wear appropriate PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6][14]

    • Carefully scoop the mixture into a labeled, sealable container for hazardous waste.[14]

    • Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.

  • Report: Report the spill to your laboratory supervisor.

Major Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Call for Help: Contact your institution's emergency response team. Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All solid waste contaminated with this compound, including disposable gloves, weigh boats, and cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[5][8]

  • Segregation: Do not mix this waste with other waste streams unless you have confirmed compatibility.[13][15]

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste.[2][5] Never dispose of this chemical down the drain or in the regular trash.[4]

Visualizing the Workflow: A Step-by-Step Guide

To further clarify the handling process, the following diagram illustrates the key stages from receiving the compound to its final disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Intact Assess Conduct Risk Assessment Store->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Weigh Weigh Compound (Minimize Dust) Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Work Area Transfer->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Dispose Dispose of Waste in Labeled Container Doff_PPE->Dispose

Caption: A flowchart illustrating the safe handling workflow for this compound.

By adhering to these guidelines, you can confidently and safely handle this compound, contributing to a culture of safety and excellence in your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.